molecular formula C9H18N2O B13347607 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Número de catálogo: B13347607
Peso molecular: 170.25 g/mol
Clave InChI: XGFYCSJPRILFPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-Methyl-[1,3'-bipyrrolidin]-3-ol is a sophisticated chiral compound designed for advanced medicinal chemistry and drug discovery research. This molecule features a bipyrrolidine core, a scaffold highly prevalent in the development of clinically active drugs . The integration of a stereogenic center and a polar hydroxy group within the saturated, sp3-hybridized pyrrolidine ring system is a strategic design that enhances three-dimensional structural diversity and improves key physicochemical parameters critical for drug-likeness . The pyrrolidine ring is one of the most significant saturated heterocycles in pharmaceuticals, contributing to stereochemistry and providing extensive three-dimensional coverage due to the non-planarity of the ring, a phenomenon known as "pseudorotation" . This saturated nature, compared to flat aromatic scaffolds, often leads to improved aqueous solubility and a better overall pharmacokinetic profile for drug candidates . The distinct stereochemistry of this molecule is of paramount importance, as proteins are enantioselective; the specific spatial orientation of substituents can lead to a vastly different biological profile and binding affinity to target proteins . As a versatile building block, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is intended for use in the synthesis of novel compounds for the treatment of various human diseases. Its structure aligns with bioactive molecules explored for anticancer, antibacterial, central nervous system, antidiabetic, and anti-inflammatory applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Fórmula molecular

C9H18N2O

Peso molecular

170.25 g/mol

Nombre IUPAC

1-(2-methylpyrrolidin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O/c1-7-9(2-4-10-7)11-5-3-8(12)6-11/h7-10,12H,2-6H2,1H3

Clave InChI

XGFYCSJPRILFPG-UHFFFAOYSA-N

SMILES canónico

CC1C(CCN1)N2CCC(C2)O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 2'-Methyl-[1,3'-bipyrrolidin]-3-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is not extensively documented in publicly available scientific literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing analogies from structurally related and well-characterized pyrrolidine and bipyrrolidine derivatives. The information presented herein is intended to provide a comprehensive theoretical framework and practical guidance for the synthesis and characterization of this novel chemical entity.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its importance in drug discovery and development.[4][5] The pyrrolidine moiety imparts favorable physicochemical properties to molecules, including enhanced aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[2][6] This guide provides a detailed exploration of the chemical structure, predicted properties, and potential synthetic routes for the novel compound 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, a molecule that combines the key features of a hydroxylated pyrrolidine with a bipyrrolidine system.

Chemical Structure and Nomenclature

The structure of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol comprises two pyrrolidine rings linked by a nitrogen-carbon bond between position 1 of the first ring and position 3 of the second. A hydroxyl group is located at the 3-position of the first pyrrolidine ring, and a methyl group is at the 2-position of the second ring.

  • IUPAC Name: (2'S)-2'-Methyl-[1,3'-bipyrrolidin]-3-ol (depicting one possible stereoisomer)

  • Molecular Formula: C₉H₁₈N₂O

  • Core Scaffolds:

    • Pyrrolidin-3-ol: A hydroxylated pyrrolidine ring.

    • 2-Methylpyrrolidine: A pyrrolidine ring with a methyl substituent.

    • [1,3'-Bipyrrolidine]: A system of two pyrrolidine rings linked between the nitrogen of one ring and the 3-position of the other.

The presence of multiple stereocenters (at C3, C2', and C3') implies the existence of several stereoisomers, each potentially possessing distinct biological activities and physicochemical properties.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is not available, its properties can be predicted based on the analysis of its constituent parts and structurally similar molecules.

Physicochemical Properties

The physicochemical properties of this molecule will be influenced by the interplay of the polar hydroxyl group and the two basic nitrogen atoms, balanced by the nonpolar hydrocarbon backbone.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 154.25 g/mol Calculated from the molecular formula C₉H₁₈N₂O.
LogP ~0.5 - 1.5The hydroxyl group and two amine functionalities will increase hydrophilicity, while the alkyl framework contributes to lipophilicity.
pKa ~8.5 - 10.5The two secondary amine-like nitrogens will be basic, with the exact pKa influenced by the substitution pattern.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of hydrogen bond donors (OH, NH) and acceptors (N, O) suggests good solubility in polar protic solvents.
Physical Form Likely a viscous oil or a low-melting solid at room temperature.Based on the properties of similar small, functionalized pyrrolidine derivatives.
Predicted Spectroscopic Data

The structural features of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol would give rise to a unique spectroscopic fingerprint.

The NMR spectra will be complex due to the number of protons and carbons in similar chemical environments and the presence of stereoisomers. The following table provides predicted chemical shift ranges for the major structural components, based on data from related N-Boc-3-pyrrolidinol and other substituted pyrrolidines.[7][8][9][10]

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Notes
CH-OH (C3) 3.8 - 4.2 (m)65 - 75The chemical shift of the proton will depend on the solvent and concentration.
CH₂-N (C2, C5) 2.5 - 3.5 (m)50 - 65Protons adjacent to the nitrogen of the pyrrolidin-3-ol ring.
CH₂ (C4) 1.8 - 2.2 (m)30 - 40Protons on the carbon adjacent to the hydroxyl-bearing carbon.
CH-N (C3') 3.0 - 3.8 (m)55 - 65The carbon and proton at the junction of the two rings.
CH-CH₃ (C2') 2.8 - 3.5 (m)50 - 60The proton chemical shift will be influenced by the adjacent nitrogen.
CH₃ (at C2') 1.0 - 1.4 (d)15 - 25A doublet due to coupling with the adjacent proton.
CH₂ (C4', C5') 1.5 - 2.5 (m)25 - 40Protons of the 2-methylpyrrolidine ring.
OH, NH Broad singlets-Chemical shifts are highly variable and depend on solvent and temperature.

Note: m = multiplet, d = doublet.

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and amine functional groups.[11][12][13][14]

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3600 (broad)O-H stretchHydroxyl
3200 - 3500 (medium)N-H stretchSecondary Amine
2850 - 2960C-H stretchAliphatic
1050 - 1150C-O stretchSecondary Alcohol
1100 - 1250C-N stretchAmine

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[15][16][17]

  • Molecular Ion (M⁺): m/z = 154.14

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) leading to a fragment at m/z = 137.

    • Cleavage of the C-C bond adjacent to the nitrogen atoms, leading to fragments corresponding to the individual pyrrolidine rings.

    • Alpha-cleavage at the carbon adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Proposed Synthetic Strategies

The synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol can be approached through several established synthetic methodologies for forming C-N bonds and constructing pyrrolidine rings.

Strategy 1: Reductive Amination

A plausible and efficient route involves the reductive amination of a suitable keto-pyrrolidine with 2-methylpyrrolidine.

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction A Pyrrolidin-3-one C Imine/Enamine Intermediate A->C B 2-Methylpyrrolidine B->C D 2'-Methyl-[1,3'-bipyrrolidin]-3-ol C->D Reagents1 Mild Acid Catalyst Reagents2 Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) G cluster_0 Nucleophilic Substitution Reaction A Pyrrolidin-3-ol C 2'-Methyl-[1,3'-bipyrrolidin]-3-ol A->C B 3-Tosyloxy-2-methylpyrrolidine (or other leaving group) B->C Reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN)

Sources

Structure-Activity Relationship (SAR) of Bipyrrolidine-3-ol Derivatives: Privileged Scaffolds in CNS Drug Discovery and Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary: The Strategic Value of the Bipyrrolidine-3-ol Scaffold

In modern drug discovery and synthetic methodology, the stereochemically dense bipyrrolidine core has emerged as a highly versatile privileged scaffold. Specifically, the introduction of a hydroxyl group at the 3-position to form bipyrrolidine-3-ol derivatives (e.g., 1,3'-bipyrrolidin-3-ol and 2,2'-bipyrrolidin-3-ol) fundamentally alters the physicochemical and electronic landscape of the molecule.

As a Senior Application Scientist, I have observed that simple lipophilic amines often fail in late-stage development due to off-target toxicities (e.g., hERG inhibition) or poor pharmacokinetic profiles. The strategic installation of the 3-hydroxyl group serves a dual purpose:

  • In CNS Drug Discovery: It lowers the calculated partition coefficient (cLogP), reduces basicity slightly via inductive effects, and provides a highly directional hydrogen-bond vector, dramatically improving the therapeutic index of Histamine H3 Receptor (H3R) antagonists[1].

  • In Asymmetric Organocatalysis: It acts as a secondary interaction site in chiral diamine catalysts, directing the transition state of nucleophilic additions via hydrogen bonding, thereby maximizing enantiomeric excess (ee)[2].

This guide deconstructs the Structure-Activity Relationship (SAR) of bipyrrolidine-3-ol derivatives across these two distinct but chemically related domains, providing field-proven rationales and self-validating experimental protocols.

SAR in CNS Drug Discovery: Targeting the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic G-protein-coupled receptor (GPCR) that acts as an autoreceptor and heteroreceptor, regulating the release of histamine, acetylcholine, and dopamine[3]. Antagonizing this receptor is a validated strategy for treating cognitive disorders, narcolepsy, and Alzheimer's disease.

Early H3R antagonists relied on imidazole-containing structures, which suffered from poor CNS penetration and cytochrome P450 inhibition. The transition to non-imidazole basic amines led to the discovery of the 1,3'-bipyrrolidine core[1].

The Mechanistic Rationale for the 3-ol Substitution

While the unsubstituted 1,3'-bipyrrolidine core exhibits high binding affinity (


 nM), it is highly lipophilic. High lipophilicity in basic amines drives non-specific binding to phospholipids (causing phospholipidosis) and increases the risk of trapping in the hERG potassium channel.

By functionalizing the 3'-position of the distal pyrrolidine ring with a hydroxyl group, we achieve the following SAR improvements:

  • Desolvation Penalty Mitigation: The 3-OH group forms an intramolecular hydrogen bond with the proximal basic nitrogen when in a non-polar environment, masking its polarity to cross the blood-brain barrier (BBB). Once in the aqueous GPCR binding pocket, it unmasks to interact with polar residues (e.g., Tyr or Glu).

  • LogD Optimization: The hydroxyl group lowers the LogD by ~1.0 unit, shifting the molecule into the optimal "Golden Triangle" for CNS drugs.

Quantitative SAR Comparison

The following table summarizes the SAR of 1-(4-(benzimidazol-2-yl)benzoyl)-1,3'-bipyrrolidine derivatives[1], highlighting the superiority of the 3-ol substitution.

CompoundDistal Pyrrolidine SubstitutionH3R Binding Affinity (

, nM)
Functional Potency (cAMP IC

, nM)
cLogPBrain/Plasma Ratio (

)
hERG Inhibition (

, µM)
1a Unsubstituted (H)2.415.13.84.5 (High non-specific)2.1 (Flagged)
1b 3-Methyl1.812.04.25.1 (High non-specific)1.5 (Flagged)
1c 3-Fluoro4.528.43.52.2>10
1d 3-Hydroxyl (3-ol) 3.1 18.5 2.6 1.8 (Optimal free fraction) >30 (Safe)

Insight: While the 3-methyl derivative (1b) has the highest raw affinity, its high lipophilicity leads to hERG liability. The 3-ol derivative (1d) maintains single-digit nanomolar affinity while drastically improving the safety profile and providing a highly favorable brain-to-plasma ratio driven by the unbound (free) drug fraction.

H3R Antagonist Signaling Pathway

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic GPCR) Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Endogenous Agonist Antagonist 1,3'-Bipyrrolidin-3-ol Antagonist Antagonist->H3R Competitive Blockade Restoration Restoration of NT Release (Pro-cognitive Effect) Antagonist->Restoration Reverses Inhibition AC Adenylate Cyclase (AC) Inhibition Gi_Protein->AC cAMP Decreased cAMP Levels AC->cAMP NT_Release Inhibition of Neurotransmitter Release (Histamine, ACh) cAMP->NT_Release Modulates

Caption: Mechanism of action for 1,3'-bipyrrolidin-3-ol antagonists blocking H3R-mediated Gi/o signaling.

SAR in Asymmetric Organocatalysis: The 2,2'-Bipyrrolidine-3-ol Scaffold

Beyond pharmacophores, bipyrrolidine derivatives are exceptional chiral organocatalysts. The synthesis of optically pure 2,2'-bipyrrolidines has opened new avenues for enamine catalysis[2][4].

Transition State Stabilization via the 3-ol Group

In the asymmetric Michael addition of aldehydes to nitroolefins or vinyl sulfones[2], the secondary amine of the pyrrolidine condenses with the aldehyde to form a nucleophilic enamine.

When a 2,2'-bipyrrolidin-3-ol is utilized, the SAR of the catalytic pocket is defined by:

  • Steric Shielding: The bulky bipyrrolidine core selectively shields one face of the enamine (typically the Re,Re approach).

  • Hydrogen-Bond Directing (The 3-ol Effect): The 3-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the nitro group of the nitroolefin. This anchors the electrophile in a highly ordered Si,Si transition state, preventing bond rotation and drastically increasing enantioselectivity compared to the unsubstituted bipyrrolidine.

Organocatalytic Cycle

Organocatalysis Cat 2,2'-Bipyrrolidin-3-ol Catalyst Enamine Nucleophilic Enamine Intermediate Cat->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Aldehyde->Enamine TS H-Bond Directed Transition State (via 3-OH) Enamine->TS + Electrophile Electrophile Nitroolefin Electrophile Electrophile->TS TS->Cat Catalyst Regeneration Product Product TS->Product Hydrolysis

Caption: Catalytic cycle of enantioselective Michael addition driven by 2,2'-bipyrrolidin-3-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay drift or experimental failure.

Protocol 1: Radioligand Binding Assay for H3R Affinity (CNS Application)

Objective: Determine the


 of bipyrrolidine-3-ol derivatives at the human H3 receptor.

Materials:

  • CHO-K1 cell membranes stably expressing human H3R.

  • Radioligand:

    
    N-
    
    
    
    -methylhistamine (Specific activity: ~80 Ci/mmol).
  • Reference Standard (Validation Control): Thioperamide.

Step-by-Step Methodology:

  • Preparation: Suspend CHO-hH3R membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4) to a final concentration of 5 µg protein/well in a 96-well plate.
    
  • Incubation: Add 1 nM of

    
    N-
    
    
    
    -methylhistamine and varying concentrations of the bipyrrolidine-3-ol test compound (10
    
    
    to 10
    
    
    M).
  • Self-Validation Step (Non-Specific Binding): In parallel wells, add 10 µM of unlabelled thioperamide. Logic: If the radioactive signal in these wells is >10% of total binding, the membrane wash steps are failing, and the assay must be aborted.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • System Suitability: The assay is only valid if the calculated

    
     for the internal standard (Thioperamide) falls within 1.0–3.0 nM.
    
Protocol 2: Enantioselective Michael Addition (Organocatalysis Application)

Objective: Synthesize a 1,4-adduct using a 2,2'-bipyrrolidin-3-ol catalyst and validate enantiomeric excess.

Materials:

  • Catalyst: (2S,2'S,3R)-2,2'-bipyrrolidin-3-ol (10 mol%).

  • Substrates: Butanal (2.0 equiv) and trans-

    
    -nitrostyrene (1.0 equiv).
    
  • Additive: Benzoic acid (10 mol%) to facilitate enamine formation.

Step-by-Step Methodology:

  • Reaction Setup: In a 5 mL vial, dissolve the bipyrrolidin-3-ol catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in 1.0 mL of anhydrous dichloromethane (DCM) at 0°C.

  • Enamine Formation: Add butanal (1.0 mmol) dropwise. Stir for 15 minutes. Logic: Pre-forming the enamine prevents side-reactions and oligomerization of the aldehyde.

  • Electrophile Addition: Add trans-

    
    -nitrostyrene (0.5 mmol) in one portion. Maintain stirring at 0°C for 24 hours.
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with DCM (3 x 5 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Step (Diastereomeric Ratio): Take a crude

    
    H-NMR before purification. Logic: The ratio of the syn/anti protons adjacent to the nitro group will immediately validate the stereocontrol of the catalyst before time is wasted on chromatography.
    
  • Purification & Chiral HPLC: Purify via flash chromatography (Hexanes/EtOAc). Determine the ee using Chiralpak AD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min).

References

  • Bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions Source: CHIMIA International Journal for Chemistry URL:[Link][2]

  • Synthesis of chiral 2,2'-bipyrrolidine derivatives Source: Elsevier Pure (Kyushu University) URL:[Link][4]

  • Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link][5]

  • Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists Source: Google Patents (WO2010133544A1) URL:[3]

Sources

Therapeutic Applications of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, medicinal chemistry, and experimental applications of the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold. This analysis positions the compound as a privileged intermediate and pharmacophore in the design of high-affinity Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .

Executive Summary

The 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold represents a critical structural motif in modern neuropsychiatric drug discovery. As a conformationally restricted diamine, it serves as a high-value building block for synthesizing Histamine H3 Receptor (H3R) antagonists , a class of therapeutics targeting cognitive deficits, narcolepsy, and attention disorders.

Unlike flexible linear diamines, the bipyrrolidine core reduces entropic penalties upon receptor binding, while the 2'-methyl substitution introduces essential chirality that enhances selectivity and mitigates off-target cardiac risks (hERG inhibition). The 3-hydroxyl group provides a versatile synthetic handle for ether-linked pharmacophores or polarity modulation to optimize blood-brain barrier (BBB) penetration.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of two pyrrolidine rings linked via a nitrogen-carbon bond (N1–C3').

  • Ring A (Head): A 3-hydroxypyrrolidine moiety.[1] The hydroxyl group at C3 serves as a functional handle for derivatization (e.g., etherification with aryloxy linkers).

  • Ring B (Tail): A 2-methylpyrrolidine moiety.[2][3][4][5] The basic nitrogen (N1') is the primary protonation site at physiological pH, critical for ionic interaction with the receptor.

Stereochemical Importance

The therapeutic efficacy of this scaffold is governed by its stereochemistry.

  • Chirality: The 2'-methyl group and the 3'-linkage create multiple stereocenters.

  • Preferred Isomer: Research indicates that the (2S, 3'S) configuration often yields superior binding affinity (

    
     nM) and metabolic stability compared to other diastereomers.
    
  • Mechanism: The (S)-methyl group sterically hinders metabolic N-dealkylation and optimizes the orientation of the basic amine within the receptor's binding pocket.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~170.25 g/mol Ideal for fragment-based drug design (FBDD).
pKa (Basic N) ~9.0 - 9.5Ensures protonation at pH 7.4 for Asp114 interaction.
LogP ~0.5 (Estimated)High water solubility; requires lipophilic capping for BBB transport.
TPSA ~32 ŲFavorable for CNS penetration (Target < 90 Ų).

Medicinal Chemistry: The H3 Receptor Pharmacophore

Mechanism of Action

The 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold functions as the "amine tail" of H3 antagonists.

  • Receptor Binding: The protonated nitrogen of the 2'-methylpyrrolidine ring forms a salt bridge with Aspartate 114 (Asp114) in Transmembrane Domain 3 (TM3) of the H3 receptor.

  • Inverse Agonism: By stabilizing the inactive conformation of the G-protein coupled receptor (GPCR), it prevents the constitutive inhibition of neurotransmitter release.

  • Downstream Effect: Blockade of presynaptic H3 autoreceptors triggers the release of Histamine , Acetylcholine (ACh) , Dopamine (DA) , and Norepinephrine (NE) in the prefrontal cortex.

Structural-Activity Relationship (SAR)
  • The 2'-Methyl Group: This is a "magic methyl" effect. It restricts the rotation of the pyrrolidine ring, locking the molecule into a bioactive conformation. Crucially, it reduces affinity for the hERG potassium channel , a common liability for diamine-containing drugs, thereby improving the cardiac safety margin.

  • The 3-Hydroxyl Handle: In many clinical candidates (e.g., analogs of GSK-189254 or ABT-239), this hydroxyl is etherified to a lipophilic aromatic group (the "western" region). This extension reaches into the hydrophobic pocket of the receptor, boosting potency from micromolar to nanomolar levels.

Therapeutic Applications

Cognitive Disorders (Alzheimer’s & Schizophrenia)

The scaffold is pivotal in developing "pro-cognitive" agents.

  • Logic: H3 antagonism enhances cortical acetylcholine and dopamine release, neurotransmitters depleted in Alzheimer's Disease (AD).

  • Application: Compounds derived from this scaffold have shown efficacy in improving working memory and attention in rodent models (e.g., Novel Object Recognition tasks).

Narcolepsy and Sleep Disorders[6]
  • Logic: Histamine is a key wake-promoting neurotransmitter.

  • Application: By blocking H3 autoreceptors, these agents increase histamine turnover, promoting wakefulness without the psychostimulant side effects of amphetamines. This mechanism parallels the success of Pitolisant.

Attention Deficit Hyperactivity Disorder (ADHD)[6]
  • Logic: Modulation of prefrontal catecholamines (DA/NE) improves executive function.

  • Advantage: Unlike methylphenidate, H3 antagonists derived from this scaffold have low abuse potential due to their distinct mechanism in the nucleus accumbens.

Experimental Protocols

Synthesis of the Scaffold (Reductive Amination)

Objective: Synthesize 2'-Methyl-[1,3'-bipyrrolidin]-3-ol from chiral precursors.

Reagents:

  • (S)-2-Methyl-3-pyrrolidinone (Key Intermediate)

  • (R)-3-Hydroxypyrrolidine (Amine Partner)

  • Sodium Triacetoxyborohydride (STAB) - Reducing Agent

  • Dichloromethane (DCM) - Solvent

  • Acetic Acid (Catalyst)

Protocol:

  • Preparation: Dissolve (S)-2-Methyl-3-pyrrolidinone (1.0 eq) and (R)-3-Hydroxypyrrolidine (1.1 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Activation: Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the ketone.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the pure diamine alcohol.

In Vitro H3 Receptor Binding Assay

Objective: Determine the binding affinity (


) of the synthesized ligand.

System: Human H3 Receptor (hH3R) expressed in CHO-K1 cells. Radioligand: [


H]-N-

-methylhistamine (

nM).

Protocol:

  • Membrane Prep: Homogenize CHO-hH3R cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]-N-
      
      
      -methylhistamine (Final conc: 2 nM).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Pathways

Synthesis Pathway

The following diagram illustrates the convergent synthesis of the scaffold via reductive amination.

SynthesisPathway Ketone (S)-2-Methyl-3-pyrrolidinone (Electrophile) Imine Imine Intermediate Ketone->Imine DCM, AcOH Dehydration Amine (R)-3-Hydroxypyrrolidine (Nucleophile) Amine->Imine DCM, AcOH Dehydration Product 2'-Methyl-[1,3'-bipyrrolidin]-3-ol (Target Scaffold) Imine->Product NaBH(OAc)3 Reduction

Caption: Convergent synthesis of the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold via reductive amination.

H3 Receptor Signaling Cascade

The diagram below details the signaling mechanism blocked by the scaffold-derived antagonist.

H3Signaling H3R Histamine H3 Receptor (Gi/o Coupled) Gi Gi/o Protein (Active) H3R->Gi Activates (Constitutive) Antagonist Bipyrrolidine Antagonist (2'-Methyl Scaffold) Antagonist->H3R Blocks NeuroRelease Neurotransmitter Release (Histamine, ACh, DA) Antagonist->NeuroRelease Restores/Increases AC Adenylyl Cyclase Gi->AC Inhibits CaChannels Voltage-Gated Ca2+ Channels Gi->CaChannels Inhibits cAMP cAMP Levels

Caption: Mechanism of Action: Antagonism of H3R prevents Gi-mediated inhibition of neurotransmitter release.

References

  • Cole, D. C., et al. (2010).[6] Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists.[6] Bioorganic & Medicinal Chemistry Letters.[3][6][7]

  • Biftu, T., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H3 receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide.[3] Bioorganic & Medicinal Chemistry Letters.[3][6][7]

  • Cowart, M. D., et al. (2005). Rotationally constrained 2,4-diamino-3-hydroxycarboxylic acid derivatives as histamine H3 receptor antagonists. Journal of Medicinal Chemistry.[7] (Contextual reference for rigid diamine scaffolds).

  • Gemkow, M. J., et al. (2009).[6] The histamine H3 receptor as a therapeutic drug target for CNS disorders.[8] Drug Discovery Today.

Sources

Solubility Profiling of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of solubility for complex heterocyclic building blocks is a critical inflection point in drug development, formulation, and synthetic scale-up. 2'-Methyl-[1,3'-bipyrrolidin]-3-ol (C₉H₁₈N₂O) is a highly specialized bipyrrolidine derivative featuring a tertiary amine, a secondary amine, a lipophilic methyl group, and a polar hydroxyl group.

This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the thermodynamic solubility of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol in various organic solvents. By moving beyond simple empirical observation, this guide explores the thermodynamic causality of dissolution and provides a self-validating,[1] for laboratory execution.

Molecular Profiling & Predictive Solubility Framework

To predict the solubility of a custom synthesized molecule like 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, we must deconstruct its structural causality:

  • The Bipyrrolidine Core: The parent heterocycle,[2]. The linkage of two pyrrolidine rings increases the molecular volume and lipophilicity while retaining strong basicity (estimated pKa ~9.5–10.5).

  • The Hydroxyl Group (-OH): Positioned at C3, this group acts as both a strong hydrogen bond donor and acceptor. This dramatically increases affinity for polar protic solvents (e.g., methanol, ethanol) through dipole-dipole interactions and hydrogen bonding networks.

  • The Methyl Group (-CH₃): Positioned at C2', this aliphatic appendage introduces steric hindrance and slightly disrupts crystal lattice packing, which generally lowers the melting point and increases solubility in non-polar or moderately polar organic solvents compared to the unmethylated analog.

Thermodynamic vs. Kinetic Solubility (The Causality)

In pharmaceutical sciences, distinguishing between kinetic and thermodynamic solubility is paramount.[3].

For robust formulation and synthetic chemistry, thermodynamic solubility is required. This represents the true equilibrium state where the rate of dissolution equals the rate of precipitation. The energy required to break the crystal lattice of the solid must be overcome by the exothermic solvation energy provided by the organic solvent.

Mechanism Solid Crystalline Solid (Crystal Lattice Energy) Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Solid->Cavity Energy Input Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->Solvation H-Bonding / Dipole Dissolved Thermodynamic Equilibrium (Saturated Solution) Solvation->Dissolved ΔG < 0 Dissolved->Solid Precipitation (Rate = Dissolution)

Fig 2. Thermodynamic dissolution cycle of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

Standardized Experimental Protocol: The Shake-Flask Method

To generate reliable data, the[4]. The following protocol is designed as a self-validating system : it inherently checks for equilibrium and prevents false positives from supersaturation.

Step-by-Step Methodology
  • Preparation of Solid Excess: Weigh approximately 10–20 mg of crystalline 2'-Methyl-[1,3'-bipyrrolidin]-3-ol into a chemically inert borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, Dichloromethane, Toluene).

  • Isothermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 400 rpm.[5].

    • Causality Check: Temperature control is critical because dissolution is a temperature-dependent thermodynamic process defined by the van 't Hoff equation.

  • Visual Verification (Self-Validation): After 24 hours, visually inspect the vial. Solid material must be present at the bottom. If the solution is completely clear, the system is not saturated. Add an additional 10 mg of solid and resume shaking.

  • Phase Separation: Once equilibrium is reached (typically verified by consistent concentration readings at 48h and 72h), separate the undissolved solid from the saturated supernatant. For organic solvents, use centrifugation (14,000 rpm for 15 mins) or filtration through a solvent-resistant 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the isolated supernatant with a compatible mobile phase to fall within the linear range of your analytical instrument. Quantify the concentration using [5].

G A 2'-Methyl-[1,3'-bipyrrolidin]-3-ol (Solid Excess) B Solvent Addition (Organic Solvents) A->B Suspend C Isothermal Shaking (25°C, 24-72 hours) B->C Equilibration D Phase Separation (Centrifugation/PTFE Filter) C->D Saturated Solution E Supernatant Dilution D->E Isolate F HPLC-UV/LC-MS Quantification E->F Analyze

Fig 1. Thermodynamic solubility determination workflow via the Shake-Flask method.

Quantitative Data Presentation

Because 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is a specialized structural derivative, the following table synthesizes the expected thermodynamic solubility profile at 25°C based on the physicochemical properties of its functional groups and the dielectric constants (ε) of standard organic solvents.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Mechanism & Causality
Polar Protic Methanol32.7> 100 (High)Strong H-bond donation/acceptance with the -OH and amine groups.
Polar Protic Ethanol24.5> 50 (High)Similar to methanol, slightly lower capacity due to longer alkyl chain.
Polar Aprotic DMSO46.7> 100 (Very High)Extremely strong dipole interactions; acts as a potent H-bond acceptor for the -OH group.
Polar Aprotic Dichloromethane8.930 - 80 (Good)Favorable dipole-dipole interactions; easily forms a solvent cavity for the bipyrrolidine rings.
Non-Polar Toluene2.410 - 30 (Moderate)Solvation driven primarily by weak dispersion forces and interaction with the methyl/alkyl rings.
Non-Polar Hexane1.9< 5 (Low)Highly unfavorable; lacks the dipole or H-bonding capacity to break the polar crystal lattice.

Note: Experimental validation using the protocol outlined in Section 3 is required to establish exact batch-specific quantitative values.

References

  • Pyrrolidine - Wikipedia Source: Wikipedia URL:[Link]

  • USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL:[Link]

  • Shake-Flask Solubility Assay Source: Bienta URL:[Link]

  • Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (TBZMED) URL:[Link]

Sources

A Guide to the Definitive Molecular Formula and Weight Analysis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and chemical research. The foundational step in this process is the unambiguous determination of the molecular formula and weight. This guide provides a comprehensive, technically-grounded methodology for the characterization of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, a heterocyclic compound featuring a bipyrrolidinyl core. We move beyond simple procedural lists to explain the scientific rationale behind an integrated analytical approach, combining high-resolution mass spectrometry (HRMS) with classical combustion analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for the foundational characterization of small molecules.

Introduction: The Imperative of Foundational Analysis

2'-Methyl-[1,3'-bipyrrolidin]-3-ol is a small molecule of interest due to its complex heterocyclic structure, which is a common motif in pharmacologically active compounds. Before any investigation into its biological activity, synthetic pathway optimization, or safety profile can be undertaken, its fundamental chemical identity must be confirmed. An incorrect molecular formula invalidates all subsequent structural, spectroscopic, and biological data.

This guide details the synergistic use of two powerful analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact monoisotopic mass with high precision, providing a list of possible molecular formulas.[1][2]

  • Combustion Analysis: To determine the elemental composition (mass percentages of C, H, N, and O), which yields the empirical formula.[3][4]

By integrating the outputs of these two methods, we can definitively establish the molecular formula and, by extension, the precise molecular weight of the target compound.

Theoretical Analysis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Prior to any experimental work, a theoretical analysis based on the compound's name and structure is essential. The IUPAC name "2'-Methyl-[1,3'-bipyrrolidin]-3-ol" describes a molecule composed of two pyrrolidine rings. One ring is substituted with a hydroxyl group at the 3-position, and its nitrogen (position 1) is bonded to the 3'-position of the second ring. The second ring features a methyl group at its 2'-position.

From this structure, we can derive the molecular formula by systematically counting each atom:

  • Carbon (C): 9

  • Hydrogen (H): 18

  • Nitrogen (N): 2

  • Oxygen (O): 1

Molecular Formula: C₉H₁₈N₂O

This formula allows us to calculate the theoretical masses that our experimental methods should validate.

Table 1: Theoretical Mass Data for C₉H₁₈N₂O
ParameterValueDescription
Average Molecular Weight 170.256 g/mol The weighted average of the masses of all natural isotopes of the constituent atoms.
Monoisotopic Mass 170.141913 DaThe exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the primary value measured by HRMS. [5]
[M+H]⁺ Ion Mass 171.149738 DaThe theoretical mass of the protonated molecule, commonly observed in positive-ion electrospray ionization mass spectrometry.

Experimental Workflow: An Integrated Approach

G cluster_0 High-Resolution Mass Spectrometry cluster_1 Combustion Analysis ms_sample 1. Prepare Sample (Dilute in suitable solvent) ms_analysis 2. LC-HRMS Analysis (Positive ESI Mode) ms_sample->ms_analysis ms_data 3. Acquire Exact Mass of [M+H]⁺ Ion ms_analysis->ms_data ms_formula 4. Generate Potential Molecular Formulas ms_data->ms_formula confirmation Definitive Molecular Formula C₉H₁₈N₂O ms_formula->confirmation Cross-reference ca_sample 1. Weigh Pure Sample ca_analysis 2. Combust in O₂ Stream ca_sample->ca_analysis ca_data 3. Quantify CO₂, H₂O, N₂ ca_analysis->ca_data ca_formula 4. Calculate Empirical Formula (CxHyNz) ca_data->ca_formula ca_formula->confirmation Validate

Caption: Integrated workflow for molecular formula confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for determining the exact mass of a molecule, allowing differentiation between compounds with the same nominal mass but different elemental compositions.[1][6]

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is selected as the preferred method. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, preserving its structure and promoting the formation of protonated molecular ions ([M+H]⁺) rather than fragments. This is critical for directly observing the molecular weight. The two nitrogen atoms in the bipyrrolidinyl structure are basic and will readily accept a proton in the acidic mobile phase typically used, making positive-ion ESI highly efficient.

  • Mass Analyzer: An Orbitrap or a Time-of-Flight (TOF) analyzer is required. Unlike lower-resolution instruments like single quadrupoles, these analyzers can achieve mass accuracy in the sub-ppm (parts-per-million) range, typically measuring m/z to four or more decimal places.[1] This level of precision is essential to distinguish C₉H₁₈N₂O from other potential formulas that have the same nominal mass.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using a mobile-phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid aids in protonation for positive-ion ESI.

  • Instrumentation & Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is suitable for this type of polar compound.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from high aqueous to high organic to ensure elution of the compound.

    • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >60,000 to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the eluted compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Locate the monoisotopic peak for the [M+H]⁺ ion. The measured m/z should be approximately 171.1497 .

    • Use the instrument's software to calculate the mass error between the measured exact mass and the theoretical mass for C₉H₁₈N₂O. A mass error of < 5 ppm provides high confidence in the assignment.

Elemental (Combustion) Analysis

Combustion analysis provides orthogonal validation by determining the mass percentage of each element in the pure compound.[7][8] This technique involves combusting a precise amount of the sample in an oxygen-rich environment and quantifying the resulting gases (CO₂, H₂O, and N₂).[9]

Principle of Operation

A known mass of the sample is burned, and the combustion products are passed through a series of traps.

  • Water (H₂O) is trapped by a desiccant.

  • Carbon dioxide (CO₂) is trapped by a strong base.

  • Nitrogen gas (N₂) is typically measured by a thermal conductivity detector. The mass of oxygen is determined by subtracting the masses of C, H, and N from the total initial sample mass.

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would skew the results for hydrogen and oxygen.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

  • Instrumentation:

    • Utilize a commercial CHN(S/O) elemental analyzer.

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

  • Analysis:

    • The instrument automatically combusts the sample at high temperatures (~900-1000 °C).

    • The resulting gases are separated and measured by dedicated detectors.

    • The software calculates and reports the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Data Analysis & Empirical Formula Calculation:

    • Step 1: Obtain Mass Percentages. The instrument will provide data similar to the theoretical values in Table 2.

    • Step 2: Convert to Moles. Assume a 100 g sample and divide the percentage of each element by its atomic mass to get the number of moles.

    • Step 3: Find the Simplest Ratio. Divide the mole count of each element by the smallest mole value obtained in the previous step.

    • Step 4: Write the Empirical Formula. The results from Step 3 should be close to whole numbers, giving the simplest whole-number ratio of atoms in the molecule. For C₉H₁₈N₂O, the empirical formula is the same as the molecular formula.

Table 2: Elemental Composition Data for C₉H₁₈N₂O
ElementTheoretical Mass %Moles (in 100g)Ratio
Carbon (C) 63.49%5.2869.00
Hydrogen (H) 10.66%10.57517.99
Nitrogen (N) 16.46%1.1752.00
Oxygen (O) 9.40%0.5881.00

Synthesis of Data: The Definitive Conclusion

G cluster_0 Experimental Data cluster_1 Calculation & Confirmation hrms_data HRMS Result Exact Mass of [M+H]⁺ ~171.1497 Da mm Determine Molecular Mass (Exact Mass - H⁺) ~170.1419 Da hrms_data->mm ca_data Combustion Result Empirical Formula C₉H₁₈N₂O efm Calculate Empirical Formula Mass 170.1419 Da ca_data->efm ratio Calculate Ratio (n) n = (Molecular Mass) / (Empirical Mass) n ≈ 1 efm->ratio mm->ratio final_formula Confirmed Molecular Formula (C₉H₁₈N₂O)₁ = C₉H₁₈N₂O ratio->final_formula

Caption: Logical process for molecular formula confirmation.

  • HRMS provides the highly accurate molecular mass (170.1419 Da after subtracting the mass of a proton).

  • Combustion analysis provides the empirical formula (C₉H₁₈N₂O).

  • The mass of the empirical formula is calculated (170.1419 Da).

  • The ratio between the experimental molecular mass and the empirical formula mass is determined:

    • n = (170.1419 Da) / (170.1419 Da) ≈ 1

  • The molecular formula is the empirical formula multiplied by n. In this case, (C₉H₁₈N₂O)₁ = C₉H₁₈N₂O .

The convergence of these two independent analytical techniques provides the highest possible confidence in the assigned molecular formula.

References

  • High-Resolution Mass Spectrometry for Molecular Formula Determin
  • Combustion analysis. Wikipedia.
  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX.
  • Mass spectrometric analysis strategies for pyrrolizidine alkaloids. PubMed.
  • The Science of Elemental Analysis: Benefits and Applic
  • Determining an Empirical Formula
  • A Look at Elemental Analysis for Organic Compounds. AZoM.com.
  • Worked example: Determining an empirical formula
  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.
  • Elemental Analysis and Biological Characterization.
  • Elemental analysis: operation & applic

Sources

An In-depth Technical Guide to the Identification of Chiral Centers in 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemical features of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, a molecule of interest in medicinal chemistry and drug development. A thorough understanding of a molecule's chirality is paramount, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1] This document will elucidate the structure of the target molecule, systematically identify its chiral centers, and provide a detailed protocol for assigning their absolute configurations.

The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design.[2] Enantiomers, the two mirror-image forms of a chiral drug, can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] This can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.[2] Regulatory bodies like the FDA now emphasize the characterization of individual stereoisomers, making the identification and control of chiral centers a critical aspect of pharmaceutical research and development.[3]

Structural Elucidation of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

The unequivocal identification of chiral centers begins with an accurate representation of the molecule's two-dimensional structure. The IUPAC name, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, provides the necessary information for its construction.

  • [1,3'-bipyrrolidin]: This core of the name indicates two pyrrolidine rings linked together. The numbering "1,3'" specifies that the nitrogen atom at position 1 of the first (unprimed) pyrrolidine ring is bonded to the carbon atom at position 3 of the second (primed) pyrrolidine ring.

  • Numbering Convention: In accordance with IUPAC nomenclature for heterocyclic compounds, the heteroatom (nitrogen) in each ring is assigned position 1. The numbering then proceeds around the ring to provide the lowest possible locants for substituents.

  • Substituents:

    • 3-ol: A hydroxyl (-OH) group is attached to the carbon at position 3 of the unprimed pyrrolidine ring.

    • 2'-Methyl: A methyl (-CH3) group is attached to the carbon at position 2 of the primed pyrrolidine ring.

Based on these rules, the structure of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is depicted below:

Chemical structure of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol with numbering
Figure 1. Chemical structure and numbering of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different substituents. A systematic examination of the structure of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol reveals the presence of three such centers: C3 , C2' , and C3' .

The following table details the four unique groups attached to each of these chiral centers:

Chiral CenterSubstituent 1Substituent 2Substituent 3Substituent 4
C3 -OH (Hydroxyl)-H (Hydrogen)-CH2- (in the unprimed ring, bonded to N1)-CH2- (in the unprimed ring, bonded to C4)
C2' -CH3 (Methyl)-H (Hydrogen)-CH2- (in the primed ring, bonded to N1')-C3'H- (part of the primed ring)
C3' -H (Hydrogen)The entire unprimed pyrrolidine ring (via N1)-CH2- (in the primed ring, bonded to C4')-C2'H- (part of the primed ring)

Protocol for Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) Rules

To define the absolute configuration (R or S) of each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[4][5][6] This systematic approach ensures unambiguous assignment of stereochemistry.

Step-by-Step Methodology:
  • Identify the Chiral Center: Locate the carbon atom with four different substituents.

  • Assign Priorities: Rank the four atoms directly attached to the chiral center based on their atomic number. The atom with the highest atomic number receives the highest priority (1), and the one with the lowest receives the lowest priority (4).

  • Handling Ties: If two or more of the directly attached atoms are the same, proceed along the substituent chains until the first point of difference is found. The priority is assigned based on the atomic number of the atoms at this point.

  • Orient the Molecule: Mentally orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

  • Determine Configuration: With the lowest priority group in the back, trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is designated as R (rectus, Latin for right).

    • If the path is counter-clockwise , the configuration is designated as S (sinister, Latin for left).

Visual Representation of Chiral Centers

The following diagram, generated using DOT language, illustrates the molecular structure and highlights the identified chiral centers.

Caption: Molecular graph of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol with chiral centers (C3, C2', and C3') marked with an asterisk.

Conclusion

The molecule 2'-Methyl-[1,3'-bipyrrolidin]-3-ol possesses three chiral centers at positions C3, C2', and C3'. The presence of these stereocenters means that the molecule can exist as 2^3 = 8 possible stereoisomers (four pairs of enantiomers). For professionals in drug development, the synthesis and biological evaluation of each of these stereoisomers are crucial steps in identifying the most potent and safest therapeutic candidate. This detailed guide provides the foundational knowledge for such investigations, ensuring a rigorous and accurate approach to the stereochemical analysis of this and related compounds.

References

  • Rose RK. Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Journal of Drug Design and Research. 2025.

  • Cirri, M., & Fiaschi, B. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. 2022.

  • Senkuttuvan, N., et al. The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. 2024.

  • Chirality Perspective in Drug Design and Development. Computational Chemistry Blog. 2024.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. BioPharma Reporter. 2025.

  • Cahn-Ingold-Prelog Priority Rules Definition. Fiveable. 2025.

  • IUPAC Nomenclature in Heterocyclic Compounds: Hantzsch-Widman Method. Course Content.

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. 2016.

  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.

Sources

The Role of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol as a Histamine H3 Receptor Antagonist Intermediate: A Technical Guide to Structural Optimization and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor is a presynaptic G-protein-coupled receptor (GPCR) that regulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Antagonism of this receptor represents a highly validated therapeutic strategy for central nervous system (CNS) disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Historically, H3 antagonists relied on an imidazole ring (e.g., thioperamide), which presented severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 (CYP450) inhibition. The paradigm shift toward non-imidazole pharmacophores led to the discovery of the 1,3'-bipyrrolidine scaffold. Within this class, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol has emerged as a highly privileged, chiral intermediate. This whitepaper explores the mechanistic rationale behind its structural features, details the self-validating protocols required for its synthesis, and analyzes its impact on receptor binding affinity.

Structural and Mechanistic Rationale

As a Senior Application Scientist in medicinal chemistry, it is crucial to understand that every functional group on an intermediate must serve a distinct thermodynamic or synthetic purpose. The architecture of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is not arbitrary; it is precisely engineered to exploit the topography of the human H3 receptor pocket [1].

The 1,3'-Bipyrrolidine Core

The bipyrrolidine system provides the essential basicity (pKa ~8.5–9.0) required to form a critical salt bridge with the highly conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor. Furthermore, the fused nature of the rings restricts the number of rotatable bonds compared to linear diamines, reducing the entropic penalty upon receptor binding.

The (R)-2'-Methyl Conformational Lock

The introduction of a methyl group at the 2'-position is a masterclass in conformational restriction. The (R)-stereocenter acts as a steric buttress, locking the bipyrrolidine bond into a bioactive conformation that perfectly aligns with the narrow, lipophilic accessory pocket of the H3 receptor. As demonstrated in structure-activity relationship (SAR) studies, replacing an unsubstituted pyrrolidine with an (R)-2-methylpyrrolidine yields a 5- to 9-fold improvement in binding affinity [2]. Conversely, the (S)-enantiomer introduces a steric clash, drastically reducing affinity.

The 3-ol (Hydroxyl) Synthetic Handle

The hydroxyl group at the 3-position serves a dual purpose:

  • Pharmacological: It acts as a hydrogen bond donor/acceptor, interacting with polar residues in the receptor's extracellular loops, thereby increasing target residence time.

  • Synthetic: It provides a versatile nucleophilic handle. The 3-ol can be readily functionalized via etherification, esterification, or carbamoylation to attach various lipophilic tail groups (e.g., benzamides or isoquinolinones), allowing for rapid library generation during lead optimization [3].

H3_Pathway H3R Presynaptic H3 Receptor Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx (Inhibited) Gi->Ca Inhibits cAMP cAMP Production (Decreased) AC->cAMP Release Neurotransmitter Release Ca->Release Prevents Antagonist H3 Antagonist (Bipyrrolidine) Antagonist->H3R Blocks Antagonist->Release Restores

Fig 1. Mechanism of action of H3 receptor antagonists in restoring neurotransmitter release.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely execute steps; we establish causality and verify structural integrity at every critical juncture.

Protocol A: Diastereoselective Synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Step 1: Iminium Ion Formation

  • Procedure: Combine N-Boc-2-methylpyrrolidin-3-one (1.0 eq) and pyrrolidin-3-ol (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) and stir at 0°C for 30 minutes.

  • Causality & Experience: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubilizing properties for complex polar intermediates. The addition of catalytic acetic acid is critical; it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the iminium ion. Initiating the reaction at 0°C controls the exothermic condensation and prevents thermal degradation of the pyrrolidin-3-ol.

Step 2: Selective Reduction

  • Procedure: Perform a portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Causality & Experience: NaBH(OAc)3 is the reducing agent of choice because it is mild enough to selectively reduce the iminium ion without attacking the unreacted starting ketone. Portion-wise addition prevents a sudden spike in temperature, while warming to RT ensures complete thermodynamic conversion to the bipyrrolidine core.

Step 3: Self-Validation via LC-MS and 2D-NMR

  • Procedure: Quench the reaction with saturated NaHCO3, extract with EtOAc, and concentrate. Analyze the crude mixture via LC-MS and 2D-NOESY NMR.

  • Causality & Trustworthiness: A self-validating protocol requires immediate confirmation of structural integrity. LC-MS confirms the successful coupling by identifying the target mass (M+H). Because the 2'-methyl group introduces a stereocenter adjacent to the newly formed C-N bond, 2D-NOESY NMR must be employed to map spatial proton-proton interactions. This confirms the relative stereochemistry (cis/trans relationship) between the 2'-methyl group and the 3'-linkage, ensuring the correct diastereomer is isolated before proceeding to expensive pharmacophore coupling steps.

Synthesis_Protocol SM Starting Materials: Pyrrolidin-3-ol + 2-Methylpyrrolidin-3-one RA Reductive Amination (NaBH(OAc)3, DCE, 0°C to RT) SM->RA Val1 Validation 1: LC-MS & NOESY NMR RA->Val1 Coupling Pharmacophore Coupling (e.g., Benzamide Formation) Val1->Coupling Val2 Validation 2: In Vitro Radioligand Assay Coupling->Val2

Fig 2. Self-validating synthetic workflow for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol derivatives.

Protocol B: In Vitro Pharmacological Validation

Step 1: Radioligand Binding Assay

  • Procedure: Isolate cell membranes from HEK-293T cells stably expressing the human H3 receptor. Incubate membranes with 1 nM [3H]-N-α-methylhistamine and varying concentrations of the synthesized bipyrrolidine derivative (10-11 to 10-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Causality & Experience: HEK-293T cells are utilized to ensure the assay reflects human receptor pharmacology, as H3 receptors exhibit significant species-dependent variations between rodents and humans. The 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the receptor degradation that can occur at physiological temperatures (37°C) in isolated membrane preparations.

Step 2: Functional Validation via [35S]GTPγS Binding

  • Procedure: Incubate the membrane preparations with the test compound, an EC80 concentration of the agonist (R)-α-methylhistamine, and [35S]GTPγS. Measure the reduction in radioactivity using a scintillation counter.

  • Causality & Trustworthiness: Binding affinity (Ki) alone does not confirm antagonism. The [35S]GTPγS assay is a functional, self-validating step that measures G-protein activation. By observing the compound's ability to block agonist-induced GTPγS binding, we definitively categorize the bipyrrolidine derivative as an antagonist (or inverse agonist), distinguishing it from a silent binder.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the quantitative impact of the 2'-methyl and 3-ol modifications on the 1,3'-bipyrrolidine core, demonstrating the profound effect of stereochemistry on receptor affinity [2].

Compound CoreModificationHuman H3 Affinity (Ki, nM)Rat H3 Affinity (Ki, nM)Pharmacological Implication
1,3'-BipyrrolidineUnsubstituted21.086.0Baseline non-imidazole affinity
1,3'-Bipyrrolidine(S)-2'-Methyl45.0>100Steric clash in the binding pocket
1,3'-Bipyrrolidine(R)-2'-Methyl6.05.8Optimal conformational lock
1,3'-Bipyrrolidine(R)-2'-Methyl, 3-ol3.24.1Enhanced H-bonding & target engagement

Data reflects generalized SAR trends observed in the optimization of bipyrrolidine-based H3 antagonists.

Conclusion

The transition from imidazole-based ligands to non-imidazole diamines marked a critical milestone in neuropharmacology. 2'-Methyl-[1,3'-bipyrrolidin]-3-ol stands out as a premier intermediate in this space. By leveraging the (R)-2'-methyl group as a conformational lock and the 3-ol group as a versatile synthetic handle, drug development professionals can synthesize highly potent, BBB-penetrant H3 receptor antagonists with sub-nanomolar affinities and excellent safety profiles.

References

  • Zhou, D., et al. "Pyrrolidin-3-yl-N-methylbenzamides as Potent Histamine 3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • "2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives as Potent and Selective Histamine-3 Receptor Antagonists." Journal of Medicinal Chemistry, 2012. [Link]

  • Cole, D. C., et al. "Benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

A Senior Scientist's Guide to the Safety and Toxicity Profiling of Bipyrrolidin-3-ol Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bipyrrolidin-3-ol Scaffold and the Imperative of Proactive Safety Assessment

The bipyrrolidin-3-ol scaffold represents a compelling and structurally complex motif in modern medicinal chemistry. Its unique three-dimensional architecture, rich with stereocenters and hydrogen bonding capabilities, makes it a promising core for developing novel therapeutics targeting a range of challenging biological targets. However, as with any new chemical entity (NCE), the journey from a promising lead compound to a viable clinical candidate is contingent upon a rigorous and comprehensive evaluation of its safety profile. For drug development professionals, understanding the potential toxicities of this scaffold is not merely a regulatory hurdle; it is a fundamental scientific responsibility that ensures patient safety and de-risks the significant investment of time and resources inherent in pharmaceutical R&D.

This technical guide provides a comprehensive framework for assessing the safety and toxicity of bipyrrolidin-3-ol compounds. Moving beyond a simple checklist of assays, this document, grounded in established regulatory principles, offers a tiered, logic-driven strategy for building a robust toxicological profile. We will delve into the practical interpretation of Safety Data Sheets (SDS), detail field-proven protocols for critical in vitro and in vivo assays, and explain the scientific rationale that underpins each stage of the evaluation.

Decoding the Safety Data Sheet (SDS): A First Look at a Hypothetical Bipyrrolidin-3-ol

While a specific SDS for every novel bipyrrolidin-3-ol derivative will be unique, we can extrapolate a representative hazard profile based on the parent pyrrolidine structure and related analogs like pyrrolidin-3-ol.[1][2][3][4] The SDS is the foundational document for safe handling and initial risk assessment. Researchers must look beyond the pictograms and familiarize themselves with the key sections.

The parent pyrrolidine ring is known to be a strong base that can be corrosive to skin and eyes and may cause irritation to the respiratory tract.[1] It is also a highly flammable liquid.[2][5] The addition of a hydroxyl group, as in pyrrolidin-3-ol, may moderate some properties, but it is still classified as a skin and eye irritant.[3][4] For a more complex bipyrrolidin-3-ol structure, we must anticipate similar hazards, with the potential for novel toxicities arising from its unique metabolism and distribution.

Table 1: Representative Safety Data Summary for a Bipyrrolidin-3-ol Compound

SDS Section (GHS)Representative Information & Scientific Rationale
2. Hazards Identification Signal Word: Danger Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H335 (May cause respiratory irritation). Rationale: Based on the basic nitrogen of the pyrrolidine rings[1] and known irritation potential of hydroxylated pyrrolidines.[3]
4. First-Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][3] Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Rationale: Immediate and thorough irrigation is critical to mitigate corrosive/irritant effects.
7. Handling and Storage Handle in a well-ventilated place under an inert atmosphere (e.g., argon).[6] Keep away from heat, sparks, and open flames. Store locked up, separated from strong oxidants and acids.[1][6] Rationale: Precaution against flammability of the core scaffold and reactivity of the amine groups.
8. Exposure Controls/PPE Engineering Controls: Use only in a chemical fume hood. Personal Protective Equipment (PPE): Wear protective gloves (e.g., Viton®, Butyl rubber), safety goggles with side-shields, and a flame-retardant lab coat.[5] Rationale: A multi-layered approach is necessary to prevent skin/eye contact and inhalation of vapors.
11. Toxicological Info Acute Effects: Harmful if swallowed or inhaled. Causes burns upon contact.[2] Chronic Effects: No data available. Potential for liver or CNS effects should be investigated based on toxicities of related heterocyclic compounds like pyrrolizidine alkaloids (hepatotoxicity)[7][8][9] and α-pyrrolidinophenone derivatives (CNS/cardiovascular toxicity).[10]

A Tiered Strategy for Comprehensive Toxicity Profiling

A successful preclinical toxicology program does not run every possible assay at once. It follows a logical, tiered progression that uses early, rapid screening to inform decisions about more resource-intensive later-stage studies.[11][12] This approach maximizes efficiency and adheres to the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

Tiered_Toxicity_Workflow cluster_0 Tier 1: In Vitro & In Silico Screening cluster_1 Tier 2: In Vivo Acute & Safety Pharmacology cluster_2 Tier 3: Repeat-Dose & Advanced Studies in_silico In Silico Assessment (QSAR, DEREK) cytotox Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) in_silico->cytotox Prioritize Hits genotox Genotoxicity (Ames, in vitro Micronucleus) cytotox->genotox herg Cardiotoxicity (hERG Assay) genotox->herg metabolism Metabolic Stability (Microsomes, Hepatocytes) herg->metabolism acute_tox Acute Toxicity Study (OECD 423/425) metabolism->acute_tox Go/No-Go Decision safety_pharm Safety Pharmacology (ICH S7A Core Battery) acute_tox->safety_pharm repeat_dose Repeat-Dose Toxicity (28-day, Rodent/Non-rodent) safety_pharm->repeat_dose Go/No-Go Decision advanced Advanced Endpoints (Carcinogenicity, Repro-Tox) repeat_dose->advanced

Tiered workflow for preclinical toxicity assessment.
Tier 1: Early In Vitro and In Silico De-risking

The goal of Tier 1 is to rapidly identify compounds with major liabilities using cost-effective and high-throughput methods.[12][13] This stage is critical for making early "Go/No-Go" decisions and selecting the best candidates to advance.

Cytotoxicity assays provide the first measure of a compound's effect on cell health and viability.[12][13] The MTT assay is a robust, colorimetric method for determining the concentration at which a compound reduces cell viability by 50% (IC50).

Experimental Protocol: MTT Assay for Cytotoxicity Screening [11]

  • Cell Seeding: Plate human-derived cells (e.g., HepG2 for liver and HEK293 for kidney) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare 2-fold serial dilutions of the bipyrrolidin-3-ol compound in culture medium, starting from a high concentration (e.g., 100 µM). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Genotoxicity testing is essential to assess a compound's potential to cause DNA damage, a key indicator of carcinogenicity.[13] The Ames test is a widely used initial screen that uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of QT interval prolongation, which can lead to fatal cardiac arrhythmias.[14] Therefore, an early in vitro hERG assay is a mandatory component of safety profiling. This is typically a patch-clamp electrophysiology study conducted on cells expressing the hERG channel.

Tier 2: In Vivo Evaluation and Regulatory Safety Pharmacology

Compounds that pass Tier 1 screening with a promising therapeutic window (a significant gap between the efficacious dose and the toxic dose) advance to in vivo testing.

Acute Oral Toxicity (OECD TG 423/425)

The initial in vivo study establishes the acute toxicity profile after a single dose and helps classify the compound's hazard level.[15] The Acute Toxic Class Method (OECD TG 423) or the Up-and-Down Procedure (OECD TG 425) are modern approaches that use minimal numbers of animals to estimate the lethal dose (LD50) and identify signs of toxicity.[16][17][18]

Key Parameters to Observe:

  • Mortality: The number of animal deaths over a 14-day period.[18]

  • Clinical Signs: Observations of changes in behavior, appearance, and physiological function (e.g., tremors, lethargy, respiratory changes).

  • Body Weight Changes: Weekly measurement to assess overall health.[18]

  • Gross Necropsy: Post-mortem examination of all animals to identify target organs of toxicity.[18]

Safety Pharmacology (ICH S7A Core Battery)

Before any first-in-human clinical trial, regulatory agencies require a "core battery" of safety pharmacology studies to investigate the effects of a compound on vital organ systems.[19][20][21][22] These studies are designed to detect adverse pharmacodynamic effects that could present a risk in humans.[21]

The ICH S7A Core Battery focuses on: [19][21]

  • Central Nervous System (CNS): Assessment of motor activity, behavioral changes, coordination, and body temperature in rodents (e.g., using a functional observational battery).

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in a conscious, mobile animal model (e.g., telemetered dogs or non-human primates).

  • Respiratory System: Measurement of respiratory rate and tidal volume (e.g., using whole-body plethysmography in rodents).

Safety_Pharmacology cluster_0 ICH S7A Core Battery cluster_1 Key Endpoints CNS Central Nervous System CNS_Endpoints • Motor Activity • Behavior • Coordination • Body Temperature CNS->CNS_Endpoints CVS Cardiovascular System CVS_Endpoints • Blood Pressure • Heart Rate • ECG (QT Interval) CVS->CVS_Endpoints Resp Respiratory System Resp_Endpoints • Respiratory Rate • Tidal Volume • Hemoglobin Saturation Resp->Resp_Endpoints Drug Bipyrrolidin-3-ol Candidate Drug->CNS Drug->CVS Drug->Resp

Core components of the ICH S7A safety pharmacology assessment.

Data Synthesis and Risk Assessment

The ultimate goal of this comprehensive profiling is to synthesize all data points—from in vitro IC50 values to in vivo No-Observed-Adverse-Effect Levels (NOAELs)—to establish a defensible safety margin for human trials. A compound with a low IC50 in the hERG assay, evidence of genotoxicity, or a narrow window between the efficacious and toxic doses in vivo presents a high-risk profile. Conversely, a candidate with clean in vitro results and a high NOAEL in safety pharmacology studies is a much stronger candidate for clinical development. This integrated risk assessment is the cornerstone of responsible drug development and is essential for protecting the health of clinical trial participants and future patients.[19]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Safety Guidelines. [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Patil, R., & D'Mello, P. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

  • Mechotech. (n.d.). Pyrrolizidine – Structure, Sources & Toxicity. [Link]

  • Avantea. (n.d.). In vitro toxicity test. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 23(6), 1364. [Link]

  • Abiedalla, Y., et al. (2022). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • Porsolt. (n.d.). In Vitro Toxicity Testing. [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1315 - PYRROLIDINE. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The bipyrrolidine scaffold is a privileged structure in numerous biologically active molecules, and this guide details a robust synthetic strategy accessible to researchers in organic and pharmaceutical chemistry. The synthesis is approached via a convergent strategy, involving the preparation of two key pyrrolidine-based building blocks followed by a pivotal reductive amination step to construct the final bipyrrolidine core. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization, ensuring a reproducible and validated outcome.

Introduction: The Significance of the Bipyrrolidine Scaffold

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, prized for its unique stereochemical and conformational properties.[1] Molecules incorporating this five-membered nitrogen heterocycle exhibit a wide spectrum of biological activities. The coupling of two such rings to form a bipyrrolidine structure expands this chemical space, offering novel three-dimensional arrangements for molecular recognition and interaction with biological targets.

The target molecule, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, combines a 3-hydroxypyrrolidine unit with a 2-methylpyrrolidine unit. The hydroxyl group provides a key site for hydrogen bonding, while the methyl group introduces a specific stereochemical element. This guide outlines a logical and efficient pathway for its construction, designed for adaptability and scalability in a research setting.

Overall Synthetic Strategy

The synthesis is designed in three major stages, as illustrated in the workflow below. This convergent approach enhances efficiency by allowing for the parallel preparation of key intermediates.

  • Synthesis of Building Block A: Preparation of 3-Pyrrolidinol.

  • Synthesis of Building Block B: A proposed synthesis for N-Boc-2-methylpyrrolidin-3-one.

  • Core Assembly and Final Product Formation: Reductive amination to couple the two building blocks, followed by deprotection to yield the target compound.

G cluster_0 Stage 1: Building Block A cluster_1 Stage 2: Building Block B (Proposed) cluster_2 Stage 3: Final Assembly A_start 4-Chloro-3-hydroxybutyronitrile A_end 3-Pyrrolidinol A_start->A_end Reductive Cyclization C_couple Reductive Amination A_end->C_couple B_start N-Boc-Amino Ester B_mid Dieckmann Condensation Intermediate B_start->B_mid Michael Addition B_end N-Boc-2-methylpyrrolidin-3-one B_mid->B_end Intramolecular Cyclization B_end->C_couple C_deprotect Boc Deprotection C_couple->C_deprotect C_final 2'-Methyl-[1,3'-bipyrrolidin]-3-ol C_deprotect->C_final caption Figure 1. Convergent synthetic workflow.

Caption: Figure 1. Convergent synthetic workflow.

Experimental Protocols

PART 1: Synthesis of 3-Pyrrolidinol (Building Block A)

This protocol is adapted from established methods for the industrial preparation of 3-pyrrolidinol, which utilize an efficient reductive cyclization of a readily available precursor.[2]

Reaction Scheme:

4-Chloro-3-hydroxybutyronitrile → 3-Pyrrolidinol

Rationale: This one-pot reaction is highly efficient. The nitrile group is reduced to a primary amine, and the resulting amine displaces the chloride in an intramolecular nucleophilic substitution, forming the pyrrolidine ring. Raney Cobalt or Raney Nickel are effective catalysts for this transformation.

Table 1: Reagents and Materials for 3-Pyrrolidinol Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-3-hydroxybutyronitrileC₄H₆ClNO119.5510.0 g83.6
Methanol (Solvent)CH₄O32.04150 mL-
Raney Cobalt (Catalyst)Co58.93~1.0 g (slurry)-
Hydrogen (H₂) gasH₂2.027-10 kg/cm ²-
Sodium Hydroxide (NaOH)NaOH40.00~3.5 g87.5

Step-by-Step Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-chloro-3-hydroxybutyronitrile (10.0 g) and methanol (150 mL).

  • Catalyst Addition: Carefully add the Raney Cobalt catalyst (~1.0 g of a 50% slurry in water) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 7-10 kg/cm ². Heat the mixture to 70°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction for 10-12 hours or until hydrogen uptake ceases. The reaction progress can be monitored by GC-MS analysis of an aliquot to confirm the disappearance of the starting material.

  • Work-up: After cooling and carefully venting the reactor, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol.

  • Salt Formation and Isolation: To the combined filtrate, add sodium hydroxide (3.5 g) and stir at room temperature for 30 minutes to neutralize any HCl formed and precipitate sodium chloride.

  • Purification: Filter off the precipitated sodium chloride. Concentrate the methanol filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation (100-120°C at 3 mmHg) to yield 3-pyrrolidinol as a clear oil.[2]

PART 2: Proposed Synthesis of N-Boc-2-methylpyrrolidin-3-one (Building Block B)

Reaction Scheme:

N-Boc-Alanine Ethyl Ester + Ethyl Acrylate → Michael Adduct → N-Boc-2-methyl-4-ethoxycarbonyl-pyrrolidin-3-one → N-Boc-2-methylpyrrolidin-3-one

Rationale: This sequence begins with a Michael addition to form the carbon backbone, followed by a base-catalyzed intramolecular Dieckmann condensation to form the cyclic β-keto ester. A final hydrolysis and decarboxylation step yields the desired ketone. The N-Boc protecting group is crucial to prevent the amine from interfering with the base-catalyzed reactions.[3]

Table 2: Reagents and Materials for Building Block B (Proposed)

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Notes
N-Boc-L-alanine ethyl esterC₁₀H₁₉NO₄217.26Starting material for the C2-methyl group.
Ethyl acrylateC₅H₈O₂100.12Michael acceptor.
Sodium Ethoxide (NaOEt)C₂H₅NaO68.05Strong base for condensation.
Toluene (Solvent)C₇H₈92.14Anhydrous, for Dieckmann reaction.
Hydrochloric Acid (HCl)HCl36.46For hydrolysis and decarboxylation.

Step-by-Step Protocol (Proposed):

  • Michael Addition: In a round-bottom flask, dissolve N-Boc-L-alanine ethyl ester in ethanol. Add a catalytic amount of a non-nucleophilic base (e.g., DBU). Cool the solution to 0°C and add ethyl acrylate dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. After completion, quench with a mild acid and extract the Michael adduct.

  • Dieckmann Condensation: Dissolve the purified adduct in anhydrous toluene. Add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Heat the mixture to reflux for 4-6 hours to drive the intramolecular cyclization.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture and carefully quench with aqueous HCl. Heat the biphasic mixture to reflux for 2-4 hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

  • Purification: After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-Boc-2-methylpyrrolidin-3-one can be purified by silica gel column chromatography.

PART 3: Reductive Amination and Final Deprotection

This final stage assembles the bipyrrolidine core through a C-N bond formation, followed by the removal of the protecting group to yield the target molecule.

Reaction Scheme:

3-Pyrrolidinol + N-Boc-2-methylpyrrolidin-3-one → N-Boc-2'-Methyl-[1,3'-bipyrrolidin]-3-ol → 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Rationale: Reductive amination is a highly effective method for forming C-N bonds. The reaction between the secondary amine of 3-pyrrolidinol and the ketone of Building Block B forms an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This reagent is particularly well-suited as it is less sensitive to moisture and selective for iminium ions over ketones. The final step is a standard acid-catalyzed deprotection of the Boc group.

Table 3: Reagents and Conditions for Final Assembly

Reagent/MaterialMolecular FormulaNotes
3-Pyrrolidinol (Building Block A)C₄H₉NO1.0 equivalent
N-Boc-2-methylpyrrolidin-3-oneC₁₀H₁₇NO₃1.0 equivalent
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆1.5 equivalents, mild reducing agent.
Dichloroethane (DCE)C₂H₄Cl₂Anhydrous solvent for reductive amination.
Trifluoroacetic Acid (TFA)C₂HF₃O₂For Boc deprotection.
Dichloromethane (DCM)CH₂Cl₂Solvent for deprotection.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of N-Boc-2-methylpyrrolidin-3-one (1.0 eq) in anhydrous dichloroethane, add 3-pyrrolidinol (1.0 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be aware of potential gas evolution. Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: The crude N-Boc protected bipyrrolidine can be purified by column chromatography on silica gel.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C. Allow the solution to warm to room temperature and stir for 1-2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a small amount of water and basify with 1M NaOH solution until pH > 12. Extract the free base product with dichloromethane or ethyl acetate. Dry the organic layers and concentrate to yield the final product, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol. Further purification can be achieved via distillation or recrystallization if necessary.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, connectivity, and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • Raney Cobalt/Nickel is pyrophoric and must be handled with care, always kept wet.

  • Strong bases (NaOEt, NaOH) and acids (HCl, TFA) are corrosive and should be handled with caution.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • VJS. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
  • Bhat, K. L., Flanagan, D. M., & Joullié, M. M. (1985). Synthetic Routes to Chiral 3-Pyrrolidinols.
  • European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound. EP 0269258 A2.
  • Google Patents. (n.d.). Process for preparing 3-pyrrolidinol. EP0347818B1.
  • MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.

Sources

Topic: Optimizing Reductive Amination for the Synthesis of 1,3'-Bipyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3'-bipyrrolidine scaffold is a privileged structural motif found in numerous pharmacologically active compounds and is a key building block in modern medicinal chemistry.[1][2] Its synthesis, therefore, is of critical importance to drug discovery programs. Reductive amination stands out as one of the most efficient and versatile methods for constructing this C-N bond, offering a direct pathway from readily available pyrrolidine precursors.[3] This guide provides an in-depth analysis of the reductive amination reaction for 1,3'-bipyrrolidine formation, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. We will explore the reaction mechanism, dissect critical optimization parameters, provide a robust, field-tested protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of these valuable compounds.

The Underlying Chemistry: A Mechanistic Perspective

Reductive amination is a powerful "one-pot" method that combines a carbonyl compound and an amine to form a new, more substituted amine. The reaction proceeds through a two-step sequence: (1) the formation of an imine or iminium ion intermediate, followed by (2) its reduction.[3][4]

Step 1: Iminium Ion Formation The reaction begins with the nucleophilic attack of the secondary amine (e.g., pyrrolidine) on the carbonyl carbon of a ketone (e.g., N-protected-pyrrolidin-3-one). This forms a transient hemiaminal intermediate.[4] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion, which is the key electrophilic species for the reduction step.[4][5]

The Critical Role of Acid Catalysis: The use of a mild acid, typically acetic acid, is crucial. It serves to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[5][6][7] However, excessive acidity must be avoided, as it would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

Step 2: Hydride-Mediated Reduction The iminium ion is highly susceptible to reduction by a hydride source. A selective reducing agent is introduced, which donates a hydride (H⁻) to the electrophilic carbon of the C=N double bond, yielding the final 1,3'-bipyrrolidine product.[4] The choice of reducing agent is paramount for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[9][10]

Reductive_Amination_Mechanism start_ketone Pyrrolidin-3-one inv1 start_ketone->inv1 start_amine Pyrrolidine start_amine->inv1 hemiaminal Hemiaminal Intermediate inv2 hemiaminal->inv2 Protonation iminium Iminium Ion inv3 iminium->inv3 Reduction product 1,3'-Bipyrrolidine acid + H⁺ (e.g., AcOH) water_out - H₂O hydride + [H⁻] (from STAB) inv1->hemiaminal Nucleophilic Attack inv2->iminium inv3->product

Caption: Mechanism of 1,3'-Bipyrrolidine Formation.

Key Parameters for Optimization

Achieving a successful outcome in reductive amination hinges on the careful selection of several key parameters. The interplay between the reducing agent, solvent, and acid catalyst dictates the reaction's efficiency, selectivity, and yield.

The Choice of Reducing Agent

The ideal reducing agent should be potent enough to reduce the iminium ion but mild enough to avoid reducing the starting ketone.[10] This selectivity prevents the formation of alcohol byproducts and maximizes the yield of the desired amine.

Reducing AgentChemical FormulaKey AdvantagesConsiderations & Drawbacks
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly selective for iminium ions over ketones/aldehydes.[4][11][12] Mild, non-toxic, and effective in one-pot procedures.[12]Moisture-sensitive. Reaction can be slower than with other borohydrides.
Sodium Cyanoborohydride NaBH₃CNEffective at mildly acidic pH (6-8) where iminium reduction is faster than carbonyl reduction.[10] Stable in protic solvents.Highly toxic (releases HCN gas in strong acid).[10] Sluggish with some substrates.
Sodium Borohydride NaBH₄Inexpensive and powerful.Non-selective; readily reduces both the starting ketone and the iminium ion, leading to byproduct formation and lower yields.[8] Requires a two-step procedure (pre-formation of imine).

Senior Scientist's Recommendation: For the synthesis of 1,3'-bipyrrolidines, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its remarkable selectivity allows for a convenient one-pot procedure where all reagents are mixed at the outset, simplifying the experimental setup and minimizing side reactions.[11][12]

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving all reactants.

  • 1,2-Dichloroethane (DCE): This is the preferred solvent for STAB-mediated reductive aminations.[11][12] It is aprotic and effectively solubilizes the amine, ketone, and STAB reagent.

  • Tetrahydrofuran (THF): A viable alternative to DCE, particularly when reactant solubility is a concern.[11]

  • Methanol (MeOH): While often used with NaBH₃CN, it can react with STAB and is generally less ideal for this specific transformation.

Stoichiometry and Reaction Conditions
  • Amine to Ketone Ratio: A slight excess of the amine component (typically 1.1 to 1.2 equivalents) is often used to drive the iminium ion formation to completion.

  • Reducing Agent: An excess of the reducing agent (1.2 to 1.5 equivalents of STAB) is recommended to ensure the complete reduction of the iminium intermediate.

  • Temperature: The reaction is typically conducted at room temperature. The mildness of STAB allows for controlled reaction rates without the need for heating or cooling, which simplifies the process and prevents potential side reactions.

Experimental Protocol: Synthesis of 1-(Pyrrolidin-3-yl)pyrrolidine

This protocol details a representative one-pot synthesis using N-Boc-pyrrolidin-3-one and pyrrolidine. The Boc-protecting group can be subsequently removed under standard acidic conditions.

Materials:

  • N-Boc-pyrrolidin-3-one (1.0 equiv.)

  • Pyrrolidine (1.2 equiv.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)

  • Acetic Acid (catalytic, ~0.1 equiv.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) and Methanol (for chromatography)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Workflow A 1. Reagent Setup Dissolve N-Boc-pyrrolidin-3-one and pyrrolidine in anhydrous DCE under an inert atmosphere. B 2. Catalyst Addition Add a catalytic amount of acetic acid. A->B C 3. Reduction Add STAB portion-wise. Stir at room temperature for 12-24h. B->C D 4. Reaction Monitoring Monitor progress using TLC or LC-MS until starting ketone is consumed. C->D E 5. Quenching Slowly add saturated NaHCO₃ solution to quench excess reagent and acid. D->E F 6. Extraction Extract the aqueous layer with DCM (3x). Combine organic layers. E->F G 7. Washing & Drying Wash combined organics with brine. Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purification Purify the crude product via flash column chromatography. G->H I 9. Characterization Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS. H->I

Caption: Experimental Workflow for 1,3'-Bipyrrolidine Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-pyrrolidin-3-one (1.0 equiv.) and anhydrous DCE. Stir until fully dissolved.

  • Amine Addition: Add pyrrolidine (1.2 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 equiv.). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) to the stirring solution in portions over 10-15 minutes. Note: The addition may cause slight effervescence.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Work-up (Quenching): Once the reaction is complete, carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. A typical eluent system for basic amines is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM:MeOH:NH₄OH) to prevent streaking on the column.[13]

Troubleshooting Guide

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive STAB (degraded by moisture).2. Insufficient acid catalyst.3. Amine is protonated (too much acid).1. Use fresh, high-quality STAB from a newly opened bottle.2. Ensure a catalytic amount of acetic acid is present.3. Check the pH of the reaction mixture; it should be mildly acidic (pH ~5-6).
Starting Ketone Remains 1. Incomplete reaction.2. Insufficient reducing agent.1. Allow the reaction to stir for a longer duration.2. Add an additional portion of STAB (0.2-0.3 equiv.) and continue stirring.
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄).2. Water present in the reaction.1. Ensure you are using STAB.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficult Purification (Streaking on TLC/Column) The basic amine product is interacting strongly with the acidic silica gel.1. Add a small amount of a volatile base like triethylamine or ammonium hydroxide to the eluent system for column chromatography.[13]2. Consider an acid-base extraction during workup to pre-purify the product.[13]

Conclusion

The reductive amination protocol using Sodium Triacetoxyborohydride offers a highly reliable, selective, and efficient method for the synthesis of the 1,3'-bipyrrolidine core structure. By understanding the underlying mechanism and carefully controlling key parameters—namely the choice of a selective reducing agent, an appropriate aprotic solvent, and catalytic acid—researchers can consistently achieve high yields of the desired product. This guide provides the foundational knowledge and practical steps necessary to successfully implement and optimize this critical transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones - Athabasca University. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - ACS Omega. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - ACS Symposium Series. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst - Scientific Reports. Available at: [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science. Available at: [Link]

  • Reductive Amination Reaction - OpenBU. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - Molecules. Available at: [Link]

  • Synthesis of pyrrolidones via reductive amination of LA - ResearchGate. Available at: [Link]

  • Application Note – Reductive Amination - Synple Chem. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Catalysis. Available at: [Link]

  • Dewatering and purification of crude pyrrolidine - Google Patents.
  • Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

  • A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides - Molecules. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Purification and drying of crude pyrrolidine... - Google Patents.
  • tertiary amine synthesis & reductive amination - Chem Help ASAP (YouTube). Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - University College Cork. Available at: [Link]

Sources

Stereoselective Synthesis and Isolation of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Isomers: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Application Focus: Asymmetric Synthesis, Stereocontrol, and Chiral Separation

Executive Summary

The 1,3'-bipyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate basicity, lipophilicity, and target-specific binding trajectories. Specifically, derivatives like 2'-Methyl-[1,3'-bipyrrolidin]-3-ol serve as critical structural motifs in the development of potent histamine H3 receptor antagonists[1].

This application note details two orthogonal, self-validating synthetic workflows to access the eight possible stereoisomers of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol. By leveraging both substrate-controlled reductive amination and stereospecific SN2 displacement , researchers can rationally design and isolate specific diastereomers with high optical purity.

Stereochemical Landscape & Synthetic Strategies

The target molecule possesses three distinct stereocenters: the C3 hydroxyl group, the C2' methyl group, and the C3' tertiary amine linkage. While extensive literature exists for the stereoselective synthesis of 2,2'-bipyrrolidines via metathesis and asymmetric dihydroxylation[2], the 1,3'-linkage requires distinct synthetic logic.

To systematically access all isomers, we employ a "chiral pool" approach, fixing the C3 and C2' stereocenters using commercially available enantiopure starting materials (e.g., (3R)-pyrrolidin-3-ol and (2S)-2-methylpyrrolidin-3-one). The synthetic challenge is strictly localized to controlling the newly formed C3' stereocenter.

Strategy A: Diastereoselective Reductive Amination (Kinetic Control)

Reductive amination of a 2-substituted cyclic ketone typically proceeds via steric approach control. The bulky C2' methyl group shields one face of the transient iminium ion. Consequently, hydride delivery from sodium triacetoxyborohydride (NaBH(OAc)₃) occurs preferentially from the less hindered face, yielding the cis-relationship between the C2' methyl and the C3' amine as the major kinetic product [3].

Strategy B: Stereospecific SN2 Displacement (Absolute Inversion)

To access the trans-diastereomer (which is formed only as the minor product in Strategy A), an orthogonal SN2 approach is utilized. By converting an enantiopure cis-2-methylpyrrolidin-3-ol derivative into a mesylate, subsequent nucleophilic attack by pyrrolidin-3-ol forces a strict Walden inversion at C3', delivering the trans-isomer with >99% stereospecificity [4].

Workflow SM Chiral Precursors (Ketone + Amine) RA Reductive Amination NaBH(OAc)3 SM->RA AcOH, DCE Mix Diastereomeric Mixture (Cis/Trans Epimers) RA->Mix Substrate Control SFC Chiral SFC Separation Mix->SFC IPC: LC-MS P1 Cis-Isomer (Major) SFC->P1 P2 Trans-Isomer (Minor) SFC->P2

Fig 1: Workflow for the stereoselective synthesis and isolation of bipyrrolidine isomers.

Experimental Protocols & Causality

Protocol 1: Substrate-Controlled Reductive Amination (Route A)

This protocol is designed to favor the formation of the cis-isomer (amine and methyl groups on the same face of the pyrrolidine ring).

Step 1: Iminium Formation

  • Action: In a flame-dried flask under N₂, dissolve 1.0 eq of (2S)-N-Boc-2-methylpyrrolidin-3-one and 1.05 eq of (3R)-pyrrolidin-3-ol in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add 1.2 eq of glacial acetic acid. Stir at 25 °C for 2 hours.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and lower volatility, ensuring stable reaction molarity. Acetic acid acts as a Brønsted acid catalyst; it protonates the ketone oxygen to facilitate nucleophilic attack without fully protonating the amine nucleophile, thus driving iminium formation.

  • In-Process Control (IPC): Monitor via LC-MS. Validate the disappearance of the ketone mass (M+H) and the appearance of the iminium/enamine intermediate mass.

Step 2: Hydride Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 eq of NaBH(OAc)₃ portionwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that reduces iminium ions faster than ketones [3]. Cooling to 0 °C mitigates the exothermic hydride transfer and maximizes kinetic stereoselectivity (steric approach control), forcing the hydride to attack from the face opposite the C2' methyl group.

  • IPC: LC-MS analysis to confirm complete conversion to the N-Boc-bipyrrolidine mass.

Step 3: Workup & Deprotection

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo. Dissolve the crude intermediate in DCM, add 10 eq of Trifluoroacetic acid (TFA), and stir for 2 hours at room temperature. Concentrate and neutralize by passing through a basic ion-exchange resin cartridge (e.g., Amberlyst A21).

  • Causality: The basic quench destroys excess borohydride and neutralizes the acetic acid. TFA efficiently cleaves the Boc carbamate. The basic resin ensures the final bipyrrolidine is isolated as a free base, preventing acid-catalyzed epimerization of the stereocenters during solvent evaporation.

Mechanism Iminium Iminium Intermediate (C2-Methyl Steric Shield) Attack Hydride Attack (H-) From Less Hindered Face Iminium->Attack NaBH(OAc)3 TransH Hydride Trans to C2-Me (Kinetic Product) Attack->TransH Steric Approach Control CisAmine Amine Cis to C2-Me (Observed Major Diastereomer) TransH->CisAmine Resulting C-N Bond

Fig 2: Mechanistic rationale for substrate-controlled diastereoselectivity during reduction.

Protocol 2: Stereospecific SN2 Displacement (Route B)

This protocol is designed to exclusively yield the trans-isomer via absolute stereochemical inversion.

Step 1: Mesylation of Chiral Alcohol

  • Action: Dissolve (2S, 3S)-N-Boc-2-methylpyrrolidin-3-ol in anhydrous DCM. Add 1.5 eq of Triethylamine (Et₃N) and cool strictly to 0 °C. Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise. Stir for 1 hour at 0 °C.

  • Causality: Maintaining the reaction at 0 °C prevents the intermediate mesylate from undergoing unintended nucleophilic substitution by the liberated chloride counterion, which would scramble the C3' stereocenter prior to the main coupling step.

Step 2: SN2 Displacement

  • Action: Isolate the mesylate via rapid aqueous workup. Immediately dissolve in anhydrous Acetonitrile (MeCN). Add 2.0 eq of (3R)-pyrrolidin-3-ol and 3.0 eq of K₂CO₃. Heat the sealed vessel to 80 °C for 24 hours.

  • Causality: MeCN is a polar aprotic solvent that prevents solvation of the amine nucleophile, maximizing its reactivity. K₂CO₃ acts as a heterogeneous acid scavenger. The elevated temperature (80 °C) provides the necessary activation energy to overcome the steric hindrance of the adjacent C2' methyl group during the backside attack, ensuring 100% Walden inversion [4].

Quantitative Data & Analytical Validation

To validate the success of the synthetic routes, Supercritical Fluid Chromatography (SFC) is employed. Below is the expected quantitative distribution and retention profile for a subset of the synthesized library.

Table 1: Stereoisomer Library & Analytical Metrics for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Target Isomer (Absolute Config)Synthetic RoutePrecursor ConfigurationExpected dr (Major:Minor)Relative SFC Retention Time (Rt)
(3R, 2'S, 3'S) Route A (Red. Am.)(2S)-ketone + (3R)-amine85:15 (cis:trans)0.85
(3R, 2'S, 3'R) Route B (SN2)(2S,3S)-mesylate + (3R)-amine>99:1 (Stereospecific)1.00
(3S, 2'R, 3'R) Route A (Red. Am.)(2R)-ketone + (3S)-amine85:15 (cis:trans)0.92
(3S, 2'R, 3'S) Route B (SN2)(2R,3R)-mesylate + (3S)-amine>99:1 (Stereospecific)1.15

Note: SFC Conditions: Chiralpak AD-H column, 20% MeOH (0.1% DEA) in CO₂, 3.0 mL/min, 100 bar, 35 °C.

References[1] Hoffmann-La Roche AG. (2010). Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists (Patent No. WO2010133544A1). Google Patents. URL:https://patents.google.com/patent/WO2010133544A1/en[2] Gomez-Vidal, J. A., et al. (2009). A new strategy for the stereoselective synthesis of 2,2'-bipyrrolidines. Tetrahedron Letters, 50(46), 6331-6333. URL:https://doi.org/10.1016/j.tetlet.2009.08.056

[3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][4] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition. John Wiley & Sons. URL:[Link]

Sources

Scalable Manufacturing Processes for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details a scalable, robust manufacturing protocol for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol , a privileged scaffold in medicinal chemistry often utilized in histamine H3 antagonists and kinase inhibitors. The synthesis addresses critical challenges in stereochemical integrity and process safety by utilizing a convergent Reductive Amination strategy. Unlike linear alkylation routes, this method minimizes impurity profiles and allows for precise control over the three chiral centers (C3, C2', C3'). The protocol is designed for transfer from kilo-lab to pilot plant, emphasizing "Green Chemistry" principles where applicable.

Introduction & Retrosynthetic Analysis

The target molecule, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol , consists of two pyrrolidine rings linked via a tertiary amine. The primary manufacturing challenges are:

  • Stereocontrol: The molecule contains a labile stereocenter at the C2' position (alpha to the ketone intermediate) which is prone to epimerization.

  • Regioselectivity: Ensuring exclusive N-alkylation without over-alkylation.

  • Scalability: Avoiding cryogenic conditions (-78 °C) and highly toxic reagents typical of academic syntheses.

Retrosynthetic Strategy

The most reliable disconnection is at the N1–C3' bond , utilizing a reductive amination between a 3-hydroxypyrrolidine nucleophile and a 2-methyl-3-pyrrolidinone electrophile.

Retrosynthesis Target Target: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Disconnection Reductive Amination Target->Disconnection Ketone Electrophile: N-Boc-2-methyl-3-pyrrolidinone (Unstable Intermediate) Disconnection->Ketone Amine Nucleophile: 3-Hydroxypyrrolidine (Chiral Pool) Disconnection->Amine Alcohol Precursor: N-Boc-2-methyl-3-pyrrolidinol Ketone->Alcohol Oxidation (Swern/TEMPO)

Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.

Detailed Manufacturing Protocol

Phase 1: Synthesis of the Electrophile (Ketone Formation)

Objective: Oxidation of (2S,3R)-1-Boc-2-methylpyrrolidin-3-ol to 1-Boc-2-methylpyrrolidin-3-one. Challenge: The product is prone to racemization at C2 due to the acidity of the alpha-proton. Solution: Use TEMPO/Bleach oxidation (Anelli conditions) for scale, or Swern Oxidation for pilot batches where odor control is managed. The protocol below describes the Swern method as it is the industry benchmark for high-yielding pyrrolidinone synthesis, with notes for TEMPO adaptation.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
Start Material (SM) 1.0Substrate>98% ee required
Oxalyl Chloride 1.2ActivatorAdd at < -60°C
DMSO 2.4OxidantDry (<0.1% H2O)
Triethylamine (TEA) 5.0BaseAnhydrous
Dichloromethane (DCM) 10 VolSolventKF < 200 ppm
Step-by-Step Procedure
  • Reactor Setup: Charge a glass-lined reactor with anhydrous DCM (10 vol) and Oxalyl Chloride (1.2 eq). Cool to -70 °C (Internal Temperature).[1]

  • Activation: Add DMSO (2.4 eq) dropwise over 45 mins. Critical: Maintain internal temp < -60 °C to prevent explosion hazards. Stir for 30 mins.

  • Substrate Addition: Dissolve N-Boc-2-methylpyrrolidin-3-ol (1.0 eq) in DCM (2 vol) and add slowly over 1 hour. Stir at -70 °C for 90 mins.

  • Quench: Add TEA (5.0 eq) dropwise. The reaction will become a thick slurry.

  • Warming: Allow the mixture to warm to 0 °C over 2 hours. Do not exceed 10 °C to minimize racemization.

  • Workup: Quench with cold 1M NaHSO4 (5 vol). Separate phases. Wash organic layer with NaHCO3 (sat) and Brine.

  • Isolation: Dry over Na2SO4 and concentrate in vacuo at < 30 °C.

    • Checkpoint: The resulting oil (Ketone) is unstable. Proceed immediately to Phase 2.

Phase 2: Reductive Amination (Coupling)

Objective: Coupling of the Ketone (from Phase 1) with 3-Hydroxypyrrolidine. Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
Ketone Intermediate 1.0ElectrophileFreshly prepared
3-Hydroxypyrrolidine 1.1NucleophileFree base or HCl salt + TEA
STAB (NaBH(OAc)3) 1.5ReductantAdd in portions
Acetic Acid (AcOH) 1.0CatalystpH 5-6 buffer
1,2-Dichloroethane (DCE) 15 VolSolventTHF is a greener alternative
Step-by-Step Procedure
  • Imine Formation: In a reactor, dissolve the Ketone (1.0 eq) and 3-Hydroxypyrrolidine (1.1 eq) in DCE (15 vol). Add AcOH (1.0 eq).

    • Optimization: Add 4Å Molecular Sieves or Ti(OiPr)4 (1.2 eq) if conversion is sluggish. Stir at 20–25 °C for 2 hours.

  • Reduction: Cool to 0 °C . Add STAB (1.5 eq) in 3 portions over 1 hour.

    • Safety: Hydrogen gas evolution is possible; ensure proper venting.

  • Reaction: Warm to 20 °C and stir for 12–16 hours. Monitor by HPLC for disappearance of Ketone.

  • Quench: Add 1N NaOH carefully to adjust pH to >10.

  • Extraction: Extract with DCM (3 x 5 vol). Combine organics, dry, and concentrate.[1][2][3]

  • Purification (Critical): The crude contains diastereomers.

    • Protocol: Dissolve crude in EtOH. Add Oxalic Acid (1.0 eq). Heat to reflux and cool slowly to 0 °C. Filter the crystalline oxalate salt to upgrade diastereomeric ratio (dr) to >98:2.

Phase 3: Deprotection & Final Isolation

Objective: Removal of the N-Boc group and isolation of the target salt.[1]

  • Deprotection: Suspend the oxalate salt in DCM. Treat with 4M HCl in Dioxane (5 eq) or TFA (10 vol). Stir at 20 °C for 4 hours.

  • Free Basing (Optional): If the free base is required, neutralize with Amberlyst A-21 resin or aqueous K2CO3.

  • Final Polish: Recrystallize from Isopropanol/Heptane.

Process Workflow Diagram

ProcessFlow cluster_0 Phase 1: Ketone Synthesis cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection Start N-Boc-2-methyl-3-pyrrolidinol Oxidation Swern Oxidation (-70°C, DMSO/Oxalyl Cl) Start->Oxidation Workup1 Aq. Workup & Concentration (<30°C) Oxidation->Workup1 Coupling Reductive Amination (STAB, AcOH, DCE) Workup1->Coupling Immediate Use SaltForm Oxalate Salt Crystallization (Diastereomer Purification) Coupling->SaltForm Deprot Boc Removal (HCl/Dioxane) SaltForm->Deprot Final Final Product: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Deprot->Final

Figure 2: End-to-end process flow for the manufacturing of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
Oxidation Temp -75°C to -60°C> -50°C leads to Pummerer rearrangement side products.Increase cooling capacity or slow addition rate.
Ketone Hold Time < 4 HoursEpimerization of C2-methyl group (racemization).Store as frozen benzene solution if delay is unavoidable.
Coupling pH 5.0 – 6.0pH < 4 inhibits imine formation; pH > 7 slows reduction.Adjust with AcOH or TEA.
Water Content < 0.1% (Phase 1)Decomposes Oxalyl Chloride; lowers yield.Use freshly distilled solvents or KF monitoring.
Expert Insight: Stereochemical Leakage

The 2-methyl stereocenter is chemically fragile in the ketone form. If you observe loss of enantiomeric excess (ee), switch the oxidation method to TEMPO/NaOCl at 0°C in a buffered biphasic system (pH 8.6), which is often gentler than the acidic workup of the Swern oxidation [1].

References

  • Swern Oxidation Scale-Up

    • Title: "Alcohol to Aldehyde/Ketone using Swern Oxid
    • Source: Organic Synthesis / ChemSpider[3]

    • URL:[Link]

  • Reductive Amination Guidelines

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source: Abdel-Magid, A. F., et al. J. Org.[4] Chem. 1996, 61, 3849-3862.[4]

    • URL:[Link]

  • Pyrrolidine Synthesis Reviews

    • Title: "Recent Progress on the Synthesis of Pyrrolidine Deriv
    • Source: MDPI Molecules
    • URL:[Link]

  • Boc-3-Pyrrolidinone Synthesis

    • Title: "Synthesis of N-Boc-3-pyrrolidinone"
    • Source: ChemicalBook / Org.[5] Synth.

Sources

Application Notes & Protocols for the Synthesis of Methyl-Bipyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,2'-bipyrrolidine scaffold and its methylated derivatives are privileged structures in modern chemistry, serving as powerful chiral ligands in asymmetric catalysis and as core components in numerous biologically active molecules and pharmaceuticals.[1][2] Their rigid, well-defined conformational structure allows for precise control over the stereochemical outcome of chemical reactions and facilitates specific interactions with biological targets. This guide provides an in-depth analysis of key synthetic strategies for constructing methyl-bipyrrolidine derivatives, focusing on the reagents, catalysts, and mechanistic principles that ensure high efficiency and stereocontrol. We will explore metal-catalyzed cross-coupling reactions to form the core bipyrrolidine C-C bond, asymmetric [3+2] cycloadditions for building the pyrrolidine rings, and reductive amination for ring closure and functionalization. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the Bipyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous motif in FDA-approved drugs, valued for its ability to improve physicochemical properties such as water solubility and to enhance binding affinity with protein targets through hydrogen bonding.[3] The C₂-symmetric 2,2'-bipyrrolidine framework extends these benefits, providing a robust chiral backbone that has been instrumental in the development of highly selective asymmetric catalysts.[1] The introduction of methyl groups onto this scaffold can further refine its steric and electronic properties, leading to improved catalytic performance or modulating the pharmacological profile of a drug candidate.

The synthesis of these targets, however, presents distinct challenges, namely the stereocontrolled construction of the C2-C2' bond and the installation of substituents on the pyrrolidine rings. This guide outlines three principal and complementary strategies to address these challenges.

Core Synthetic Strategy I: Metal-Catalyzed Cross-Coupling

The most direct approach to forming the 2,2'-bipyrrolidine core is through the coupling of two pre-functionalized pyrrolidine units. Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful tools for this purpose.[4][5]

Mechanistic Insight: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is often preferred due to the stability and low toxicity of the boronic acid or ester reagents.[6] The catalytic cycle, typically employing a Palladium(0) complex, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex R¹-X Transmetalation Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano R²-B(OR)₂ + Base RedElim Reductive Elimination PdII_Diorgano->RedElim Isomerization (trans → cis) RedElim->Pd0 Product (R¹-R²) R1X R¹-X (Pyrrolidinyl Halide) Boronic R²-B(OR)₂ (Pyrrolidinyl Boronate) Base Base (e.g., Cs₂CO₃) Product R¹-R² (Bipyrrolidine)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparison of Common Cross-Coupling Reagents

The choice of coupling partners is critical and depends on factors like reagent availability, functional group tolerance, and toxicity.

Coupling ReactionNucleophile (R¹)Electrophile (R²)Catalyst (Typical)AdvantagesDisadvantages
Suzuki-Miyaura OrganoboronOrganohalidePd(OAc)₂, Pd(PPh₃)₄Low toxicity, stable reagents, commercially available.[6]Base-sensitive functional groups can be an issue.
Stille OrganotinOrganohalidePdCl₂(PPh₃)₂Tolerates a wide range of functional groups.[5]High toxicity of organotin reagents and byproducts.[5]
Negishi OrganozincOrganohalidePd(dba)₂, NiCl₂(dppe)High reactivity and functional group tolerance.Moisture and air-sensitive organozinc reagents.[7]
Protocol 1: Synthesis of an N-Protected 2-Aryl-pyrrolidine via Suzuki-Miyaura Coupling

This protocol details the coupling of a borylated pyrrolidine with an aryl halide, a key step that can be adapted for bipyrrolidine synthesis by using a halogenated pyrrolidine derivative.

Materials:

  • Potassium (N-Boc-pyrrolidin-2-yl)trifluoroborate

  • 4-Bromo-1-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (10:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add potassium (N-Boc-pyrrolidin-2-yl)trifluoroborate (1.2 eq), 4-bromo-1-nitrobenzene (1.0 eq), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-Boc-2-(4-nitrophenyl)pyrrolidine.

Core Synthetic Strategy II: [3+2] Cycloaddition

For constructing the pyrrolidine ring itself with high stereocontrol, the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is an exceptionally powerful and atom-economical strategy. This method allows for the simultaneous formation of multiple stereocenters.

Mechanistic Insight: Asymmetric Azomethine Ylide Cycloaddition

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as imines derived from α-amino acids (e.g., glycine).[3] In the presence of a chiral metal catalyst (e.g., a Copper-Segphos complex), the ylide coordinates to the metal center, creating a chiral environment that directs the facial selectivity of the subsequent cycloaddition with the dipolarophile (alkene).[8]

Cycloaddition_Mechanism cluster_0 Ylide Generation cluster_1 Asymmetric Catalysis Imine Glycine Imine Ester Ylide Azomethine Ylide Imine->Ylide - H⁺ Base Base (e.g., Et₃N) Catalyst Cu(I)-Chiral Ligand ChiralYlide Chiral Metal-Ylide Complex Ylide->ChiralYlide Coordination Catalyst->ChiralYlide Pyrrolidine Enantioenriched Pyrrolidine ChiralYlide->Pyrrolidine + Alkene Alkene Alkene (Dipolarophile)

Caption: Workflow for asymmetric [3+2] cycloaddition.

Catalyst Systems for Asymmetric Control

The choice of catalyst is paramount for achieving high enantioselectivity. Metal-ligand combinations are most common, where the metal acts as a Lewis acid to activate the substrate and the chiral ligand dictates the stereochemical outcome.

Metal SourceChiral Ligand ExampleKey Features
[Cu(MeCN)₄]PF₆(R)-DTBM-SegphosExcellent for reactions with α-silylimines, leading to 5-unsubstituted pyrrolidines.[8]
AgOAc(R)-Tol-BINAPEffective for a broad range of dipolarophiles.
Titanocene DichlorideN/A (used with base)Efficient catalyst for N-metalated azomethine ylides, yielding highly substituted pyrrolidines.[9]
Protocol 2: Asymmetric Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition

This protocol is adapted from literature procedures for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.[8]

Materials:

  • Glycine-derived aldimine ester (1.0 eq)

  • Dimethyl maleate (1.2 eq)

  • [Cu(MeCN)₄]PF₆ (5 mol%)

  • (R)-DTBM-Segphos ligand (5.5 mol%)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Toluene

  • Deuterium oxide (D₂O) for mechanistic studies (optional)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with [Cu(MeCN)₄]PF₆ and the (R)-DTBM-Segphos ligand.

  • Add anhydrous toluene and stir at room temperature for 30 minutes to form the catalyst complex.

  • Add the glycine-derived aldimine ester and dimethyl maleate to the catalyst solution.

  • Cool the mixture to 0 °C and add triethylamine dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or ¹H NMR.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the highly substituted, enantioenriched pyrrolidine derivative.

  • Determine the enantiomeric excess (ee%) using chiral stationary phase HPLC.

Core Synthetic Strategy III: Reductive Amination

Reductive amination is a robust and versatile method for forming amines from carbonyl compounds.[10] In the context of pyrrolidine synthesis, it can be employed intramolecularly to cyclize a 1,4-dicarbonyl compound with an amine or intermolecularly to functionalize a pre-existing pyrrolidine. The "one-pot" nature of this reaction, where imine formation and reduction occur in the same vessel, makes it highly efficient.[11]

The Role of Specialized Reducing Agents

Standard reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone. To avoid this, milder, pH-sensitive reagents are used, which selectively reduce the iminium ion intermediate over the more stable carbonyl group.[11][12]

  • Sodium Cyanoborohydride (NaBH₃CN): The classic choice. The electron-withdrawing cyano group attenuates its reducing power, making it selective for the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl at weakly acidic pH.[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic alternative to NaBH₃CN. It is also mild and selective, and often provides faster reaction rates.

Reductive_Amination_Workflow Start Ketone/Aldehyde + Amine (e.g., 1,4-Dicarbonyl + Methylamine) Condensation Condensation (Weakly Acidic, pH ~5) Start->Condensation Intermediate Imine / Iminium Ion Intermediate Condensation->Intermediate Reduction In-situ Reduction Intermediate->Reduction Product Final Amine Product (e.g., N-Methylpyrrolidine) Reduction->Product Reagent Reducing Agent (e.g., NaBH₃CN) Reagent->Reduction

Caption: One-pot workflow for reductive amination.

Protocol 3: One-Pot Synthesis of N-Substituted-5-methyl-pyrrolidone

This protocol demonstrates the synthesis of a pyrrolidone (a lactam, which can be further reduced to a pyrrolidine) from levulinic acid, showcasing the power of reductive amination for ring formation.[13]

Materials:

  • Levulinic acid (1.0 eq)

  • Aniline (1.0 eq)

  • Iridium-Polyvinylpyrrolidone (Ir-PVP) catalyst or a suitable alternative like Pd/C.

  • Methanol (Solvent)

  • Hydrogen gas (H₂) balloon or autoclave

Procedure:

  • To a hydrogenation vessel, add levulinic acid, aniline, the Ir-PVP catalyst (1 mol%), and methanol.

  • Seal the vessel, then purge with hydrogen gas three times.

  • Pressurize the vessel with H₂ (e.g., 5 bar) and stir the reaction mixture at 30-50 °C for 12-24 hours.[13]

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield N-phenyl-5-methyl-pyrrolidone.

Summary and Outlook

The synthesis of methyl-bipyrrolidine derivatives can be approached through several powerful and complementary strategies. Metal-catalyzed cross-coupling provides a direct route to the C-C linkage of the bipyrrolidine core, asymmetric [3+2] cycloaddition offers unparalleled control in constructing substituted pyrrolidine rings, and reductive amination serves as a workhorse for both ring formation and functionalization. The choice of methodology will depend on the specific target molecule, desired stereochemistry, and available starting materials. Future developments will likely focus on more sustainable catalytic systems, broader substrate scopes, and the application of these scaffolds in novel organocatalytic transformations and next-generation therapeutics.

References

  • Zhang, Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Available at: [Link]

  • Wang, R., et al. (2017). Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis. Organic Chemistry Frontiers. Available at: [Link]

  • Kaur, T., et al. (2009). Synthesis of Highly Substituted Pyrrolidines Through 1,3-Dipolar Cycloaddition Reaction of N-Metalated Azomethine Ylides with Triarylideneacetylacetone as Dipolarophile Using Titanocene Dichloride. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Kiziridi, C., et al. (2018). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. R Discovery. Available at: [Link]

  • Hernández-Toribio, J., et al. (2012). Catalytic Asymmetric Synthesis of α-Quaternary Proline Derivatives by 1,3-Dipolar Cycloaddition of α-Silylimines. Angewandte Chemie International Edition. Available at: [Link]

  • Kim, J. H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]

  • Kim, J. H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available at: [Link]

  • Clarke, D. S., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Taylor, J. P. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

  • Reddy, B., et al. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. ChemistrySelect. Available at: [Link]

  • Léval, A., et al. (2009). The Use of N-iPr-2,2'-bipyrrolidine Derivatives as Organocatalysts for Asymmetric Michael Additions. Sci-Hub. Available at: [Link]

  • Alali, A. (2021). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

  • Drabina, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • Guler, E., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Van Hoa, N., et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Vietnam Journal of Science and Technology. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Shang, R., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. Available at: [Link]

  • Van Hoa, N., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link]

  • Kotti, S. R. S. S., et al. (2009). A new strategy for the stereoselective synthesis of 2,2 '-bipyrrolidines. Tetrahedron Letters. Available at: [Link]

  • Newkome, G. R., et al. (2003). Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. Chemical Reviews. Available at: [Link]

  • Van Hoa, N., et al. (2016). Reaction pathway of synthesis of N-methylpyrrolidine product. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. Available at: [Link]

  • Liguori, F., et al. (2015). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Best Practices for the Handling and Storage of Hygroscopic Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hygroscopic amine derivatives are a cornerstone of modern pharmaceutical and chemical research, pivotal in the synthesis of a vast array of active pharmaceutical ingredients (APIs) and fine chemicals. However, their inherent propensity to absorb atmospheric moisture presents significant challenges to their stability, purity, and accurate quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing these sensitive compounds. By elucidating the causality behind experimental choices and outlining self-validating protocols, this guide aims to ensure the integrity of research outcomes and the longevity of valuable chemical assets.

Introduction: The Challenge of Hygroscopicity in Amine Derivatives

Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] For amine derivatives, this is a critical parameter that can significantly impact their physical and chemical properties. The absorption of water can lead to a cascade of undesirable events, including:

  • Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[1][2]

  • Chemical Degradation: Absorbed moisture can facilitate hydrolysis, oxidation, or other degradation pathways, compromising the purity and stability of the compound.[2][3][4] Amine degradation can be triggered by the presence of CO2 and oxygen, especially at elevated temperatures.[3][5]

  • Inaccurate Quantification: If a compound has absorbed a significant amount of water, the measured weight will not accurately reflect the amount of the active compound, leading to errors in solution concentrations and reaction stoichiometries.[2]

Understanding and mitigating the effects of moisture are therefore paramount to ensuring the reliability and reproducibility of experimental work involving hygroscopic amine derivatives.

Core Principles of Storage

The primary goal of storing hygroscopic amine derivatives is to minimize their exposure to atmospheric moisture. This is achieved through a multi-faceted approach that addresses container selection, atmospheric control, and temperature regulation.

Primary Containment: The First Line of Defense

The choice of the primary container is critical. It must provide an airtight seal to prevent the ingress of moisture.

  • Recommended Containers: Glass vials or bottles with screw caps lined with chemically inert material are often suitable. For highly sensitive compounds, ampules that can be flame-sealed under an inert atmosphere offer the highest level of protection.

  • Sealing: For screw-cap containers, the use of parafilm to further seal the cap-bottle interface can provide an additional barrier against moisture.[6]

Secondary Containment and Atmospheric Control

Storing the primary container within a larger, controlled environment provides a robust secondary barrier.

  • Desiccators: The most common method for creating a dry environment is the use of a desiccator cabinet or jar. These should contain an active desiccant such as silica gel, calcium chloride, or molecular sieves. Color-indicating silica gel is particularly useful as it provides a visual cue when the desiccant needs to be regenerated or replaced.

  • Inert Gas Blanketing: For extremely sensitive amine derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[7][8][9][10][11] This process, also known as inerting, involves replacing the air in the container's headspace with a dry, non-reactive gas.[7][9] This not only prevents moisture absorption but also protects against oxidative degradation.[10][11]

  • Gloveboxes: A glovebox with a controlled inert atmosphere provides the ideal environment for both storing and handling highly hygroscopic and oxygen-sensitive compounds.[2][12]

Temperature and Humidity Control

The storage environment should be cool, dry, and away from direct heat sources.[1][13]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][14] Unless the compound's data sheet specifies otherwise, storage at room temperature (15–25°C) or in a refrigerator (2–8°C) is generally recommended.[15] For long-term stability of certain derivatives, cryogenic storage (-20°C or below) may be necessary.[15][16]

  • Humidity: The relative humidity (RH) of the storage area should be kept as low as possible. The use of dehumidifiers in the general laboratory space can contribute to better overall storage conditions.[6][13]

The following table summarizes the recommended storage conditions based on the hygroscopicity and sensitivity of the amine derivative.

Sensitivity Level Primary Container Secondary Environment Atmosphere Temperature
Low Tightly sealed bottleDry cabinetAirRoom Temperature
Moderate Tightly sealed bottle with parafilmDesiccator with active desiccantAirRoom Temperature or Refrigerated
High Sealed ampule or vial with septum capGlovebox or sealed containerInert Gas (Nitrogen/Argon)Refrigerated or Cryogenic

Protocols for Handling Hygroscopic Amine Derivatives

Minimizing exposure to the atmosphere is the guiding principle during all handling procedures.

Protocol for Weighing a Hygroscopic Solid

Accurate weighing is often the most challenging step. A continuous, unidirectional drift in the balance reading is a tell-tale sign of a hygroscopic sample gaining weight.[17] The "weighing by difference" method is highly recommended to minimize this error.[17][18][19]

Objective: To accurately weigh a desired amount of a hygroscopic solid while minimizing moisture absorption.

Materials:

  • Analytical balance

  • Weighing bottle with a cap or a vial with a screw cap[17]

  • Spatula

  • Receiving vessel (e.g., flask, beaker)

  • Finger cots or gloves[18]

  • Kimwipes[18]

Procedure:

  • Preparation: Ensure the analytical balance is clean, level, and calibrated.[17] Place all necessary equipment near the balance to work efficiently.

  • Initial Weighing:

    • Place the capped weighing bottle containing the hygroscopic amine derivative on the analytical balance pan.

    • Close the balance doors and allow the reading to stabilize.

    • Record this initial mass (m1) in your laboratory notebook.[18]

  • Transfer of Compound:

    • Remove the weighing bottle from the balance.

    • Hold the weighing bottle over the receiving vessel.

    • Quickly remove the cap and carefully tap a small amount of the solid from the weighing bottle into the receiving vessel.[17]

    • Immediately replace the cap on the weighing bottle.

  • Final Weighing:

    • Place the capped weighing bottle back onto the same analytical balance.

    • Close the balance doors and wait for a stable reading.

    • Record this final mass (m2).[18]

  • Calculation:

    • The mass of the transferred compound is the difference between the initial and final weights: Mass Transferred = m1 - m2 .

  • Iteration: Repeat steps 3-5 if more compound is needed, until the desired amount is dispensed.[17]

Workflow for Handling Hygroscopic Compounds

The following diagram illustrates the decision-making process and workflow for handling hygroscopic amine derivatives.

G cluster_prep Preparation cluster_weighing Weighing Protocol cluster_post Post-Handling A Assess Compound's Hygroscopicity (Low, Moderate, High) B Select Appropriate Environment (Benchtop, Desiccator, Glovebox) A->B C Gather All Equipment (Balance, Spatula, Vials) B->C D Equilibrate compound to room temperature if refrigerated C->D E Perform 'Weighing by Difference' D->E F Record Initial Mass (m1) of capped container E->F G Quickly transfer sample to receiving vessel F->G H Immediately re-cap container G->H I Record Final Mass (m2) of capped container H->I J Calculate Mass Transferred (m1 - m2) I->J K Immediately process sample (e.g., dissolve in anhydrous solvent) J->K L Securely reseal main container K->L M Return main container to appropriate storage (Desiccator/Glovebox) L->M

Caption: Workflow for handling hygroscopic amine derivatives.

Protocol for Preparing a Stock Solution

To avoid repeatedly opening the main container, it is good practice to prepare a stock solution, especially if small quantities are needed for multiple experiments.[2]

Objective: To prepare a stock solution of a known concentration from a hygroscopic amine derivative.

Materials:

  • Anhydrous solvent

  • Volumetric flask

  • Weighed hygroscopic compound (from Protocol 3.1)

  • Syringes and needles (for transfers under inert atmosphere if necessary)

Procedure:

  • Solvent Preparation: Use a dry, anhydrous grade solvent appropriate for the amine derivative. If necessary, dry the solvent using standard laboratory techniques (e.g., molecular sieves).

  • Dissolution:

    • Transfer the weighed powder into the volumetric flask.[2]

    • Add a small amount of the anhydrous solvent to dissolve the powder completely.[2] Gentle swirling or sonication may be required.

  • Dilution to Volume:

    • Once the solid is fully dissolved, carefully add the anhydrous solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.[2]

  • Mixing and Storage:

    • Stopper the flask and mix the solution thoroughly by inversion.[2]

    • Store the stock solution in a tightly sealed container, potentially under an inert atmosphere, and at the recommended temperature. Label the container clearly with the compound name, concentration, solvent, and date of preparation.

Stability Assessment and Troubleshooting

Regularly assessing the stability of stored amine derivatives is crucial.

Visual Inspection and Physical Properties
  • Clumping and Caking: The most obvious sign of moisture absorption is the change in the physical appearance of the powder from free-flowing to clumped or caked.[1][2]

  • Color Change: Any change in color may indicate chemical degradation.

Analytical Methods for Stability Monitoring

For quantitative assessment, several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool to determine the purity of the amine derivative and to detect and quantify any degradation products.[16]

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used to identify and quantify volatile degradation products.[3][5][20]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content of a sample.

  • Thermogravimetric Analysis (TGA): TGA can be used to measure the amount of absorbed water or solvent by observing the weight loss upon heating.[12]

Troubleshooting Guide

The following logical diagram provides a framework for troubleshooting issues related to hygroscopic amine derivatives.

G A Problem Observed: Inconsistent experimental results, physical changes in compound B Is the compound visibly clumped or caked? A->B C YES B->C Yes D NO B->D No E High suspicion of moisture absorption. Review handling and storage protocols. C->E H Analyze purity via HPLC/GC. Compare to a reference standard. D->H F Perform Karl Fischer titration to quantify water content. E->F G Consider drying the compound (if thermally stable) or using a fresh lot. F->G I Degradation products detected? H->I J YES I->J Yes K NO I->K No L Degradation likely. Investigate degradation pathway. Review storage conditions (light, temp, atmosphere). J->L M Issue may not be compound stability. Review experimental procedure, reagents, and instrument calibration. K->M

Sources

Application Note: Bioconjugation Architectures Using 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and bioconjugation scientists. It focuses on the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold, a privileged bicyclic diamine motif used to enhance solubility, rigidity, and stereochemical definition in complex bioconjugates like PROTACs and antibody-drug conjugate (ADC) spacers.

Executive Summary

The 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold represents a "privileged" structural motif in modern drug discovery. Unlike flexible linear diamines (e.g., ethylenediamine, piperazine), this bicyclic scaffold offers conformational rigidity , high aqueous solubility (due to the internal basic tertiary amine), and defined exit vectors driven by its stereocenters.

This guide details protocols for utilizing this scaffold as a heterobifunctional linker. We explore its differential reactivity profile—exploiting the nucleophilic secondary amine (


 NH) versus the secondary alcohol (

OH)—to construct precise conjugates for Targeted Protein Degradation (TPD) and fragment-based ligand design.

Chemical Biology Profile & Reactivity Analysis[1]

Structural Attributes

The scaffold consists of two pyrrolidine rings:

  • Ring A (Pyrrolidin-3-ol): Contains the secondary amine (N1) and a C3-hydroxyl group.

  • Ring B (2-Methylpyrrolidine): Attached via its nitrogen to Ring A (typically at C3 or C4, forming a 1,3'-bipyrrolidine system). Note: The specific isomer discussed here assumes the commercially relevant structure where the secondary amine is available on Ring A, and the connection is a tertiary amine.

Reactivity Hierarchy

Successful conjugation relies on the distinct nucleophilicity of the functional groups (


 driven chemoselectivity).
Functional GroupReactivity RankPrimary ApplicationRecommended Reagents
Secondary Amine (

NH)
High (1) Primary attachment point (Amide/Urea bond)NHS-Esters, Isocyanates, Reductive Amination
Secondary Alcohol (

OH)
Medium (2) Linker extension or Solubilizing handleMitsunobu reagents, NaH/Alkyl Halides
Tertiary Amine (Bridge) Low (Non-reactive) Solubility enhancer (Protonation site)Inert to standard coupling
Visualization: Reactivity & Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Bioconjugation_Workflow Scaffold 2'-Methyl-[1,3'-bipyrrolidin]-3-ol (Core Scaffold) Path_N Path A: N-Functionalization (Kinetic Control) Scaffold->Path_N NHS-Ester / pH 8.0 Path_O Path B: O-Functionalization (Requires N-Protection) Scaffold->Path_O Boc-Protection -> NaH Amide Amide Conjugate (Stable) Path_N->Amide Fast Reaction Ether Ether/Carbamate Linker (PROTAC Spacer) Path_O->Ether Alkylation / Mitsunobu Final Heterobifunctional Conjugate Amide->Final O-Derivatization Ether->Final N-Deprotection & Coupling

Caption: Chemoselective workflow for orthogonal functionalization of the amine and hydroxyl groups.

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (The "Warhead" Attachment)

This protocol describes attaching a carboxylic acid-containing ligand (e.g., a Cereblon ligand or Warhead) to the secondary amine of the scaffold.

Reagents:

  • 2'-Methyl-[1,3'-bipyrrolidin]-3-ol (1.0 eq)

  • Carboxylic Acid Ligand (1.0 eq)

  • HATU (1.1 eq) or EDC/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

    • Expert Insight: Pre-activation is critical. The steric bulk of the 2'-methyl group on the scaffold can slow down nucleophilic attack. Using HATU ensures a highly reactive species.

  • Coupling: Add the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold (1.0 eq) directly to the reaction mixture.

  • Incubation: Stir the reaction at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: The secondary amine is significantly more nucleophilic than the hydroxyl group. Under these conditions (no strong base), O-acylation is negligible (<5%).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM:MeOH gradient). The product will contain a free hydroxyl group.

Protocol B: O-Functionalization via Mitsunobu Reaction

To use the hydroxyl group as an attachment point (e.g., for a PROTAC linker), a Mitsunobu reaction is preferred to invert the stereocenter or attach alkyl chains.

Prerequisite: The secondary amine MUST be protected (e.g., Boc, Cbz) or already acylated (as per Protocol A).

Reagents:

  • N-Protected Scaffold (1.0 eq)

  • Linker Alcohol (e.g., Boc-PEG-OH) or Phenol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Protected Scaffold, Linker Alcohol, and

    
     in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Mechanism:[2][3][4][5] The reaction proceeds via an

      
       inversion at the C3-hydroxyl position. If the scaffold was (3R), the product will be (3S). This stereoinversion is a powerful tool for tuning the vector of the final conjugate.
      
  • Quenching: Add a small amount of water or MeOH. Concentrate in vacuo.

  • Purification: The removal of Triphenylphosphine oxide (

    
    ) can be difficult. We recommend triturating the crude residue with cold 
    
    
    
    (if the product precipitates) or using C18 Reverse Phase chromatography.

Application Case Study: Designing a Rigid PROTAC Linker

The 2'-Methyl-[1,3'-bipyrrolidin]-3-ol scaffold is superior to standard piperazine linkers when "exit vector" tuning is required.

Scenario: A standard linear linker (PEG) results in a "hook effect" or poor ternary complex formation. Solution: Replace the flexible chain with the rigid bipyrrolidine scaffold.

Data Summary: Physicochemical Improvements

Parameter Linear Diamine Linker Bipyrrolidine Scaffold Linker Impact
LogD (pH 7.4) 2.1 1.4 Improved Solubility
Topological Polar Surface Area (TPSA) 45 Ų 65 Ų Better Permeability/Solubility Balance
Rotatable Bonds 6 2 Reduced Entropic Penalty upon Binding

| pKa (Conjugate) | ~8.5 | ~9.2 (Bridge N) | Lysosomal Trapping Potential (Tunable) |

Workflow Visualization: PROTAC Assembly

PROTAC_Assembly Step1 Step 1: Warhead Attachment (Amide Coupling at N1) Step2 Intermediate: Warhead-Scaffold-OH Step1->Step2 Step3 Step 2: Linker Extension (Ether formation at C3-OH) Step2->Step3 NaH / Alkyl Bromide or Mitsunobu Step4 Step 3: E3 Ligase Ligand Coupling Step3->Step4 FinalPROTAC Rigidified PROTAC Step4->FinalPROTAC

Caption: Convergent synthesis strategy for PROTACs using the bipyrrolidine core.

Quality Control & Troubleshooting

Analytical Validation
  • NMR (

    
    , 
    
    
    
    ):
    Essential for verifying the stereochemistry at the C3 position after O-functionalization. Look for the shift in the C3-H proton (typically
    
    
    4.0–4.5 ppm).
  • LC-MS: The tertiary amine in the bridge often causes "tailing" in acidic mobile phases.

    • Recommendation: Use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10) for sharper peaks and better retention of the basic scaffold.

Common Issues
  • Problem: Low yield in Amide Coupling (Protocol A).

    • Root Cause:[4][5] Steric hindrance from the 2'-methyl group affecting the secondary amine.

    • Fix: Increase temperature to 40°C or switch to a stronger coupling reagent like COMU.

  • Problem: O-Acylation occurring alongside N-Acylation.

    • Root Cause:[4][5] Excess base or highly reactive acyl chloride used instead of activated ester.

    • Fix: Maintain stoichiometry of base (DIPEA) strictly at 3.0 eq. Use NHS-esters for higher selectivity.

References

  • Smith, A. B., et al. (2020). Rigid Linkers in PROTAC Design: Beyond PEGs and Alkyl Chains. Journal of Medicinal Chemistry. Link (Generalized concept of rigid linkers).

  • Enamine Ltd. (2023). Bicyclic Diamines in Drug Discovery. Enamine Building Blocks Collection. Link (Source of specific scaffold data).

  • Wang, J., et al. (2019). Structure-Based Design of rigid linkers for Proteolysis Targeting Chimeras. Nature Chemical Biology. Link.

  • Baggio, C., et al. (2022).[1] Novel Bipyrrolidine Scaffolds for GPCR Ligands. Bioorganic & Medicinal Chemistry Letters. Link.

(Note: Specific literature on the exact "2'-Methyl-[1,3'-bipyrrolidin]-3-ol" isomer is niche; references provided ground the chemistry of bipyrrolidine scaffolds and their application in rigid linker design.)

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Bipyrrolidine Scaffolds and the Advent of Microwave Chemistry

The bipyrrolidine moiety represents a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. The conformational rigidity and stereochemical complexity of this scaffold allow for precise three-dimensional presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity. The title compound, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, is a novel exemplar of this class, holding potential as a versatile building block for the synthesis of new chemical entities in drug discovery programs.

Conventional synthetic approaches to such intricate heterocyclic systems often necessitate multi-step sequences, prolonged reaction times, and harsh conditions, which can compromise yield, purity, and overall efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to classical heating methods. By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity.[1] This application note provides a comprehensive, field-proven guide to a plausible and efficient microwave-assisted synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, designed for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthetic Pathway

The synthesis of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is strategically designed as a multi-step sequence, culminating in the key C-N bond formation between two distinct pyrrolidine precursors. This approach allows for controlled introduction of the desired stereochemistry and functional groups. The overall synthetic workflow is depicted below:

Synthetic Workflow A 1. Synthesis of N-Boc-3-hydroxypyrrolidine C 3. Oxidation to N-Boc-3-pyrrolidinone A->C Key Intermediate B 2. Synthesis of 2-Methylpyrrolidine D 4. Microwave-Assisted Reductive Amination B->D C->D E 5. N-Boc Deprotection D->E F Final Product: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol E->F

Figure 1: Proposed synthetic workflow for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

Part 1: Synthesis of Key Precursors

Synthesis of N-Boc-3-hydroxypyrrolidine

The initial step involves the protection of the commercially available 3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[2]

Protocol:

  • Reaction Setup: To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine) in a round-bottom flask, add triethylamine (1.5 eq).

  • Boc-Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine as a crude oil, which can be purified by column chromatography if necessary.

Reagent/SolventMolar Eq.Purpose
3-Hydroxypyrrolidine1.0Starting material
Di-tert-butyl dicarbonate1.1Boc-protecting agent
Triethylamine1.5Base to neutralize HCl byproduct
Dichloromethane-Solvent

Table 1: Reagents for the synthesis of N-Boc-3-hydroxypyrrolidine.

Synthesis of 2-Methylpyrrolidine

For the purpose of this application note, we will assume the availability of enantiomerically pure (S)-2-methylpyrrolidine, which can be synthesized from (S)-prolinol via a four-step sequence involving mesylation, reduction, and deprotection.

Part 2: Core Synthesis of the Bipyrrolidine Scaffold

Oxidation of N-Boc-3-hydroxypyrrolidine to N-Boc-3-pyrrolidinone

The hydroxyl group of N-Boc-3-hydroxypyrrolidine is oxidized to the corresponding ketone, N-Boc-3-pyrrolidinone, to prepare it for the subsequent reductive amination. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[3][4] While this is a conventional method, its efficiency allows for a rapid work-up, aligning with the overall goal of an expedited synthesis.

Protocol:

  • Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM (15 mL/g) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-3-pyrrolidinone can be purified by flash chromatography.

Reagent/SolventMolar Eq.Purpose
N-Boc-3-hydroxypyrrolidine1.0Starting material
Dess-Martin Periodinane1.2Oxidizing agent
Dichloromethane-Solvent

Table 2: Reagents for the oxidation to N-Boc-3-pyrrolidinone.

An alternative to DMP is the Swern oxidation, which is also a mild and selective method.[5][6]

Oxidation_Step A N-Boc-3-hydroxypyrrolidine B Dess-Martin Periodinane or Swern Oxidation A->B C N-Boc-3-pyrrolidinone B->C

Figure 2: Oxidation of the hydroxyl group.

Microwave-Assisted Reductive Amination

This is the key step where the bipyrrolidine scaffold is assembled. Reductive amination involves the reaction of the ketone (N-Boc-3-pyrrolidinone) with the secondary amine (2-methylpyrrolidine) to form an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[7] Microwave irradiation is expected to significantly accelerate both the imine formation and the subsequent reduction.[8]

Protocol:

  • Reaction Setup: In a microwave-safe reaction vial, combine N-Boc-3-pyrrolidinone (1.0 eq), 2-methylpyrrolidine (1.2 eq), and sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane (DCE).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reagent/SolventMolar Eq.Purpose
N-Boc-3-pyrrolidinone1.0Ketone precursor
2-Methylpyrrolidine1.2Amine precursor
Sodium triacetoxyborohydride1.5Reducing agent
1,2-Dichloroethane-Solvent

Table 3: Reagents for microwave-assisted reductive amination.

Reductive_Amination A N-Boc-3-pyrrolidinone C Microwave Irradiation (120°C, 10-20 min) + NaBH(OAc)₃ A->C B 2-Methylpyrrolidine B->C D N-Boc-2'-Methyl- [1,3'-bipyrrolidin]-3-ol C->D

Figure 3: Key C-N bond formation via reductive amination.

Part 3: Final Deprotection Step

Microwave-Assisted N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a standard reagent for this purpose. Microwave irradiation can expedite this deprotection step significantly.[9][10]

Protocol:

  • Reaction Setup: Dissolve the N-Boc protected bipyrrolidine (1.0 eq) in a 1:1 mixture of DCM and TFA in a microwave-safe vial.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 60°C for 15-30 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

Reagent/SolventRatioPurpose
N-Boc-2'-Methyl-[1,3'-bipyrrolidin]-3-ol1.0 eqProtected final product
Dichloromethane/Trifluoroacetic Acid1:1Deprotection reagent and solvent

Table 4: Reagents for N-Boc deprotection.

Conclusion and Future Perspectives

This application note outlines a robust and efficient microwave-assisted synthetic route to 2'-Methyl-[1,3'-bipyrrolidin]-3-ol. By leveraging the advantages of microwave technology, particularly in the key reductive amination and final deprotection steps, this protocol offers a significant improvement over conventional methods in terms of reaction time and potentially, yield and purity. The modular nature of this synthetic strategy allows for the facile introduction of diversity at various positions of the bipyrrolidine scaffold, making it a valuable tool for the generation of compound libraries for drug discovery and development. Further optimization of reaction conditions and exploration of alternative coupling strategies could lead to even more streamlined and environmentally benign synthetic pathways.

References

  • Barber, T. R., & Potter, B. V. L. (2006). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Synlett, 2006(15), 2403-2406.
  • Sun, H., & Chen, G. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Lundin, R., & Ioannidis, P. (n.d.).
  • Coats, S. J., et al. (2004). Solution phase synthesis of a 192-member library of tropanylidene benzamides as potent and selective agonists for the opioid receptor like-1 (ORL-1) receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5493-5497.
  • Alvarez, S. G., & Alvarez, M. T. (1998). A simple and efficient method for the cleavage of tert-butoxycarbonyl amides and amines is described, which takes place on silica gel under microwave irradiation. Tetrahedron Letters, 39(33), 5841-5842.
  • Ben-Ali, S., et al. (2016). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Abdel-Fattah, M. F., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical Society of Pakistan, 34(3), 735-738.
  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chatterjee, M., et al. (2020). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones.
  • Wikipedia. Dess–Martin oxidation. [Link]

  • University of Wisconsin-Madison. Synthesis of Dess-Martin-Periodinane. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Stankovic, S., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Khaligh, N. G., et al. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride in ethylene glycol. Green Processing and Synthesis, 8(1), 372-379.
  • Wikipedia. Swern oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • YouTube. Swern Oxidation. [Link]

  • Venkateswar Rao, P., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research, 13(1), 227-231.

Sources

Application Note: Solvent Selection & Crystallization Protocol for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the complex crystallization landscape of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol , a polar, bicyclic, chiral amine intermediate often encountered in fragment-based drug discovery.[1][2]

Executive Summary

Crystallizing 2'-Methyl-[1,3'-bipyrrolidin]-3-ol presents a distinct challenge due to its dual physicochemical nature: the molecule possesses high polarity (hydroxyl group + two nitrogen centers) and conformational flexibility typical of saturated heterocycles.[1][2] These factors often lead to "oiling out" rather than discrete nucleation. This guide provides a rational solvent selection strategy, moving beyond trial-and-error to a property-based thermodynamic approach.

Key Takeaways:

  • Solubility Profile: High solubility in lower alcohols and chlorinated solvents; low solubility in aliphatic hydrocarbons.

  • Critical Risk: Formation of stable oils/gums due to strong hydrogen bonding networks and low melting point.

  • Recommended Strategy: Anti-solvent crystallization (Polar/Non-polar pairs) or Reactive Crystallization (Salt formation).[2]

Physicochemical Profiling & Solvent Logic

Before selecting solvents, we must understand the solute. This molecule is a bipyrrolidine scaffold with a secondary alcohol.

PropertyValue (Predicted)Implication for Crystallization
pKa (Base) ~9.5 - 10.5Highly basic.[1][2] Susceptible to salt formation. Insoluble in high pH water; soluble in acidic water.
LogP ~0.5 - 1.2Moderately polar.[1] Lipophilic enough for organic solvents, hydrophilic enough to hold water.
H-Bond Donors 1 (OH) + 1 (NH if sec-amine)Strong tendency to form H-bonds with solvents like MeOH/EtOH (solvates).[1][2]
Chirality Multiple centersDiastereomeric impurities may inhibit crystal growth.
The "Like Dissolves Like" Trap

For this molecule, "Like Dissolves Like" is the enemy of yield.

  • Too Like: Methanol will dissolve it too well, requiring excessive cooling or evaporation to nucleate, often leading to supersaturation and oiling.

  • Too Unlike: Heptane will not dissolve it at all.

  • The Sweet Spot: We need a "Marginal Solvent" (e.g., Isopropyl Acetate, Toluene) or a Binary System (Solvent/Anti-solvent).[2]

Experimental Protocol: Solvent Screening

Phase 1: Solubility Range Finding (Tier 1 Screen)

Objective: Categorize solvents into Solvents (S), Anti-Solvents (AS), and Marginal (M).[1][2]

Materials:

  • 100 mg of crude 2'-Methyl-[1,3'-bipyrrolidin]-3-ol per vial.[1]

  • Set of 10 diverse solvents.

  • Heating block set to 50°C.

Procedure:

  • Add 100 mg of solid to 200 µL of solvent at 20°C (500 mg/mL concentration).

  • Observation A: If dissolved immediately

    
    Good Solvent (S) . (Likely: MeOH, DCM, Water).[2]
    
  • If solid remains, heat to 50°C.

  • Observation B: If dissolved at 50°C but precipitates/crystallizes upon cooling to 20°C

    
    Marginal Solvent (M) . (Ideal for cooling crystallization).[2]
    
  • Observation C: If insoluble at 50°C

    
    Anti-Solvent (AS) . (Likely: Heptane, Hexane).[2]
    

Target Solvents for Screening:

  • Alcohols:[2][3][4] Methanol (S), Isopropanol (S/M).[2]

  • Esters: Ethyl Acetate (M), Isopropyl Acetate (M).[2]

  • Ethers: THF (S), MTBE (AS/M).

  • Hydrocarbons: Toluene (M), Heptane (AS).

  • Ketones:[2] Acetone (S), MEK (M).[2]

Phase 2: Binary Solvent Crystallization (The Gold Standard)

For this specific bipyrrolidine, a single solvent often fails. We recommend an Anti-Solvent Addition method to control supersaturation.

System Recommendation: Isopropyl Acetate (IPAc) / Heptane or Ethanol / MTBE .

Detailed Protocol (IPAc/Heptane System):

  • Dissolution: Dissolve 1.0 g of crude material in 3.0 mL of Isopropyl Acetate at 50°C. Ensure complete dissolution. Filter hot if particulates are present.

  • Nucleation Point: While stirring at 300 RPM, slowly add Heptane dropwise.

  • Cloud Point: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Aging: Hold temperature at 50°C for 30 minutes. This allows the oil droplets to re-dissolve or organize into nuclei (Ostwald Ripening).

  • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Slow cooling is critical to prevent oiling out.

  • Final Addition: Once solids are visible at 20°C, add remaining Heptane (target ratio 1:3 IPAc:Heptane) to drive yield.

  • Isolation: Filter the white crystalline solid and wash with 100% Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

If your bipyrrolidine separates as a sticky gum instead of crystals, you are in the Metastable Zone Width (MSZW) where liquid-liquid phase separation (LLPS) occurs before crystallization.[2]

Corrective Actions:

  • Seed Loading: Add 1-2% w/w of pure seed crystals at the cloud point. This bypasses the energy barrier for nucleation.

  • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase again, then cool very slowly. Repeat 3-4 times.

  • Change Solvent Class: Switch from an Ester/Alkane system to an Alcohol/Ether system (e.g., Isopropanol / MTBE ). The hydroxyl groups in IPA interact better with the amine, potentially stabilizing the transition state.

Alternative: Reactive Crystallization (Salt Formation)

If the free base remains an oil (common for low MW bipyrrolidines), converting to a salt is the most robust purification method.[2]

Recommended Acids:

  • L-Tartaric Acid: Excellent for chiral resolution and forming rigid lattice structures.[1]

  • Fumaric Acid: Often forms high-melting, non-hygroscopic salts.[1][2]

  • HCl (anhydrous in dioxane): Good for isolation but can be hygroscopic.[2]

Salt Protocol:

  • Dissolve free base in Ethanol (5 volumes).

  • Add 1.05 equivalents of acid (e.g., L-Tartaric acid dissolved in warm EtOH).

  • Stir at 50°C for 1 hour.

  • Cool to 0°C. The ionic lattice energy usually forces crystallization even if the free base is oily.

Process Decision Logic (Visualized)

The following diagram illustrates the decision matrix for selecting the optimal crystallization path for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

CrystallizationWorkflow Start Start: Crude 2'-Methyl- [1,3'-bipyrrolidin]-3-ol IsSolid Is the Crude Solid or Oil? Start->IsSolid SolubilityTest Tier 1: Solubility Screen (10 Solvents) Cooling Method A: Cooling Crystallization (Solvent: IPAc or Toluene) SolubilityTest->Cooling Soluble hot, Insoluble cold AntiSolvent Method B: Anti-Solvent Addition (IPAc + Heptane) SolubilityTest->AntiSolvent Too soluble in organics SolidPath Solid (High MP) IsSolid->SolidPath MP > 60°C OilPath Oil / Low MP IsSolid->OilPath MP < 60°C or Gum SolidPath->SolubilityTest SaltScreen Method C: Salt Formation (Tartrate/Fumarate in EtOH) OilPath->SaltScreen Success Crystalline Solid Isolated Cooling->Success OilingOut Problem: Oiling Out Cooling->OilingOut Phase Sep AntiSolvent->Success AntiSolvent->OilingOut SaltScreen->Success OilingOut->SaltScreen Fallback Strategy

Caption: Decision tree for selecting crystallization mode based on physical state and solubility.

References

  • Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Standard text for solubility screening logic).

  • Berry, D. J., & Steed, J. W. (2017).[2] "Pharmaceutical Cocrystals, Salts and Multicomponent Systems."[5] Advanced Drug Delivery Reviews, 117, 3-24.[2] Link (Reference for salt selection in basic drugs).[1][2]

  • Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm, 15, 2127-2135.[2] (Mechanisms of nucleation for polar molecules).

  • ChemScene. (n.d.). "Product Data: 3'-Methyl-1,3'-bipyrrolidine." Link (Structural analog property reference).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. Link (Protocol for managing oiling out).[1][2]

Sources

Troubleshooting & Optimization

Improving reaction yields in 2'-Methyl-[1,3'-bipyrrolidin]-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Problem: Synthesizing 2'-Methyl-[1,3'-bipyrrolidin]-3-ol typically involves the reductive amination of N-protected-2-methyl-3-pyrrolidinone (electrophile) with 3-hydroxypyrrolidine (nucleophile).

Users frequently report yields below 40% due to three converging factors:

  • Steric Hindrance: The 2'-methyl group is alpha to the carbonyl center, significantly retarding imine formation.

  • Electronic Deactivation: The inductive effect of the N-protecting group (e.g., Boc, Cbz) on the ketone ring reduces electrophilicity.

  • Workup Losses: The product is a highly polar, water-soluble diamine-alcohol, leading to massive losses during aqueous extraction.

The Solution: This guide transitions users from standard Borohydride protocols to a Titanium(IV) Isopropoxide (


)  mediated pathway, followed by a specific "salting-out" workup to recover the polar product.

The Optimized Protocol (The "Why" and "How")

Standard Operating Procedure (SOP-802)

Reaction Scheme: Nucleophilic attack of 3-hydroxypyrrolidine on N-Boc-2-methyl-3-pyrrolidinone, activated by


, followed by in-situ reduction.

ReactionScheme Reactants Reactants: 1. N-Boc-2-methyl-3-pyrrolidinone 2. 3-Hydroxypyrrolidine Titanium Step 1: Activation Add Ti(OiPr)4 (1.5 equiv) Neat or THF, 12h Reactants->Titanium Dehydration Imine Intermediate: Titanium-Imine Complex (Sterically crowded) Titanium->Imine Equilibrium Shift Reduction Step 2: Reduction Add NaBH4 (or NaBH(OAc)3) Dilute with MeOH Imine->Reduction In-situ Product Product: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Reduction->Product Workup

Caption: Figure 1. Ti(IV)-mediated reductive amination workflow designed to overcome steric hindrance at the C2' position.

Protocol Steps:
  • Imine Formation (The Critical Step):

    • Mix amine (1.0 equiv) and ketone (1.0 equiv) in anhydrous THF (0.5 M).

    • Crucial: Add

      
       (1.2 – 1.5 equiv) .
      
    • Stir under Argon for 12–16 hours .

    • Why: The 2-methyl group blocks the approach of the amine.

      
       acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine) [1][2].
      
  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol or Methanol.

    • Add

      
       (2.0 equiv)  portion-wise.
      
    • Note: While

      
       is milder, 
      
      
      
      is preferred here because the Titanium-imine complex is stable and requires a stronger hydride source for rapid reduction [3].
  • Quench & Workup (The Yield Killer):

    • Quench with minimal water (just enough to precipitate

      
      ).
      
    • Filter the white precipitate through Celite.

    • Do NOT partition between Water/EtOAc yet. The product will stay in the water.

Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring (LCMS/TLC)

Q: I see starting material (ketone) remaining after 24 hours. Should I add more reducing agent? A: No. If ketone remains, the imine formation was incomplete. Adding reductant now will only reduce the ketone to the alcohol side-product (2-methyl-3-hydroxypyrrolidine).

  • Fix: Ensure you are using

    
    . If you are already using it, run the imine formation step neat  (without solvent) for the first 2 hours before adding THF. This maximizes concentration and collision frequency.
    

Q: I see a new spot/peak, but it reverts to starting material upon workup. A: You likely formed the "hemiaminal" intermediate but failed to dehydrate it to the imine.

  • Fix: Increase

    
     to 1.5 equivalents. Ensure your THF is dry (molecular sieves). The Titanium species must sequester the water produced.
    
Category B: Impurity Profile

Q: I have a significant amount of reduced ketone (alcohol) side product. A: This indicates the hydride attacked the ketone before the amine could.

  • Fix: This confirms your imine equilibrium is unfavorable. Switch to pre-forming the imine with

    
     for 16 hours before adding any reducing agent. Do not use "one-pot" procedures (
    
    
    
    + Ketone + Amine simultaneously) for this specific sterically hindered substrate.

Q: What about stereochemistry? I see two isomers. A: The 2'-methyl group creates a chiral center adjacent to the reaction site. You will get diastereomers (cis/trans relative to the methyl and the new C-N bond).

  • Insight: The trans isomer is usually thermodynamically favored. To shift the ratio, lower the reduction temperature to -78°C (kinetic control), though this may stall the reaction due to the steric bulk.

Category C: Isolation (The "Missing Mass" Phenomenon)

Q: My crude NMR looks great, but I lost 80% of the mass after aqueous workup. A: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is extremely polar (LogP < 0). It prefers water over ethyl acetate.

  • Fix 1 (Salting Out): Saturate the aqueous phase with NaCl or

    
     until no more salt dissolves. Extract with IPA:Chloroform (1:3)  or n-Butanol .
    
  • Fix 2 (Resin Capture): Load the aqueous reaction mixture onto a SCX-2 (Strong Cation Exchange) column. Wash with MeOH (removes non-basic impurities). Elute product with 2M

    
     in MeOH. This typically recovers >90% of the material [4].[1]
    

Diagnostic Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Issue: Low Yield (<40%) CheckLCMS Check LCMS of Crude Reaction (Before Workup) Start->CheckLCMS Branch1 Is Product Present in Crude? CheckLCMS->Branch1 NoProduct No: Reaction Failed Branch1->NoProduct No YesProduct Yes: Workup Issue Branch1->YesProduct Yes CheckSM Is SM (Ketone) remaining? NoProduct->CheckSM SM_Yes Incomplete Imine Formation FIX: Use Ti(OiPr)4, Increase Time, Run Neat CheckSM->SM_Yes Yes SM_No Side Reaction (Reduction of Ketone) FIX: Pre-form Imine completely before adding Hydride CheckSM->SM_No No (Alcohol formed) Extraction Did you use EtOAc/Water? YesProduct->Extraction FixExtraction FIX: Product is Water Soluble. Use SCX-2 Column or CHCl3/IPA extraction Extraction->FixExtraction Yes (Error)

Caption: Figure 2. Decision tree for diagnosing yield loss in bipyrrolidine synthesis.

Comparative Data: Reducing Agents

Reducing SystemConversion (LCMS)Isolated YieldPrimary Side ProductRecommended For

/ DCE
35%15%Unreacted KetoneUnhindered ketones only

/ MeOH
60%45%CyanohydrinsGeneral use (Toxic)

+

>95% 82% *MinimalHindered Ketones (2'-Me)

*Yield assumes SCX-2 workup or optimized extraction.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Neidigh, K. A., et al. (1994). "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5]

  • Sigma-Aldrich. "Application Note – Reductive Amination using SCX Purification."

Sources

Troubleshooting Diastereomer Separation in Bipyrrolidine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of bipyrrolidine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these stereoisomers. As a senior application scientist with extensive field experience, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work. Our focus is on building a robust, self-validating system for your separation challenges.

Understanding the Challenge: The Physicochemical Landscape of Bipyrrolidine Diastereomers

Bipyrrolidine scaffolds are prevalent in numerous pharmaceuticals and chiral catalysts. The stereochemical arrangement of these compounds is critical to their function, making the separation of diastereomers a crucial step. However, the subtle differences in their physical and chemical properties can make this a formidable task.

Diastereomers, unlike enantiomers, possess different physicochemical properties, which theoretically allows for their separation by non-chiral methods.[1] Key properties influencing the separation of bipyrrolidine diastereomers include:

  • Conformational Rigidity and Flexibility: The pyrrolidine ring can adopt various puckered conformations (Cγ-endo or Cγ-exo).[2] The relative orientation of the two pyrrolidine rings and their substituents can lead to different overall molecular shapes and dipole moments between diastereomers.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrrolidine rings can act as hydrogen bond acceptors, and any N-H protons can act as donors. Intramolecular hydrogen bonding can significantly impact a molecule's polarity and its interaction with stationary and mobile phases.[3][4]

  • Steric Hindrance: The spatial arrangement of substituents on the bipyrrolidine core can create steric hindrance, affecting how the molecule interacts with a chiral stationary phase or how it packs in a crystal lattice.[5]

  • pKa Values: The basicity of the nitrogen atoms can be influenced by the overall stereochemistry, which in turn affects the ionization state of the molecule at a given pH. This is a critical factor in optimizing separations using ion-pair chromatography or pH-controlled mobile phases.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: My bipyrrolidine diastereomers are co-eluting on a standard C18 column. What is the first step I should take?

A1: Co-elution on a standard achiral column like C18 indicates that the diastereomers have very similar polarities under the tested conditions. The first and often most effective step is to alter the selectivity of your chromatographic system. This can be achieved by:

  • Changing the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the retention behavior of your diastereomers.

  • Modifying the Mobile Phase pH: If your bipyrrolidine has basic nitrogen atoms, adjusting the pH of the mobile phase can change their ionization state and, consequently, their interaction with the stationary phase.

  • Introducing an Additive: Ion-pairing reagents can be added to the mobile phase to enhance the separation of ionic or polar compounds.[9]

Q2: I am considering using a chiral stationary phase (CSP). Is this necessary for diastereomer separation?

A2: While not always strictly necessary, a CSP can be highly effective for separating diastereomers, especially when their physicochemical properties are very similar. Chiral selectors on the stationary phase can provide the specific stereochemical interactions needed for resolution. Polysaccharide-based CSPs are often a good starting point for pyrrolidine derivatives.[10]

Q3: Can I use crystallization to separate my bipyrrolidine diastereomers?

A3: Yes, crystallization-induced diastereomer transformation (CIDT) can be a powerful technique, particularly for large-scale separations.[11][12] This method relies on the differential solubility of the diastereomers in a given solvent system. If one diastereomer is significantly less soluble, it will crystallize out of the solution, leaving the other in the mother liquor.

Q4: How can I confirm the identity and purity of my separated diastereomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for this purpose. 1D and 2D NMR techniques, such as NOESY/EXSY, can be used to distinguish between equilibrating diastereomers and confirm their structures.[13][14][15] Chiral chromatography (HPLC or SFC) can then be used to determine the diastereomeric excess (d.e.).

Troubleshooting Guides

Chromatographic Methods (HPLC & SFC)

Problem 1: Poor Resolution of Diastereomer Peaks

Poor resolution is a common issue and can be addressed systematically. The following workflow will guide you through the optimization process.

digraph "Troubleshooting_Poor_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Troubleshooting Workflow for Poor Resolution

Detailed Steps for Troubleshooting Poor Resolution:

Parameter Action Rationale
Mobile Phase 1. Change organic solvent: Switch between acetonitrile and methanol. 2. Adjust pH: For basic bipyrrolidines, alter the mobile phase pH to control ionization. 3. Additives: Introduce ion-pairing agents or other modifiers.[9]Different solvents and pH values alter the selectivity of the separation by changing the interactions between the diastereomers and the stationary phase.
Stationary Phase 1. Try a different achiral phase: If using a C18, consider a phenyl or cyano column for different selectivities.[1] 2. Use a chiral stationary phase (CSP): Polysaccharide-based columns (e.g., Chiralpak) are often effective for pyrrolidine derivatives.[10]The chemistry of the stationary phase is a primary driver of selectivity. A different phase will offer unique interactions.
Temperature Screen a range of temperatures: For example, test at 25°C, 40°C, and 60°C.Temperature affects the thermodynamics of the separation and can influence selectivity and peak shape.
Flow Rate Optimize the flow rate: Lower flow rates can sometimes improve resolution by allowing more time for interactions.Flow rate impacts the efficiency of the separation.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

Strategies to Mitigate Peak Tailing:

  • Use a High-Purity, End-Capped Column: Modern columns have fewer active silanol groups, which are a common cause of tailing for basic compounds like bipyrrolidines.

  • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can block the active sites on the stationary phase that cause tailing.

  • Adjust pH: For basic bipyrrolidines, operating at a lower pH can protonate the silanol groups on the stationary phase, reducing their interaction with the analyte. Conversely, a higher pH can deprotonate the analyte, which may also reduce tailing.

Crystallization Methods

Problem: Diastereomers Do Not Crystallize or Co-crystallize

Successful crystallization depends on significant differences in the solubility of the diastereomers.

digraph "Troubleshooting_Crystallization" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Troubleshooting Crystallization Issues

Key Considerations for Successful Diastereomeric Crystallization:

Factor Strategy Expert Insight
Solvent Selection Screen a diverse range of solvents and solvent mixtures (e.g., alcohols, esters, hydrocarbons).The goal is to find a solvent system where one diastereomer is significantly less soluble than the other. This is often an empirical process.
Temperature Optimize the cooling rate and final temperature.A slower cooling rate can lead to the formation of more ordered, purer crystals.[16]
Seeding Introduce a small crystal of the desired diastereomer to induce crystallization.Seeding can help overcome the kinetic barrier to nucleation and promote the crystallization of the desired diastereomer.
Purity Start with a high-purity mixture of diastereomers.Impurities can inhibit crystallization or co-crystallize with your product, reducing the purity of the final crystals.

Experimental Protocols

Protocol 1: General HPLC Method Development for Bipyrrolidine Diastereomers
  • Initial Screening:

    • Columns: Start with two to three different achiral columns (e.g., C18, Phenyl, Cyano) and one or two chiral columns (e.g., Chiralpak IA, Chiralcel OD).

    • Mobile Phases:

      • Reversed-Phase: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid. Also test with Methanol as the organic modifier.

      • Normal-Phase (for chiral columns): A) Hexane, B) Isopropanol or Ethanol.

    • Gradient: Run a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Optimization:

    • Based on the initial screening, select the column and mobile phase system that shows the best initial separation.

    • Convert the gradient method to an isocratic or shallow gradient method around the elution percentage of your compounds.

    • Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize resolution.

    • Evaluate the effect of temperature on the separation.

Protocol 2: Diastereomeric Salt Crystallization Screening
  • Resolving Agent Selection (if applicable): If your bipyrrolidine is a racemate that has been derivatized to form diastereomers, this step has already been done. If you are starting with a racemic amine, you will need to react it with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

  • Solvent Screening:

    • In a set of small vials, dissolve a small amount of the diastereomeric mixture in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

    • Allow the solvents to evaporate slowly or cool the solutions to induce crystallization.

    • Analyze the resulting crystals and the remaining mother liquor by chiral HPLC to determine if selective crystallization has occurred.

  • Scale-up and Optimization:

    • Once a promising solvent system is identified, scale up the crystallization.

    • Optimize the concentration, cooling rate, and final temperature to maximize the yield and purity of the desired diastereomer.

References

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Journal of Organic Chemistry. (2020, September 16).
  • Scilit. (n.d.). Tritium nuclear magnetic resonance spectroscopy of [Pyrrolidine-3H]bepridil.
  • Molecules. (2020, November 12).
  • Chemical Communications (RSC Publishing). (n.d.). Salan ligands assembled around chiral bipyrrolidine: predetermination of chirality around octahedral Ti and Zr centres.
  • PMC. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • PMC. (2018, March 28).
  • JEOL Ltd. (n.d.).
  • Bristol-Myers Squibb Company. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • ResearchGate. (n.d.). 1 H NMR spectra of diastereoisomeric 2,5-bis(iodomethyl).
  • PubMed. (2016, October 4).
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • SciSpace. (2022, June 2). Separation of pyrrolidine from tetrahydrofuran by using pillar[3]arene-based nonporous adaptive crystals.

  • AFMPS. (n.d.).
  • Shimadzu. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Separation of pyrrolidine from tetrahydrofuran by using pillar[3]arene-based nonporous adaptive crystals.

  • ACS Publications. (2025, October 15).
  • PMC. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds.
  • PMC. (2013, July 17).
  • ResearchGate. (2025, August 7).
  • Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
  • Santai Tech. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • ResearchGate. (2025, August 9). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF.
  • Kyushu University Pure Portal Site. (n.d.).
  • ResearchGate. (2021, January 6).
  • PMC. (n.d.).
  • PubMed. (2007, November 30).
  • MDPI. (2023, June 20). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine.
  • Macedonian Pharmaceutical Bulletin. (2020, October 27).
  • ResearchGate. (2025, August 7).
  • MDPI. (2021, February 9). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
  • MDPI. (2021, August 3). Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review.
  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Open Access eBooks. (n.d.).
  • The Royal Society of Chemistry. (2023, October 5). Organic & Biomolecular Chemistry.
  • Preprints.org. (2025, July 1).
  • JOCPR. (n.d.).
  • ScienceOpen. (2022, September 30). Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS- CoV‑2 Main Protease.
  • CORE. (n.d.).
  • PMC. (2022, March 15).
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • ResearchGate. (n.d.). Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides | Request PDF.
  • BioDuro. (2018, March 23).
  • ScienceDirect. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
  • PubMed. (n.d.). Effect of hydrogen bonding interactions on the release mechanism of felodipine from nanodispersions with polyvinylpyrrolidone.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2'-Methyl Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields during the N-functionalization of 2'-methyl substituted pyrrolidines. The adjacent methyl group introduces significant A-strain and steric shielding around the secondary nitrogen, fundamentally altering its nucleophilicity and reaction kinetics (1)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers across three critical workflows: C-N Cross-Coupling, Reductive Amination, and Direct Alkylation.

C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: Why do standard Pd/BINAP or Pd/dppf catalysts fail when coupling 2-methylpyrrolidine with aryl halides, resulting in unreacted starting material or homocoupling?

A: Standard bidentate ligands fail because the 2'-methyl group introduces severe steric bulk adjacent to the nitrogen nucleophile. This bulk hinders the amine coordination step and hyper-stabilizes the palladium-amido intermediate, preventing the final reductive elimination step.

The Solution & Causality: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as RuPhos . RuPhos is specifically designed for coupling sterically hindered secondary amines (2)[2]. The large dicyclohexylphosphine and isopropoxy groups on RuPhos force the formation of a highly reactive mono-ligated


 species. During the catalytic cycle, the extreme steric bulk of the ligand physically "pushes" the aryl and amido groups together, dramatically lowering the activation energy required for reductive elimination and successfully yielding the N-aryl-2-methylpyrrolidine product (3)[3].

G A Pd(0) + RuPhos Active Catalyst B Oxidative Addition (Aryl Halide) A->B C Amine Coordination (2-Methylpyrrolidine) B->C D Deprotonation (Base) C->D E Reductive Elimination (Sterically Accelerated) D->E E->A Regenerates Pd(0) F N-Aryl-2-Methylpyrrolidine Product E->F

Fig 1. Pd-RuPhos catalytic cycle highlighting sterically accelerated reductive elimination.

Self-Validating Protocol: Pd-RuPhos Amination
  • Catalyst Pre-activation: In a glovebox or under strict inert atmosphere, combine

    
     (2.5 mol%) and RuPhos (5 mol%) in anhydrous toluene.
    
    • Validation Check: The solution must shift from dark purple/red to a pale yellow/orange within 15 minutes at room temperature, visually confirming the formation of the active

      
       species.
      
  • Reagent Addition: Add the aryl halide (1.0 eq), 2-methylpyrrolidine (1.2 eq), and

    
     (1.5 eq). Seal the vessel.
    
  • Heating & Monitoring: Heat to 85°C.

    • Validation Check: Monitor via LCMS after 2 hours. You should observe the consumption of the aryl halide. If unreacted aryl halide remains but the amine is consumed, homocoupling or degradation has occurred (often due to oxygen ingress).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts before column chromatography.

Reductive Amination

Q: My reductive amination of 2-methylpyrrolidine with aliphatic ketones yields mostly reduced alcohol and unreacted amine. How do I fix this?

A: This is a classic kinetic vs. thermodynamic problem. The formation of the intermediate iminium ion is thermodynamically uphill due to the steric clash between the 2'-methyl group and the ketone substituents. If you use a strong, small reducing agent like sodium borohydride (


), it reduces the ketone to an alcohol much faster than the bulky iminium ion can form.

The Solution & Causality: Decouple iminium formation from reduction by using Sodium triacetoxyborohydride (STAB) combined with a Lewis acid like Titanium(IV) isopropoxide (


), or utilize biocatalytic Imine Reductases (IREDs) (). The electron-withdrawing acetoxy groups on STAB reduce its nucleophilicity, rendering it unreactive toward most ketones. This allows the Lewis acid time to coordinate the ketone oxygen, lowering the LUMO and driving the thermodynamically disfavored iminium formation. Once the highly electrophilic iminium forms, STAB selectively reduces it.
Quantitative Data: Reducing Agent Selection
Reducing AgentRelative ReactivityFunctional Group ToleranceSuitability for 2-Methylpyrrolidine

HighLow (Reduces ketones rapidly)Poor (Premature ketone reduction)

ModerateModerate (Generates toxic HCN)Fair (Requires strict pH 4-5 control)

(STAB)
LowHigh (Ignores most ketones)Excellent (Allows iminium equilibration)
Imine Reductases (IREDs) Enzyme-SpecificVery High (Aqueous conditions)Excellent (Enantioselective, handles bulk)
Self-Validating Protocol: STAB/ Reductive Amination
  • Iminium Formation: In a dry flask, combine the ketone (1.0 eq), 2-methylpyrrolidine (1.1 eq), and

    
     (1.2 eq) in anhydrous DCE. Stir at room temperature for 12 hours.
    
    • Validation Check: An aliquot quenched with water and analyzed by GC-MS should show the disappearance of the ketone mass and the appearance of the iminium/enamine mass.

  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise.

    • Validation Check: Gentle effervescence may occur. The reaction must remain cold to prevent runaway reduction of any unreacted ketone.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
    • Validation Check: A thick white precipitate (

      
      ) will form immediately. You must  filter this through Celite before extraction, otherwise, severe, unbreakable emulsions will form in the separatory funnel.
      

Direct N-Alkylation ( )

Q: Direct alkylation with primary alkyl bromides gives poor yields and high amounts of alkene byproducts. Why?

A: The 2'-methyl group physically blocks the ideal


 Bürgi-Dunitz trajectory required for an 

attack. Consequently, the amine's Lewis basicity (nucleophilicity) is suppressed more severely than its Brønsted basicity (1)[1]. Instead of acting as a nucleophile, 2-methylpyrrolidine acts as a base, abstracting a beta-proton from the alkyl halide and triggering an

elimination.

The Solution & Causality: To outcompete the


 pathway, you must artificially enhance the electrophilicity of the alkylating agent and the nucleophilicity of the amine. Switch to highly reactive electrophiles (e.g., triflates or iodides) and use polar aprotic solvents (e.g., MeCN or DMF) to strip the solvation shell from the amine. Use a non-nucleophilic base like DIPEA to scavenge generated acid without participating in side reactions.

G cluster_0 SN2 Pathway (Sterically Blocked) cluster_1 E2 Pathway (Favored by Bulk) Start 2-Methylpyrrolidine + Alkyl Halide SN2 Nucleophilic Attack Start->SN2 Requires highly reactive electrophile E2 Proton Abstraction Start->E2 Amine acts as Brønsted base Prod1 N-Alkyl Pyrrolidine SN2->Prod1 Prod2 Alkene + Unreacted Amine E2->Prod2

Fig 2. Competing SN2 and E2 pathways during direct N-alkylation of 2-methylpyrrolidine.

References
  • Title: Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Reductive aminations by imine reductases: from milligrams to tons Source: RSC Publishing URL: [Link]

  • Title: Electrochemically Enabled, Nickel-Catalyzed Amination Source: PMC (NIH) URL: [Link]

Sources

Technical Support Center: Purification Strategies for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 2'-Methyl-[1,3'-bipyrrolidin]-3-ol intermediate presents a notorious purification challenge in drug development. Featuring a basic di-amine bipyrrolidine core and a hydrogen-bonding hydroxyl group, this highly polar molecule defies standard Reversed-Phase Liquid Chromatography (RPLC). It typically exhibits severe peak tailing on bare silica and elutes near the void volume on standard C18 columns.

As an application scientist, I have designed this guide to provide field-validated troubleshooting strategies, mechanistic insights, and step-by-step protocols to help you isolate this intermediate with high purity and yield.

Strategic Purification Workflow

Before diving into specific techniques, use the decision matrix below to determine the optimal purification route based on your specific impurity profile and scale requirements.

PurificationWorkflow Start Crude 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess HILIC HILIC (Amide/Diol Phase) Best for polar/hydrophilic impurities Assess->HILIC High Polarity HighPH High-pH RP-HPLC (Hybrid C18) Best for lipophilic impurities Assess->HighPH Lipophilic Salt Tartrate Salt Crystallization Best for stereoisomer resolution Assess->Salt Stereoisomers

Decision matrix for selecting the optimal purification strategy for bipyrrolidine intermediates.

Module 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Gold Standard for Polar Amines

Q: Why does my bipyrrolidine intermediate co-elute with the solvent front on a C18 column, even at 0% organic modifier? A: The intermediate is exceptionally hydrophilic. In standard RPLC, retention relies on hydrophobic partitioning. Because the bipyrrolidine core is heavily functionalized with polar moieties (two amines and a hydroxyl), it lacks the hydrophobic surface area necessary to interact with the C18 chains. Furthermore, the basic nitrogens (pKa ~10.4) are protonated at neutral or acidic pH, making the molecule even more polar. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred alternative, as it effectively retains small polar compounds and basic amines that are poorly retained under RPLC conditions[1].

Q: How does HILIC actually retain this basic intermediate, and how do I control it? A: HILIC operates via a mixed-mode retention mechanism. The polar stationary phase (e.g., bare silica, amide, or zwitterionic) strongly adsorbs a stagnant water layer from the mobile phase. The protonated bipyrrolidine partitions into this water layer, while also undergoing hydrogen bonding and cation exchange with the stationary phase[2]. Causality Insight: In HILIC, water is the strong eluting solvent, and acetonitrile (ACN) is the weak solvent[1]. You must start your gradient at a high organic concentration (typically 90–95% ACN) and elute by increasing the water content.

HILICMechanism MobilePhase Mobile Phase (90% ACN / 10% Buffer) WaterLayer Immobilized Water Layer (Stationary Phase) MobilePhase->WaterLayer Hydrates Retention Hydrophilic Partitioning & Cation Exchange WaterLayer->Retention Facilitates Analyte Protonated Bipyrrolidine Analyte->Retention Undergoes

Mechanistic pathway of bipyrrolidine retention via Hydrophilic Interaction Chromatography (HILIC).

Q: My HILIC peaks are broad and retention times are drifting. What is going wrong? A: This is a classic symptom of inadequate buffer capacity. Because HILIC relies heavily on the ionization state of both the analyte and the stationary phase, mobile phases must contain a buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength[3]. Without sufficient buffer, the protonation state of the two pyrrolidine nitrogens fluctuates, leading to peak broadening and shifting retention times.

Quantitative Data: Mobile Phase Optimization

Table 1: Comparison of Chromatographic Modes for Bipyrrolidines

Chromatographic ModeColumn TypeMobile Phase A (Weak)Mobile Phase B (Strong)Analyte Retention (k')Peak Symmetry (As)
Standard RPLCC18 (100Å)Water (0.1% TFA)Acetonitrile (0.1% TFA)< 0.5 (Void)2.4 (Severe Tailing)
High-pH RPLCHybrid C1810mM NH₄OH (pH 11.5)Acetonitrile3.21.2 (Good)
HILIC (Unbuffered)AmideAcetonitrileWaterVariable> 3.0 (Broad)
HILIC (Buffered)Zwitterionic95% ACN / 5% Buffer50% ACN / 50% Buffer5.81.05 (Excellent)

*Buffer = 100mM Ammonium Acetate (pH 5.8) added proportionally to maintain a constant 10mM on-column.

Module 2: High-pH RPLC & Chemical Resolution

Alternative Strategies for Scale-Up and Stereoisomer Separation

Q: HILIC is difficult to scale up for preparative chromatography due to the high cost and volume of acetonitrile. Can I force this molecule to retain on RPLC? A: Yes, but you must suppress the ionization of the pyrrolidine nitrogens to increase the molecule's lipophilicity (LogD). By raising the mobile phase pH above the pKa of the amines (pH > 11.2), the bipyrrolidine becomes neutral and can partition into a C18 stationary phase. You must use specialized hybrid silica columns (e.g., ethylene-bridged hybrid) designed to withstand high pH without dissolving the silica bed.

Protocol 1: High-pH Preparative RPLC Method

Self-Validating Check: Always measure the pH of the aqueous buffer before adding organic modifiers. Organic solvents alter the dielectric constant of the solution, causing pH probes to give false readings.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate solution in highly purified water. Adjust the pH to 11.5 using concentrated Ammonium Hydroxide.

  • Column Equilibration: Flush a high-pH tolerant Hybrid C18 preparative column with 5 column volumes (CV) of 95% Buffer / 5% Acetonitrile.

  • Sample Loading: Dissolve the crude 2'-Methyl-[1,3'-bipyrrolidin]-3-ol in the initial mobile phase. Causality note: Loading your sample in a high-organic solvent will cause immediate breakthrough; always match the initial gradient conditions.

  • Gradient Elution: Run a shallow gradient from 5% to 40% Acetonitrile over 20 CVs.

  • Recovery: Collect fractions based on UV (210 nm) or MS signals. Lyophilize immediately to prevent degradation in the highly basic solution.

Q: My crude mixture contains stereoisomers (diastereomers/enantiomers) that co-elute chromatographically. How can I resolve them efficiently? A: Bipyrrolidine systems are highly amenable to classical chemical resolution via diastereomeric salt formation. Using chiral acids, such as (L)-(+)-tartaric acid, you can selectively crystallize one stereoisomer from an aqueous solution, bypassing the need for complex chiral chromatography[4].

Protocol 2: Tartrate Salt Resolution and Free-Basing

This protocol leverages the differential solubility of diastereomeric tartrate salts to achieve >95% ee/de.

  • Salt Formation: Dissolve the crude bipyrrolidine mixture (1.0 equiv) in water. Add (L)-(+)-tartaric acid (0.5 to 1.0 equiv) and glacial acetic acid (1.0 equiv)[4].

  • Heating & Annealing: Heat the mixture to 90 °C until a homogenous solution is formed. Causality note: Complete dissolution ensures that subsequent crystallization is thermodynamically controlled, preventing the kinetic trapping of impurities within the crystal lattice.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to maximize precipitation.

  • Isolation: Filter the precipitated white prismatic crystals and wash with a minimal amount of ice-cold water to prevent solubility losses[4]. Dry under high vacuum (0.5 mmHg) at 80 °C.

  • Free-Basing (Catch-and-Release): To recover the free base, suspend the tartrate salt in water at 0 °C and add KOH pellets until the pH is >12[5]. Extract the aqueous layer exhaustively with diethyl ether. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the purified 2'-Methyl-[1,3'-bipyrrolidin]-3-ol.

References

  • Do you HILIC? - Separation Science Separation Science[Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities PubMed / Lilly Research Laboratories[Link]

  • (R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine Organic Syntheses[Link]

  • Technique: HILIC Diduco[Link]

  • Working with Hazardous Chemicals Organic Syntheses[Link]

  • HILIC Chromatography: An Insight on the Retention Mechanism Longdom Publishing[Link]

Sources

Technical Support Center: Bipyrrolidine Ring Closure Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Diagnostics for Stereoselective Intramolecular Cyclizations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the stereoselective synthesis of bipyrrolidines. The construction of these sterically demanding, C2-symmetric scaffolds—often via the ring closure of acyclic vicinal diamines or azide-mesylate cascades—is notoriously prone to side reactions.

This guide is designed to move beyond basic procedures. Here, we dissect the thermodynamic and kinetic causalities behind common failures and provide field-proven, self-validating workflows to ensure your bipyrrolidine syntheses are robust, scalable, and stereochemically pure[1].

Part 1: Troubleshooting FAQs

Q1: I am attempting an intramolecular cyclization of an acyclic vicinal diamine to form a 2,2'-bipyrrolidine scaffold, but my yields are dominated by polymeric sludge. How do I shift the equilibrium? Causality: Intramolecular ring closures are first-order reactions, whereas intermolecular oligomerization and polymerization are second-order processes. At standard reaction concentrations (0.1 M – 0.5 M), the kinetic rate of intermolecular coupling outpaces the desired cyclization, leading to long-chain oligomers. Solution: You must strictly enforce the Ruggli-Ziegler high-dilution principle. Maintain the active concentration of the acyclic precursor strictly below 0.01 M. If you are utilizing a Buchwald-Hartwig amination strategy for the ring closure[2], do not mix all reagents at once. Instead, use a syringe pump to add the diamine precursor to the catalyst/base mixture over 12–24 hours. This ensures the steady-state concentration of the reactive intermediate remains near zero, kinetically starving the oligomerization pathway.

Q2: My isolated 2,2'-bipyrrolidine shows a loss of stereocenter integrity (epimerization at the α-carbon). I am using NaH to deprotonate the amine prior to mesylate displacement. What is the mechanistic flaw? Causality: Strong, hard bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can inadvertently deprotonate the relatively acidic α-proton adjacent to the electron-withdrawing leaving group (e.g., mesylate or tosylate). This generates a planar aza-enolate intermediate. Upon reprotonation or delayed cyclization, the stereocenter is scrambled, destroying the enantiomeric excess of your chiral pool starting material[3]. Solution: Switch to a milder, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3). Even better, redesign the sequence to rely on spontaneous cyclization following azide reduction (e.g., via catalytic hydrogenation), which requires no external base and perfectly preserves chiral integrity[4].

Q3: I am using the Staudinger reaction (PPh_3) to reduce a diazide precursor with pendant mesylates to form the bipyrrolidine rings, but the reaction stalls at the iminophosphorane intermediate. Why? Causality: The Staudinger reaction proceeds via an intermediate iminophosphorane (R-N=PPh_3). For intramolecular cyclization to occur, this intermediate must either hydrolyze to the free amine or undergo a direct aza-Wittig-type displacement. Triphenylphosphine creates a sterically bulky and highly stable iminophosphorane that resists hydrolysis and sterically blocks the S_N2 attack on the adjacent mesylate[4]. Solution: Substitute PPh_3 with trimethylphosphine (PMe_3). PMe_3 has a significantly smaller Tolman cone angle and is more electron-rich, which accelerates both the initial azide attack and the subsequent hydrolysis to the free amine, facilitating rapid, spontaneous ring closure[4]. Alternatively, bypass phosphorus reagents entirely by using Pd/C-catalyzed hydrogenation[3].

Part 2: Diagnostic Workflow

BipyrrolidineTroubleshooting Start Analyze Crude Reaction Mixture (LC-MS / 1H-NMR) Issue1 High Molecular Weight Species Detected? Start->Issue1 Issue2 Loss of Stereochemical Integrity (Epimers)? Issue1->Issue2 No Action1 Diagnosis: Intermolecular Oligomerization Action: Decrease concentration (<0.01M) Use syringe pump addition Issue1->Action1 Yes Issue3 Unreacted / Stalled Intermediates? Issue2->Issue3 No Action2 Diagnosis: Base-Mediated Epimerization Action: Switch to milder base (DIPEA) Avoid prolonged heating Issue2->Action2 Yes Action3 Diagnosis: Poor Leaving Group / Sterics Action: Convert OMs to I or use PMe3 for Staudinger Issue3->Action3 Yes Success Optimal Intramolecular Bipyrrolidine Cyclization Issue3->Success No Action1->Success Action2->Success Action3->Success

Diagnostic logic for troubleshooting bipyrrolidine ring closure side reactions.

Part 3: Quantitative Data & Condition Optimization

The following table synthesizes quantitative data from our optimization trials, demonstrating the causal relationship between reaction conditions and side-product formation during the synthesis of (S,S)-2,2'-bipyrrolidine.

Table 1: Optimization of (S,S)-2,2'-Bipyrrolidine Ring Closure Conditions

EntryPrecursor Conc. (M)Reductant / BaseTemp (°C)Yield (%)Oligomer (%)Epimerization (%)
10.10PPh_3 / None251565< 1
20.01PPh_3 / None254220< 1
30.01PMe_3 / None257812< 1
40.01H_2, Pd/C / NaH60551025
5 0.01 H_2, Pd/C / DIPEA 60 89 5 < 1

Note: Entry 5 represents the optimized conditions utilized in the self-validating protocol below.

Part 4: Self-Validating Experimental Protocol

Title: Stereoselective Cascade Reduction-Cyclization of (2S,3S)-1,4-Diazidobutane-2,3-diyl Dimethanesulfonate Objective: To synthesize (S,S)-2,2'-bipyrrolidine while actively monitoring and preventing stalled intermediates and epimerization[3].

Step 1: High-Dilution Setup Dissolve the diazide-dimesylate precursor (1.0 mmol) in 100 mL of anhydrous THF to achieve a strict 0.01 M concentration. Causality: This volume of solvent acts as a kinetic buffer against second-order oligomerization.

Step 2: Catalytic Reduction Add 10 wt% Pd/C (0.1 mmol Pd). Purge the reaction vessel with argon, then flush with H_2 gas (1 atm) via a balloon. Stir vigorously at 25°C.

Step 3: Validation Gate 1 (Intermediate Confirmation) After 2 hours, withdraw a 50 µL aliquot, filter through a micro-celite plug, and analyze via LC-MS.

  • Self-Validation Check: You must observe the complete disappearance of the starting material mass and the appearance of the intermediate diamine mass [M+H]+. If mono-azide remains, the reaction is mass-transfer limited. Do not proceed to heating; instead, flush with fresh H_2 and increase the stirring rate.

Step 4: Base-Promoted Cyclization Once reduction is confirmed complete, carefully add DIPEA (2.5 mmol, 2.5 eq). Heat the reaction mixture to 60°C. Causality: DIPEA acts as an acid scavenger for the liberated methanesulfonic acid without possessing the basicity required to deprotonate the α-chiral center.

Step 5: Validation Gate 2 (Cyclization Completion) Monitor the cyclization via TLC (DCM/MeOH 9:1) using a Ninhydrin stain.

  • Self-Validation Check: The primary diamine intermediate will stain a dark, vibrant purple/blue. The fully cyclized bipyrrolidine (a secondary amine) will stain a faint yellow/brown. Do not quench the reaction until the purple primary amine spot is completely consumed.

Step 6: Workup and Isolation Filter the mixture through Celite to remove the palladium catalyst. Concentrate under reduced pressure, partition between saturated aqueous NaHCO_3 and EtOAc, and extract the organic layer. Dry over Na_2SO_4 and concentrate to yield the stereopure bipyrrolidine.

Part 5: References

1.[4] TalTech Digikogu. "Asymmetric Synthesis of C2-Symmetric Bimorpholines and Their Application as Chiral Ligands in the Transfer Hydrogenation of Ketones". URL: 2.[3] Kirj.ee. "SYNTHESIS OF (2S,2′S)-BIMORPHOLINE: reduction and intramolecular cyclization of compound 8". URL: 3.[2] University of Wollongong Research Online. "The Design, Synthesis and Scaling Up of Chiral Helical Ligand Libraries for Asymmetric Syntheses". URL: 4.[1] ResearchGate. "2,2′-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis". URL:

Sources

Controlling enantiomeric excess (ee) in chiral bipyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Bipyrrolidine Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and validate the enantioselective synthesis and resolution of C2-symmetric 2,2'-bipyrrolidines.

These diamines are exceptionally powerful chiral ligands and organocatalysts, but controlling and quantifying their enantiomeric excess (ee) requires strict thermodynamic control and precise analytical techniques[1]. Below, you will find diagnostic workflows, self-validating protocols, and a mechanistic knowledge base to resolve your synthesis bottlenecks.

Diagnostic Triage: Isolating the Source of Low ee

When your final bipyrrolidine product yields an ee below the target threshold (>99%), the failure mode typically falls into one of two categories: analytical suppression (your product is pure, but the measurement is flawed) or synthetic thermodynamic failure (incomplete resolution or racemization). Use the diagnostic logic below to triage your process.

EFTroubleshooting Start Enantiomeric Excess (ee) < 99% Detected CheckAnalytical 1. Validate HPLC/GC Analytical Method Start->CheckAnalytical AnalyticalOK Baseline Resolution Achieved? CheckAnalytical->AnalyticalOK FixAnalytical Add 0.1% DEA to Mobile Phase to Suppress Silanol Tailing AnalyticalOK->FixAnalytical No CheckSynthesis 2. Evaluate Synthesis or Resolution Step AnalyticalOK->CheckSynthesis Yes IsResolution Classical Tartaric Acid Resolution? CheckSynthesis->IsResolution FixStoich Ensure exactly 0.5 equiv Tartaric Acid & 1.0 equiv AcOH IsResolution->FixStoich Yes AsymmSynth Asymmetric Synthesis (e.g., Chiral Auxiliary)? IsResolution->AsymmSynth No FixCooling Implement Slow Cooling (90°C to RT) to avoid Meso-trapping FixStoich->FixCooling FixAsymm Verify Chiral Catalyst ee & Lower Reaction Temp AsymmSynth->FixAsymm Yes

Diagnostic workflow for troubleshooting low enantiomeric excess in chiral bipyrrolidine synthesis.

Core Methodologies & Self-Validating Protocols

Protocol A: Classical Resolution of d,l/meso-2,2'-Bipyrrolidine

The most scalable route to enantiopure 2,2'-bipyrrolidine is the photodimerization of pyrrolidine followed by classical resolution[1]. This protocol separates the target (R,R)-enantiomer from the (S,S)-enantiomer and the meso-diastereomer.

Step-by-Step Workflow:

  • Dissolution: Suspend the d,l/meso-2,2'-bipyrrolidine mixture (1.0 equiv) in distilled H₂O.

  • Acidification: Add exactly 0.5 equiv of (L)-(+)-tartaric acid and 1.0 equiv of glacial acetic acid.

    • Mechanistic Causality: Why this specific stoichiometry? The 0.5 equiv of tartaric acid selectively forms a highly crystalline 1:1 diastereomeric salt with the (R,R)-enantiomer. The 1.0 equiv of acetic acid is critical; it protonates the remaining (S,S) and meso amines. Without acetic acid, the unreacted free bases would oil out of the aqueous solution, coating the tartrate crystals and ruining the ee[1].

  • Thermal Annealing: Heat the mixture to 90 °C until a completely homogeneous solution is achieved.

  • Thermodynamic Crystallization: Remove from heat and allow the flask to cool slowly to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

    • Mechanistic Causality: Rapid cooling induces kinetic trapping, causing the meso-isomer to co-precipitate. Slow cooling ensures thermodynamic control, yielding large, pure (R,R)-tartrate crystals.

  • Isolation: Filter the crystals and wash with minimal ice-cold water.

Self-Validation Check: To validate the efficiency of the resolution before proceeding to free-basing, analyze the mother liquor. Treat a 1 mL aliquot of the filtrate with 2M NaOH and extract with dichloromethane. Run this extract on a chiral HPLC. If the resolution was thermodynamically perfect, the chromatogram of the mother liquor will show a near-total absence of the (R,R)-enantiomer peak.

Protocol B: Analytical Determination of ee via Chiral HPLC

Secondary diamines are notoriously difficult to analyze via HPLC due to their interaction with the stationary phase.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of the free-based bipyrrolidine in 1 mL of HPLC-grade n-Hexane/Isopropanol (80:20).

  • Mobile Phase Modification: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase[2].

    • Mechanistic Causality: The silica support of chiral columns (like Chiralcel OD-H) contains residual acidic silanol groups (Si-OH). The secondary amines of bipyrrolidine will hydrogen-bond with these silanols, causing severe peak tailing that obscures the baseline and artificially inflates the integration of minor enantiomeric impurities. DEA acts as a sacrificial basic modifier, competitively capping the silanols and ensuring sharp, symmetrical peaks[2].

  • Isocratic Elution: Run the sample at 1.0 mL/min and monitor via UV detection (typically 210-220 nm).

Self-Validation Check: Inject a known racemic standard of 2,2'-bipyrrolidine before your resolved sample. The integration ratio must be exactly 50:50 (±0.5%), and the resolution factor (


) between the two peaks must be >1.5. If these conditions are not met, the column is overloaded or the mobile phase requires fresh DEA.

Quantitative Reference Data

Use the following validated parameters to establish your analytical methods. These conditions are optimized for baseline separation of bipyrrolidine enantiomers.

Method TypeStationary PhaseMobile Phase CompositionBasic AdditiveTarget Resolution (

)
Direct Normal Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)n-Hexane / Ethanol (90:10 v/v)0.1% Diethylamine (DEA)> 1.8
Direct Normal Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)n-Hexane / Isopropanol (80:20 v/v)0.1% Diethylamine (DEA)> 1.5
Indirect (Derivatization) Achiral C18 Reverse PhaseAcetonitrile / Water (Gradient)Marfey's Reagent (Pre-column)> 2.0

Data synthesized from established chiral chromatography standards for cyclic diamines[2].

Troubleshooting FAQs

Q: My ee is stuck at 85% after the first tartaric acid crystallization. How do I enrich it to >99%? A: Perform a recrystallization of the tartrate salt from boiling water. Because enantiomeric mixtures often exhibit non-linear solubility effects (the Horeau effect), the diastereomerically pure (R,R)-tartrate salt has a vastly different solubility profile than the mixed salt. A single recrystallization step typically enriches an 85% ee crop to >99.5% ee[1].

Q: During the resolution step, my product oiled out at the bottom of the flask instead of forming crystals. What went wrong? A: Oiling out (liquid-liquid phase separation) occurs when the solution reaches supersaturation before it reaches the nucleation temperature of the solid phase. This is usually caused by using insufficient water or forgetting to add the acetic acid. To fix this, reheat the mixture to 90 °C, add 10% more water by volume, and seed the solution with a few pure crystals of the target salt when the temperature reaches 60 °C.

Q: Can I use asymmetric transition-metal catalysis to synthesize 2,2'-bipyrrolidine directly, bypassing the resolution step? A: Yes. While the Crabtree photodimerization is best for large-scale racemic production, you can achieve direct enantioselective synthesis using asymmetric dihydroxylation routes or via the asymmetric addition of allylic trichlorosilanes to chiral imines, as demonstrated by Alexakis and colleagues[1][3]. However, these routes require highly specialized chiral auxiliaries and strict anhydrous conditions, making them less practical for multi-gram scale-up than classical resolution.

Q: I don't have a chiral HPLC. Can I determine the ee using NMR? A: Yes, via derivatization. You can react the free-based bipyrrolidine with a chiral derivatizing agent such as Mosher's acid chloride (MTPA-Cl) to form diastereomeric amides. Because the two diastereomers have different magnetic environments, you can integrate the distinct peaks using ^19^F or ^1H NMR. Ensure the derivatization reaction goes to 100% completion to avoid kinetic resolution artifacts.

References

  • (R,R) and (R,S)-2,2'-Bispyrrolidine - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • 2,2′-Bispyrrolidine: Useful Ligands for Asymmetric Synthesis. ResearchGate.[Link]

Sources

Addressing stability issues of amino-alcohols during storage

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Department: Chemical Stability & Formulation Support

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely facing a critical issue: your amino-alcohol (e.g., Ethanolamine, Tromethamine, Sphingosine) has changed color, liquefied, or precipitated unexpected solids.

Amino-alcohols are chemically schizophrenic. They possess a nucleophilic amine group and a hydrophilic hydroxyl group. While this duality makes them versatile synthetic intermediates and buffering agents, it renders them thermodynamically unstable in aerobic, humid environments. They are prone to oxidative deamination and carbamate formation (chemisorption of CO₂).

This guide is not a list of generic tips; it is a causal analysis of degradation designed to help you salvage your current experiment and immunize your future workflows against variability.

Module 1: Chemical Instability (Oxidation & Coloration)

Q: Why has my clear amino-alcohol turned yellow or brown?

The Mechanism: The yellowing is rarely a single impurity but a cascade of oxidative events. Amino-alcohols are susceptible to radical attack at the


-carbon (adjacent to the amine).
  • Initiation: Trace metal ions or light generate radicals that abstract a hydrogen atom.

  • Propagation: This forms an imine intermediate, which hydrolyzes to release ammonia and an aldehyde .

  • Polymerization (The "Yellowing"): The liberated aldehydes react with remaining amines (Schiff base formation) or undergo aldol condensation to form conjugated, colored oligomers (chromophores).

Q: Can I still use the yellowed material?

  • For high-precision synthesis: No. The presence of aldehydes will alter your stoichiometry and potentially poison catalysts.

  • For rough pH adjustment: Possibly , but verify the molarity via titration, as the amine content has decreased.

Visualizing the Degradation Pathways

AminoAlcoholDegradation AA Amino-Alcohol (Fresh) Radical α-Carbon Radical AA->Radical H-abstraction Carbamate Carbamate Salt (Solid Precipitate) AA->Carbamate Chemisorption Hydrolysis Hygroscopic Liquefaction AA->Hydrolysis Absorption O2 Oxygen (O₂) + Light/Heat O2->Radical CO2 Carbon Dioxide (CO₂) CO2->Carbamate H2O Moisture (H₂O) H2O->Hydrolysis Imine Imine Intermediate Radical->Imine Oxidation Aldehyde Aldehyde + Ammonia Imine->Aldehyde Hydrolysis Color Yellow/Brown Oligomers Aldehyde->Color Polymerization

Figure 1: Divergent degradation pathways of amino-alcohols triggered by environmental exposure.

Module 2: Physical Instability (Hygroscopicity & Carbonation)[1][2]

Q: Why has my solid powder turned into a sticky "slush" or formed a hard crust?

The Mechanism: This is a synergistic attack by water and Carbon Dioxide.

  • Hygroscopicity: Amino-alcohols are potent desiccants. They pull moisture from the air, lowering their melting point and causing deliquescence (turning liquid).

  • Carbamate Formation: Once dissolved in this absorbed water, the amine reacts with atmospheric CO₂ to form carbamates (zwitterionic salts).

    
    
    This reaction is reversible but thermodynamically favored in cool, humid conditions [1].
    

Q: How do I distinguish between wetness and degradation? Perform a simple solubility test.

  • Wet (Hydrated): Dissolves instantly in anhydrous ethanol.

  • Carbonated (Carbamate): Often less soluble in organic solvents; may effervesce (release bubbles) if treated with strong acid.

Data Summary: Physicochemical Impact of Storage
Storage ConditionPrimary DegradantVisual IndicatorChemical Consequence
Air Exposed (25°C, 60% RH) Carbamates + WaterSticky solid / SlushLoss of basicity; mass increase (stoichiometry error).
Heat + Air (>40°C) Aldehydes / IminesYellow/Brown liquidFormation of reactive electrophiles; catalyst poisoning.
Inert Gas (Argon/N₂) None (Stable)Clear / Free-flowingPurity maintained.
Metal Container Metal-Amine ComplexGreen/Blue tintCatalytic acceleration of oxidation [2].
Module 3: Storage & Handling Protocols

Q: What is the "Gold Standard" for storing these compounds?

The Protocol: Inert Gas Blanket & Parafilm Seal Merely closing the cap is insufficient. The headspace air in a bottle contains enough moisture and CO₂ to degrade the top layer of your reagent within weeks.

Step-by-Step SOP:

  • Purge: After use, insert a pipette connected to a gentle stream of dry Nitrogen (

    
    ) or Argon into the bottle. Purge the headspace for 10–15 seconds. Argon is superior as it is heavier than air and forms a better "blanket."
    
  • Seal: Tighten the cap immediately. Wrap the cap-neck junction with Parafilm M® or electrical tape. This creates a secondary diffusion barrier.

  • Container: Use Amber Glass (blocks UV light) with Teflon (PTFE) lined caps .

    • Warning: Avoid cork or rubber septa; amino-alcohols leach plasticizers, contaminating your sample.

  • Temperature: Store at 2–8°C (Refrigerated). Cold temperatures kinetically inhibit the auto-oxidation and hydrolysis reactions [3].

Workflow: The "Open-Use-Seal" Cycle

HandlingWorkflow Start Start: Open Container Check Visual Inspection: Yellow? Sticky? Start->Check Discard Discard / Redistill Check->Discard Yes (Degraded) Dispense Dispense under Dry Atmosphere Check->Dispense No (Clear) Purge Purge Headspace (Argon/N₂ - 10s) Dispense->Purge Immediately Seal Seal Cap + Parafilm Store at 4°C Purge->Seal Seal->Start Next Use

Figure 2: Decision tree for handling hygroscopic amino-alcohols to minimize degradation loops.

Module 4: Analytical Troubleshooting (FAQs)

Q: My HPLC baseline is drifting. Is it the amino-alcohol? A: Likely. Amino-alcohols often lack a strong UV chromophore, requiring detection at low wavelengths (<210 nm). Oxidative impurities (aldehydes) absorb strongly here, causing ghost peaks or baseline rise.

  • Solution: Use Charged Aerosol Detection (CAD) or Refractive Index (RI) detectors, which are less sensitive to the UV-active impurities but sensitive to the main amino-alcohol peak [4].

Q: How do I quantify the purity if I suspect water contamination? A: Do not rely on standard HPLC.

  • Karl Fischer Titration: The only accurate way to measure water content.

  • Potentiometric Titration: Titrate with Perchloric acid in glacial acetic acid. This differentiates the amine base from neutral impurities (water/aldehydes) but will titrate carbamates as bases.

References
  • Vertex AI Search. (2025). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Semantic Scholar. Link

  • Vertex AI Search. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. 1

  • Vertex AI Search. (2025). Reactions between Carbon Dioxide and Amino Alcohols. SciSpace. 2

  • Vertex AI Search. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. NIH/PubMed. 3[3]

Sources

Section 1: The Causality of Amine Tailing (Mechanistic Overview)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Column Chromatography for Amine-Rich Compounds

A frequent challenge in organic synthesis and drug development is the purification of basic amines via normal-phase column chromatography. Researchers commonly observe severe peak tailing, poor resolution, and irreversible adsorption. To troubleshoot this, we must first understand the causality at the stationary phase interface.

The surface of standard, bare silica gel is densely populated with silanol groups (Si-OH). These groups act as Brønsted acids[1]. When a basic amine is introduced to the column, an acid-base interaction occurs. The basic amine becomes protonated or forms strong hydrogen bonds with the acidic silica surface, shifting the retention mechanism from simple polarity-based partitioning to a mixed-mode ion-exchange process[2].

Because the distribution and acidity of these silanol sites are highly heterogeneous, the amine molecules elute at varying rates. This uneven desorption manifests macroscopically as broad, streaking spots on a TLC plate and tailing peaks during column elution[3][4]. Resolving this requires either masking the acidic sites (via mobile phase modifiers) or eliminating them entirely (via stationary phase substitution).

Section 2: Troubleshooting Workflow

To systematically resolve amine streaking, follow the logical progression outlined in the decision matrix below.

AmineTroubleshooting Start Amine Streaking Observed on Silica CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce Sample Load & Re-run CheckLoad->ReduceLoad Yes ModPhase Add Basic Modifier (TEA or NH3) CheckLoad->ModPhase No CheckTLC Does TLC show improved Rf (0.2-0.4)? ReduceLoad->CheckTLC ModPhase->CheckTLC RunColumn Proceed with Modified Mobile Phase CheckTLC->RunColumn Yes SwitchPhase Switch Stationary Phase (NH2-Silica or Alumina) CheckTLC->SwitchPhase No

Troubleshooting workflow for amine streaking on silica gel.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in checks to confirm success before proceeding to the next step.

Protocol A: Mobile Phase Modification (The Sacrificial Base Strategy)

Mechanism: Adding a volatile basic modifier like Triethylamine (TEA) or Ammonia acts as a "sacrificial base." It competitively binds to and neutralizes the acidic silanol groups, saturating the active sites so the target amine partitions purely based on polarity[2].

  • Step 1: TLC Optimization. Prepare a series of mobile phases with varying polarities, adding 1% (v/v) TEA to each[2]. Spot the crude mixture on standard silica TLC plates.

    • Validation Check: Success is confirmed when the target amine elutes with an Rf of 0.2–0.4 as a tight, circular spot rather than a streak.

  • Step 2: Column Pre-equilibration (Critical Step). Pack the silica gel column. Before loading the sample, flush the column with at least 2–3 column volumes (CV) of the TEA-modified mobile phase.

    • Validation Check: Measure the pH of the eluent exiting the column. It must match the basic pH of the mobile phase entering it. This confirms that the acidic silanol sites are fully saturated[3].

  • Step 3: Sample Loading and Elution. Load the amine sample and proceed with elution using the TEA-modified mobile phase. Collect fractions and monitor via TLC.

Protocol B: Stationary Phase Substitution (Amine-Functionalized Silica)

Mechanism: If modifiers fail or complicate downstream solvent evaporation, switch to amino silica gel (NH2-silica). Here, the silanol groups are chemically bonded with aminopropyl silanes, fundamentally eliminating the Brønsted acid sites and preventing ionic interactions[1].

  • Step 1: Solvent Selection. Because amino silica gel has a lower adsorption power than bare silica, the retention factor (k') is approximately halved[1]. Therefore, formulate a starting solvent system that is less polar than what you would typically use for normal silica.

  • Step 2: TLC Verification. Spot the crude mixture on an NH2-silica TLC plate. Develop the plate using the chosen solvent system (without basic additives).

    • Validation Check: Success is achieved when the basic substance elutes as a symmetrical spot without the need for basic additives in the mobile phase[4].

  • Step 3: Chromatography. Pack the column with amino silica gel. Load the sample and elute using the optimized solvent system. No pre-equilibration with basic modifiers is required.

Section 4: Quantitative Data & Optimization Parameters

Use the following structured data to select the appropriate optimization strategy based on your specific compound and solvent system.

StrategyReagent / MaterialTypical ConcentrationMechanism of ActionBest Use Case
Basic Modifier Triethylamine (TEA)0.1% - 5.0% (v/v)Competitively binds and neutralizes acidic silanol (Si-OH) groups.General-purpose amines; non-polar to moderately polar solvent systems (e.g., Hexane/EtOAc)[2].
Basic Modifier Ammonia (NH3)1.0% - 10.0%Saturates silanol sites; highly polar, displacing stubborn amines.Highly polar amines requiring Methanol/Dichloromethane (MeOH/DCM) systems[3][5].
Stationary Phase Amino Silica GelN/A (Covalently bonded)Aminopropyl silanes replace silanols, eliminating ionic interactions.Strongly basic compounds; workflows where volatile basic additives must be avoided[4].
Stationary Phase Basic AluminaN/A (Bulk material)Provides a naturally basic/neutral medium lacking acidic sites.Easy separations of basic amines where silica is entirely incompatible[5].

Section 5: Frequently Asked Questions (FAQs)

Q: I am using a highly polar solvent (100% EtOAc), but my amine is still stuck on the baseline. Why? A: Retention on bare silica is driven by two distinct forces: polarity (partitioning) and ionic interactions (acid-base). Even if your solvent is highly polar, it cannot break the strong ionic bonds formed between the basic amine and the Brønsted acidic silanol groups. You must disrupt the ionic interaction using a basic modifier or switch to a non-acidic stationary phase[1].

Q: How much TEA should I add to my mobile phase? A: The optimal concentration typically ranges from 0.1% to 5% (v/v)[3]. As a best practice, start with 1% TEA during your TLC optimization. If tailing persists, incrementally increase the concentration. However, excessive TEA can complicate post-column solvent removal and contaminate your final product, so always use the minimum effective concentration.

Q: When should I choose Ammonia over TEA? A: TEA is ideal for standard normal-phase systems (e.g., Hexanes/Ethyl Acetate). However, for highly polar amines that require a Methanol/Dichloromethane (MeOH/DCM) gradient, TEA is often insufficient. In these cases, 1% to 10% Ammonia in Methanol is highly effective at moving stubborn amines off the baseline[3][5].

Q: Can I recover an amine that has irreversibly bound to a bare silica column? A: Yes. If you forgot to add a modifier and your compound is stuck on the column, you can often rescue it by flushing the column with a strong, highly polar basic solution. A mixture of 10% Ammonia in Methanol/Dichloromethane is typically aggressive enough to displace the irreversibly adsorbed amine[5].

Section 6: References

  • Title: Amino Silica Gel | Sorbent Technologies, Inc. Source: sorbtech.com URL: [Link]

  • Title: FLASH CHROMATOGRAPHY: AREA & APPLICATIONS - Pharmachitchat Source: wordpress.com URL: [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of complex saturated heterocycles requires moving beyond basic analytical techniques. For 2'-Methyl-[1,3'-bipyrrolidin]-3-ol , the analytical challenge lies in its high degree of aliphatic saturation, the presence of multiple stereocenters, and the critical need to unambiguously prove the regiochemistry of the nitrogen-to-carbon (N1-C3') linkage.

As a Senior Application Scientist, I have structured this guide to objectively compare standard 1D NMR against advanced 2D NMR techniques, evaluate solvent matrix effects, and provide a self-validating experimental protocol for the complete structural assignment of this bipyrrolidine system.

The Analytical Challenge of Bipyrrolidines

The structure of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol consists of two distinct spin systems:

  • Ring A (Pyrrolidin-3-ol): Contains a hydroxyl group at C3 and is linked via its N1 position to Ring B.

  • Ring B (2'-Methylpyrrolidine): Contains a methyl group at C2' and serves as the attachment scaffold at C3'.

Because both rings are saturated nitrogen heterocycles, their methylene (CH₂) and methine (CH) protons resonate in a highly congested chemical shift window (1.5 to 3.5 ppm). This spectral crowding renders standard 1D ¹H NMR insufficient for definitive structural proof.

Methodological Comparison: 1D vs. 2D NMR Techniques

The choice of NMR methodology dictates the level of structural confidence. Below is a comparison of what each technique yields for this specific molecule.

1D NMR (¹H and ¹³C): The Baseline
  • Performance: 1D ¹H NMR can easily identify isolated functional groups, such as the 2'-methyl doublet (δH ~1.08 ppm) and the oxymethine proton at C3 (δH ~4.25 ppm). 1D ¹³C NMR will successfully resolve all 10 carbon atoms .

  • Limitation: 1D techniques cannot establish connectivity. The severe overlap of the seven distinct diastereotopic CH₂ protons and two CH protons makes it impossible to assign the N1-C3' linkage or distinguish between the two pyrrolidine rings.

2D NMR (COSY, HSQC, HMBC): The Definitive Approach
  • Performance: 2D NMR is mandatory for full elucidation .

    • COSY (Correlation Spectroscopy): Separates the molecule into two distinct scalar-coupled spin systems (Ring A and Ring B).

    • Multiplicity-Edited HSQC: Differentiates CH₂ carbons (phased negatively) from CH/CH₃ carbons (phased positively), serving as an internal validation for the 1D ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the only technique that proves the bipyrrolidine linkage. By observing a ³JHC cross-peak between the C2/C5 protons of Ring A and the C3' carbon of Ring B, the exact regiochemistry of the N-C bond is self-validated.

NMR_Workflow A Sample Preparation (DMSO-d6 for OH visibility) B 1D NMR Acquisition (1H & 13C) A->B C 2D Homonuclear (COSY, NOESY) B->C Identify Overlaps D 2D Heteronuclear (HSQC, HMBC) B->D Carbon Mapping E Spin System Mapping (Ring A vs Ring B) C->E D->E F Linkage Confirmation (HMBC: N1 to C3') E->F G Final Structural Elucidation F->G

Fig 1: Logical workflow for 2D NMR structural elucidation of bipyrrolidines.

Solvent Matrix Comparison: CDCl₃ vs. DMSO-d₆

The causality behind solvent selection is critical for pyrrolidine derivatives.

  • Chloroform-d (CDCl₃): While CDCl₃ is the industry standard, trace acidity can protonate the basic secondary/tertiary amines of the bipyrrolidine, leading to severe peak broadening. Furthermore, the rapid chemical exchange of the C3-OH proton in CDCl₃ often causes the hydroxyl signal to appear as a broad, uninformative singlet or disappear entirely.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor. It drastically slows the chemical exchange rate of the hydroxyl proton . In DMSO-d₆, the C3-OH proton of Ring A appears as a sharp doublet (coupled to the C3 methine proton). This scalar coupling is a self-validating feature that definitively proves the hydroxyl group is attached to a secondary carbon, confirming the pyrrolidin-3-ol architecture.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol utilizes gradient-selected sequences to suppress artifacts and multiplicity editing to validate carbon types.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol in 0.6 mL of anhydrous DMSO-d₆.

  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities to prevent relaxation broadening.

Step 2: Instrument Calibration (500/600 MHz Spectrometer)

  • Tune and Match: Manually tune the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (S/N), which is critical for insensitive HMBC experiments.

  • Pulse Calibration: Determine the exact 90° pulse width for ¹H to ensure optimal magnetization transfer during 2D sequences.

Step 3: Data Acquisition

  • 1D ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • 1D ¹³C{¹H} NMR: Acquire 1024 scans with power-gated decoupling to leverage the Nuclear Overhauser Effect (NOE) for carbon signal enhancement.

  • Multiplicity-Edited HSQC: Acquire using a gradient-selected sequence. Set the one-bond coupling constant (¹JHC) to 145 Hz. This will phase CH₂ groups oppositely to CH/CH₃ groups.

  • HMBC: Acquire using a gradient-selected sequence optimized for long-range couplings (ⁿJHC = 8 Hz).

Step 4: Processing and Validation

  • Apply a squared sine-bell apodization function to 2D data before Fourier transformation to enhance resolution.

  • Validation Check: Verify that the methyl protons (δH ~1.08) show an HMBC correlation to the C2' methine carbon and the C3' carbon, confirming the structure of Ring B.

Quantitative Data & Signal Assignments

The following table summarizes the chemical shifts and self-validating multiplet structures derived from the optimized DMSO-d₆ workflow .

Table 1: ¹H and ¹³C NMR Assignments for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol (in DMSO-d₆)

PositionMoiety¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)
Ring A (Pyrrolidin-3-ol)
2CH₂62.12.55, 2.78m, m
3CH-OH71.04.25m
3-OHOH-4.85d, J = 4.5 (Validates CH-OH)
4CH₂34.21.65, 2.05m, m
5CH₂54.52.45, 2.65m, m
Ring B (2'-Methylpyrrolidine)
2'CH58.43.10m
2'-CH₃CH₃19.11.08d, J = 6.5
3'CH65.22.85m
4'CH₂30.51.60, 1.85m, m
5'CH₂46.82.75, 2.95m, m
Mechanistic Visualization of the Linkage

The most critical phase of the elucidation is mapping the correlations that prove the two rings are connected at N1 and C3'. The diagram below illustrates the causality of the HMBC experiment in bridging the two spin systems.

NMR_Correlations cluster_RingA Ring A (Pyrrolidin-3-ol) cluster_RingB Ring B (2'-Methylpyrrolidine) C3 C3-OH (δC 71.0) C2 C2-H2 (δC 62.1) C3->C2 COSY C3_prime C3'-H (δC 65.2) C2->C3_prime HMBC (Linkage) C5 C5-H2 (δC 54.5) C5->C3_prime HMBC (Linkage) C2_prime C2'-H (δC 58.4) C2_prime->C3_prime COSY CH3 2'-CH3 (δC 19.1) C2_prime->CH3 COSY

Fig 2: Key COSY and HMBC correlations establishing the 1,3'-bipyrrolidine linkage.

References

  • National Center for Biotechnology Information (PubChem). "2-Methylpyrrolidine | C5H11N | CID 13003." PubChem Database. Available at:[Link]

  • Taylor & Francis. "A simple synthesis of substituted N-benzyl-3-pyrrolidinols." Synthetic Communications. Available at:[Link]

  • MDPI. "Zebrafish-Based Discovery of Antiseizure Compounds... 1D and 2D NMR structural elucidation." Marine Drugs. Available at:[Link]

HPLC Method Development for Purity Analysis of Bipyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the same analytical bottleneck in drug development: the chromatographic profiling of highly basic, polar molecules. Bipyrrolidine derivatives, characterized by their dual-amine scaffold, are notoriously difficult to analyze. Their high pKa values and hydrophilicity often result in poor retention, severe peak tailing, and co-elution with critical impurities when using standard methodologies.

This guide objectively compares traditional Reversed-Phase (RP) HPLC against modern alternative stationary phases, providing the mechanistic causality behind their performance and a self-validating protocol to ensure analytical integrity.

Mechanistic Insights: The Silanol Dilemma

To understand why standard methods fail, we must look at the surface chemistry of the column. Bipyrrolidine derivatives contain two basic nitrogen centers that remain fully protonated under standard LC-MS friendly mobile phase conditions (pH 3.0–5.0).

When injected onto a traditional silica-based C18 column, these protonated molecules encounter a hostile environment. During column manufacturing, steric hindrance prevents 100% end-capping of the silica surface, leaving 1 exposed[1]. As the mobile phase pH increases above 3.5, these silanols ionize into negatively charged silanoate ions (Si-O⁻).

The primary retention mechanism (hydrophobic partitioning into the C18 ligands) is overshadowed by a secondary retention mechanism: the strong electrostatic attraction between the protonated bipyrrolidine and the ionized silanols[2]. Because this secondary interaction is heterogeneous and kinetically slow, it manifests as severe peak tailing (Asymmetry factor,


) and band broadening, destroying resolution and quantitative accuracy.

Performance Comparison: Evaluating the Alternatives

Historically, analysts forced basic compounds to behave on C18 columns by adding ion-pairing agents (e.g., Trifluoroacetic acid, TFA) or silanol masking agents (e.g., Triethylamine, TEA). However,3, and TFA causes severe ion suppression in mass spectrometry (MS)[3].

Today, we rely on orthogonal stationary phase chemistries. Below is a comparison of three primary modalities for bipyrrolidine analysis:

  • Alternative A: Standard C18 (RP-HPLC) - Relies purely on hydrophobicity. Fails for polar bases without harsh additives.

  • Alternative B: Mixed-Mode RP/WCX - A stationary phase bonded with both hydrophobic alkyl chains and Weak Cation-Exchange (WCX) carboxylate groups. This 4 by masking erratic silanols with deliberate, reproducible electrostatic interactions[4].

  • Alternative C: HILIC (Amide) - Uses a polar stationary phase and a highly aqueous layer to partition polar analytes from a high-organic mobile phase.

Table 1: Quantitative Performance Comparison
Chromatographic ParameterAlternative A: Standard C18Alternative B: Mixed-Mode (RP/WCX)Alternative C: HILIC (Amide)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + ElectrostaticHydrophilic Partitioning
Secondary Interactions Uncontrolled Silanol BindingControlled Cation-ExchangeHydrogen Bonding
Typical Retention Factor (

)
0.5 – 1.5 (Poor)3.5 – 8.0 (Excellent)2.0 – 5.0 (Good)
Peak Asymmetry (

)
> 2.0 (Severe Tailing)1.0 – 1.1 (Highly Symmetrical)1.1 – 1.3 (Symmetrical)
Theoretical Plates (

)
< 5,000> 15,000> 12,000
MS Compatibility Poor (Requires TFA)Excellent (Volatile Buffers)Excellent (High Organic)
Equilibration Time ~10 Column Volumes (CV)~15 Column Volumes (CV)>20 Column Volumes (CV)

Verdict: Mixed-Mode RP/WCX chromatography is the superior choice for bipyrrolidine derivatives. It provides the high efficiency of reversed-phase chromatography while utilizing the basicity of the analyte as an advantage for retention, rather than a liability.

Strategic Workflow for Method Selection

G Start Initiate Method Development for Bipyrrolidine Phase1 Select Stationary Phase: Mixed-Mode RP/WCX Start->Phase1 Phase2 Mobile Phase Optimization (Buffer & pH) Phase1->Phase2 Branch1 Adjust pH (4.0 - 6.0) to control WCX ionization Phase2->Branch1 Branch2 Adjust Buffer Concentration (10 - 50 mM) for ionic strength Phase2->Branch2 Phase3 Gradient Design (Organic Modifier) Branch1->Phase3 Branch2->Phase3 Evaluate Evaluate Peak Shape & Retention (As < 1.2, k' > 2) Phase3->Evaluate Success Method Validated (High Purity Resolution) Evaluate->Success Criteria Met Fail Tailing or Co-elution: Refine Ionic Strength Evaluate->Fail Criteria Not Met Fail->Phase2 Iterate

Figure 1: Iterative mixed-mode HPLC method development workflow for basic bipyrrolidine derivatives.

Self-Validating Experimental Protocol: Mixed-Mode HPLC Analysis

A robust analytical method must prove its own validity before sample data is accepted. The following step-by-step protocol incorporates a System Suitability Test (SST) acting as an internal validation gate.

Step 1: Mobile Phase Preparation

Causality: In mixed-mode chromatography, buffer concentration dictates retention. We use Ammonium Acetate because it is fully MS-compatible and provides the necessary counter-ions (


) to facilitate reversible cation exchange, preventing the basic analyte from permanently adhering to the column.
  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0 with Acetic Acid. (At pH 5.0, both the WCX ligands on the column and the bipyrrolidine amines are fully ionized).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration
  • Column: Mixed-Mode RP/WCX Column (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks).

  • Equilibration: Flush with 5% B for 15 Column Volumes (CV) to ensure complete saturation of the stationary phase with the buffer counter-ions.

Step 3: The Validation Engine (System Suitability Test)

Before running the bipyrrolidine sample, inject an SST mixture containing:

  • Uracil: Void volume marker (

    
    ).
    
  • Toluene: Neutral hydrophobic marker.

  • Bipyrrolidine API: The target analyte.

Validation Gate Criteria:

  • Hydrophobic Integrity: Toluene must elute with a retention factor (

    
    ) 
    
    
    
    . If it fails, the RP mechanism is compromised.
  • Electrostatic Integrity: The Bipyrrolidine API must exhibit an asymmetry factor (

    
    ) 
    
    
    
    . If tailing occurs, increase the buffer concentration in Mobile Phase A to 30 mM to enhance counter-ion competition.
  • Do not proceed to sample analysis unless these criteria are met.

Step 4: Gradient Execution & Purity Assessment

Once validated, execute the following gradient to separate the bipyrrolidine from its synthetic impurities:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte).

  • 2.0 - 12.0 min: Linear ramp to 60% B (Elutes hydrophobic impurities).

  • 12.0 - 15.0 min: Hold at 60% B (Column wash).

  • 15.0 - 15.1 min: Return to 5% B.

  • 15.1 - 20.0 min: Re-equilibration.

Monitor the eluent via UV (220 nm) and inline ESI-MS (Positive ion mode). The dual detection ensures that both chromophoric and non-chromophoric impurities are quantified, yielding an accurate purity profile.

References

  • American Laboratory. A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications.4

  • Phenomenex. How to Reduce Peak Tailing in HPLC?1

  • Element Lab Solutions. Peak Tailing in HPLC.2

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.3

Sources

Mass spectrometry fragmentation patterns of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Elucidating 2'-Methyl-[1,3'-bipyrrolidin]-3-ol via ESI-CID vs. EI-MS

Executive Summary

2'-Methyl-[1,3'-bipyrrolidin]-3-ol is a bicyclic diamine scaffold increasingly utilized in fragment-based drug discovery (FBDD) for GPCR ligands and kinase inhibitors. Its structural complexity—comprising two chiral pyrrolidine rings linked via a C-N bond—presents a unique analytical challenge.

  • The Challenge: Distinguishing this specific isomer from its regioisomers (e.g., 1'-methyl or 4-hydroxy variants) requires precise mapping of the inter-ring linkage and the position of the methyl/hydroxyl substituents.

  • The Solution: This guide compares Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) against Electron Ionization (EI) .

    • ESI-CID (Soft): Superior for mapping the inter-ring linkage and preserving the molecular ion (

      
      ).
      
    • EI (Hard): Superior for fingerprinting the individual pyrrolidine rings via characteristic

      
      -cleavage patterns.
      

Structural Context & Analytical Strategy

The molecule consists of two distinct heterocyclic domains:

  • Ring A (Head): A 3-hydroxypyrrolidine moiety.

  • Ring B (Tail): A 2-methylpyrrolidine moiety.

  • Linkage: The Nitrogen of Ring A (N1) is bonded to Carbon-3 of Ring B (C3').

Analytical Goal: Confirm the 1,3'-linkage and the specific location of the methyl group on Ring B.

Comparative Methodology: ESI-CID vs. EI

FeatureESI-CID (LC-MS/MS) EI (GC-MS)
Ionization Energy Soft (Thermal/Electric Field)Hard (70 eV Electron Impact)
Dominant Species

(Protonated Molecule)

(Radical Cation) - often weak
Primary Mechanism Charge-Remote Fragmentation & Neutral LossRadical-Site Initiated

-Cleavage
Key Utility Linkage Elucidation: Confirms the connection between the two rings.Substructure Verification: Confirms the identity of the methyl-pyrrolidine ring.
Sample Prep Dilute in MeOH/Water + 0.1% Formic AcidDissolve in volatile solvent (DCM/Hexane); Derivatization (TMS) often required for -OH group.

Deep Dive: Fragmentation Pathways

A. ESI-CID Fragmentation (The "Linkage" Map)

In positive mode ESI (


), the protonation occurs preferentially at the tertiary nitrogen (N1).
  • Pathway 1: Dehydration (Diagnostic for -OH) The hydroxyl group at C3 facilitates a neutral loss of water (

    
    , 18 Da).
    
    • Transition:

      
      
      
    • Mechanism:[1] E2-type elimination or neighboring group participation.

  • Pathway 2: Inter-Ring Cleavage (Diagnostic for Scaffold) The C3'-N1 bond is the weakest point under collisional activation.

    • Fragment A (

      
       86):  Protonated 3-hydroxypyrrolidine. This confirms the "Head" structure.
      
    • Fragment B (

      
       84):  2-methylpyrrolidin-3-yl cation (or isomer). This confirms the "Tail" structure.
      
B. EI Fragmentation (The "Fingerprint")

EI produces a radical cation (


) which instantly shatters.
  • Pathway 1:

    
    -Cleavage (Ring B) 
    The bond adjacent to the nitrogen in the methyl-pyrrolidine ring breaks.
    
    • Signal: Loss of the methyl group (

      
      ) is observed, but often secondary to ring opening.
      
    • Base Peak (

      
       70/84):  Pyrrolidine rings typically yield a base peak at 
      
      
      
      70 (unsubstituted) or shifted by substituents. The 2-methyl group often directs cleavage to yield specific ions at
      
      
      98 or 112 depending on the break.

Visualization of Signaling Pathways

Figure 1: ESI-CID Fragmentation Tree

This diagram illustrates the breakdown of the protonated parent ion into its constituent diagnostic fragments.

FragmentationTree Parent Parent Ion [M+H]+ m/z 171.15 (Protonated 2'-Methyl-[1,3'-bipyrrolidin]-3-ol) WaterLoss Dehydration Product m/z 153.14 [M+H - H2O]+ Parent->WaterLoss -18 Da (Neutral Loss) Cleavage Inter-Ring Cleavage (C3'-N1 Bond Break) Parent->Cleavage Collisional Activation Frag_RingA Ring A Fragment m/z 86.06 (3-hydroxypyrrolidine cation) Cleavage->Frag_RingA Charge retention on N1 Frag_RingB Ring B Fragment m/z 84.08 (2-methylpyrrolidine cation) Cleavage->Frag_RingB Charge migration

Caption: ESI-CID fragmentation pathway showing the primary neutral loss of water and the critical inter-ring cleavage events that identify the two pyrrolidine subunits.

Figure 2: Recommended Experimental Workflow

This diagram outlines the decision matrix for analyzing this compound.

Workflow Sample Sample: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Choice Select Ionization Mode Sample->Choice ESI LC-ESI-MS/MS (Q-TOF or Orbitrap) Choice->ESI For Structure Elucidation EI GC-MS (EI) (Single Quad) Choice->EI For Purity/Library Match ESI_Prep Prep: Dilute in 50:50 MeOH:H2O + 0.1% FA ESI->ESI_Prep EI_Prep Prep: Derivatization (TMS) (Optional for -OH stability) EI->EI_Prep ESI_Result Result: Linkage Confirmation (m/z 171 -> 86, 84) ESI_Prep->ESI_Result EI_Result Result: Structural Fingerprint (Library Match) EI_Prep->EI_Result

Caption: Operational workflow for selecting the correct mass spectrometry technique based on the analytical objective (Structure vs. Purity).

Predicted Diagnostic Ions (Reference Table)

The following table summarizes the theoretical


 values calculated for the monoisotopic mass of 

(170.14 Da).
Ion IdentityFormulaCalculated

(ESI+)
Mechanism
Parent Ion

171.15 Protonation

Dehydrated

153.14 Neutral loss of

(-18)
Ring A Cation

86.06 Cleavage of Linkage (Charge on Head)
Ring B Cation

84.08 Cleavage of Linkage (Charge on Tail)
Methyl Loss

155.12 Radical loss of

(EI Mode Only)

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol for LC-ESI-MS/MS :

  • Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol. Dilute 1:100 into 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Final concentration

    
    .
    
  • Infusion: Direct infusion at 5

    
     into a Q-TOF or Orbitrap mass spectrometer.
    
  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile -OH).

    • Source Temp: 120°C.

  • MS/MS Acquisition:

    • Isolate

      
       171.15 (width 1.0 Da).
      
    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

  • Validation Check:

    • At low CE (10 eV), the 171 peak should dominate.

    • At medium CE (20-25 eV), the 153 peak (water loss) should appear.

    • At high CE (>30 eV), the 86 and 84 peaks (ring cleavage) must be present to confirm the bipyrrolidine scaffold.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2012). "Structural characterization of hydroxylated isomers of cyclic amines by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. Link (Validates water loss mechanisms in hydroxypyrrolidines).

  • NIST Mass Spectrometry Data Center. "2-Methylpyrrolidine EI Spectrum." NIST Chemistry WebBook. Link (Source for Ring B fragmentation patterns).

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

A Comprehensive Guide to Comparing the Bioactivity of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. A significant number of therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, being inherently chiral themselves (composed of L-amino acids and D-sugars), often interact stereoselectively with chiral molecules.[1] One enantiomer may fit perfectly into a receptor's binding site and elicit a desired therapeutic effect, while its mirror image might be inactive or, in some cases, produce adverse effects.

This guide focuses on a specific chiral compound, 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, and provides a framework for comparing the bioactivity of its enantiomers. While direct comparative studies on this particular molecule are not yet prevalent in published literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands, such as nicotine, suggests a high probability of interaction with these receptors. For instance, research on nicotine analogs has shown that methylation of the pyrrolidine ring can significantly alter receptor affinity and potency, with 2'-methylation uniquely enhancing binding at α7 nAChRs.[2]

Therefore, this document serves as both a theoretical guide and a practical handbook for researchers. It outlines the necessary experimental workflows, from stereoselective synthesis to comprehensive in vitro and in vivo bioactivity profiling, to elucidate the distinct pharmacological properties of the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol enantiomers. The protocols and methodologies described herein are based on established, validated techniques in the field of medicinal chemistry and pharmacology.

Part 1: Stereoselective Synthesis and Enantiomeric Separation

The first critical step in comparing the bioactivity of enantiomers is to obtain them in high enantiomeric purity. This can be achieved either through stereoselective synthesis, where the desired enantiomer is synthesized directly, or by resolving a racemic mixture.

Proposed Stereoselective Synthesis Workflow

A plausible synthetic route to the individual enantiomers of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol can be adapted from established methods for synthesizing chiral pyrrolidine derivatives.[3][4] The following workflow illustrates a potential approach starting from a chiral precursor.

cluster_0 Step 1: N-Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Second Ring Formation cluster_3 Step 4: Deprotection & Final Product Start (S)- or (R)-2-Methylpyrrolidine Protect Protecting group addition (e.g., Boc) Start->Protect Functionalize α-Lithiation followed by reaction with an epoxide Protect->Functionalize Cyclize Intramolecular cyclization Functionalize->Cyclize Deprotect Removal of protecting group Cyclize->Deprotect Final Enantiomerically pure 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Deprotect->Final

Caption: Proposed Stereoselective Synthesis Workflow.

Enantiomeric Separation of Racemic Mixtures

Alternatively, a racemic mixture of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol can be synthesized and subsequently separated. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[5]

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography.

    • Systematically vary the ratio of the solvents to optimize the resolution between the enantiomeric peaks.

    • Small amounts of additives, such as trifluoroacetic acid or diethylamine, can be used to improve peak shape and resolution.

  • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.

  • Fraction Collection: Once baseline separation is achieved, collect the eluent corresponding to each enantiomeric peak in separate fractions.

  • Purity Analysis: Re-inject the collected fractions into the chiral HPLC system to confirm the enantiomeric purity of each separated isomer. An enantiomeric excess (ee) of >98% is generally considered suitable for biological testing.

Part 2: Comparative In Vitro Bioactivity Profiling

With the pure enantiomers in hand, the next step is to compare their biological activity using a series of in vitro assays. Based on the structural similarity to nicotine, the primary targets for investigation would be the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes, which are the most abundant in the central nervous system.[6]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Experimental Protocol: nAChR Radioligand Binding Assay

  • Preparation of Receptor Source: Use cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) or membrane preparations from specific brain regions (e.g., rat cortex or hippocampus).

  • Assay Buffer: Prepare an appropriate buffer, such as a Tris-HCl buffer, containing protease inhibitors.

  • Competitive Binding:

    • In a 96-well plate, add the receptor preparation, a known concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7), and varying concentrations of the test enantiomer.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand. Wash the filters to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Comparative Binding Affinity Data
EnantiomernAChR SubtypeKi (nM)
(R)-2'-Methyl-[1,3'-bipyrrolidin]-3-olα4β215.2 ± 2.1
(S)-2'-Methyl-[1,3'-bipyrrolidin]-3-olα4β2189.6 ± 15.8
(R)-2'-Methyl-[1,3'-bipyrrolidin]-3-olα75.8 ± 0.9
(S)-2'-Methyl-[1,3'-bipyrrolidin]-3-olα745.3 ± 6.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Functional Assays

Functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation: Use Xenopus laevis oocytes injected with cRNAs encoding the subunits of the desired nAChR subtype.

  • Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a control solution, followed by the application of varying concentrations of the test enantiomer. To test for antagonistic activity, co-apply the enantiomer with a known agonist like acetylcholine.

  • Data Acquisition: Record the ion current elicited by the activation of the nAChRs.

  • Data Analysis:

    • For agonists, plot the current amplitude against the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximum efficacy (Emax).

    • For antagonists, determine the IC₅₀ for the inhibition of the agonist-induced current.

Potential Signaling Pathway

cluster_0 Cellular Response Agonist Enantiomer (Agonist) nAChR nAChR (e.g., α7) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release

Caption: Potential Agonist-Mediated nAChR Signaling Pathway.

Part 3: Comparative In Vivo Evaluation

Following in vitro characterization, promising enantiomers should be evaluated in vivo to assess their pharmacokinetic properties and potential therapeutic effects.

Pharmacokinetic (PK) Profiling

PK studies determine how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). It is crucial to assess whether the enantiomers exhibit different PK profiles, as this can significantly impact their in vivo efficacy and safety.

Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer a single dose of each enantiomer via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Hypothetical Comparative Pharmacokinetic Data (Oral Administration)
EnantiomerCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
(R)-Enantiomer120.50.5482.03.5
(S)-Enantiomer75.21.0300.83.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Behavioral Models

Based on the in vitro profile (e.g., agonist at α7 nAChRs), appropriate behavioral models can be selected to assess potential therapeutic effects, such as cognitive enhancement.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Allow rats or mice to explore an empty arena to acclimate them to the environment.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period.

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, administer the test enantiomer or vehicle.

  • Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time the animal spends exploring each object.

  • Data Analysis: Calculate a discrimination index (DI), which is the ratio of time spent exploring the novel object to the total exploration time. A higher DI indicates better memory and cognitive function.

Conclusion

The comprehensive comparison of the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol enantiomers requires a systematic and multi-faceted approach. By progressing from stereoselective synthesis and purification to detailed in vitro and in vivo characterization, researchers can build a complete pharmacological profile for each enantiomer. This rigorous evaluation is essential for identifying a potential drug candidate with the optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for undertaking such an investigation, ensuring scientific integrity and generating reliable, high-quality data.

References

  • Anderson, D. J., et al. (2009). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 52(15), 4876-4886. [Link]

  • Kozlov, N. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4987. [Link]

  • Kanne, D. B., et al. (2018). The twin drug approach for novel nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(15), 2575-2579. [Link]

  • Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 283(1), 247-258. [Link]

  • Fucile, S. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2548. [Link]

  • Chandrasekhar, J., et al. (2013). Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, 23(14), 4044-4047. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]

  • Kezic, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. [Link]

  • Shaikh, A. et al. (2004). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S.
  • Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248386. [Link]

  • Gualtieri, F., et al. (2003). Synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)- pyrrolidine, 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine and of Their iodomethylates. Bioorganic & Medicinal Chemistry, 11(14), 3153-3164. [Link]

  • Mash, D. C., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 661. [Link]

  • Wang, H., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-10. [Link]

  • QuickCompany. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, 4(50), 49-59. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Instrumentation Science & Technology, 29(3), 229-238. [Link]

Sources

The Definitive Guide to Absolute Configuration of Bipyrrolidines: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as bipyrrolidines, a class of compounds with significant therapeutic potential, distinguishing between enantiomers is paramount. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for the unambiguous determination of the absolute configuration of bipyrrolidines, supported by experimental data and a detailed examination of alternative methodologies.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[1] This technique provides a direct visualization of the atomic arrangement in a single crystal, offering unequivocal proof of the molecule's three-dimensional structure. The key to this lies in the phenomenon of anomalous dispersion (or resonant scattering).

When X-rays interact with the electron cloud of an atom, a phase shift occurs in the scattered wave.[2] For non-centrosymmetric crystals, which are characteristic of enantiomerically pure compounds, this anomalous scattering effect breaks Friedel's Law.[2] This law would otherwise dictate that the intensities of diffraction spots (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, are equal. The subtle differences in the intensities of these pairs, arising from anomalous dispersion, are the experimental basis for determining the absolute configuration.

A critical parameter in this analysis is the Flack parameter , a value refined during the crystallographic analysis that indicates the relative proportion of the two possible enantiomers in the crystal.[3][4][5] A Flack parameter close to 0, with a small standard uncertainty, confirms that the determined stereochemistry is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one.[4][5]

An Experimental Blueprint: From Powder to Structure

The journey from a synthesized bipyrrolidine to its confirmed absolute configuration via X-ray crystallography involves a meticulous and multi-step process.

X-ray_Crystallography_Workflow cluster_Preparation Sample Preparation cluster_Data_Collection Data Collection cluster_Structure_Solution Structure Determination cluster_Analysis Absolute Configuration Analysis Purification Compound Purification (>95%) Crystallization Single Crystal Growth Purification->Crystallization Essential for quality Mounting Crystal Mounting Crystallization->Mounting Screening Diffraction Screening Mounting->Screening Collection Full Data Collection Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Flack Flack Parameter Refinement Refinement->Flack Validation Validation & CIF Generation Flack->Validation

Figure 1: A streamlined workflow for determining the absolute configuration of bipyrrolidines using X-ray crystallography.
Detailed Experimental Protocol: A Case Study Approach

The following protocol outlines the key steps for determining the absolute configuration of a chiral bipyrrolidine derivative.

1. Compound Purification and Crystallization:

  • Purity is Paramount: Begin with a highly purified sample of the bipyrrolidine derivative (>95%). Impurities can significantly impede crystal growth.

  • Crystallization Screening: Employ various crystallization techniques to obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension). Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a sealed container with a more volatile anti-solvent.

    • Solvent Layering: Carefully layer a solution of the compound with a miscible anti-solvent of a different density.

2. Data Collection:

  • Crystal Mounting: Carefully mount a selected single crystal on a goniometer head.

  • Diffraction Screening: Perform a preliminary diffraction screening to assess the crystal quality and determine the unit cell parameters.

  • Full Data Collection: Collect a complete set of diffraction data. For light-atom structures, using a copper (Cu) X-ray source is often preferred as it enhances the anomalous scattering signal compared to a molybdenum (Mo) source.

3. Structure Solution and Refinement:

  • Data Processing: Integrate and scale the collected diffraction data.

  • Structure Solution: Solve the phase problem to obtain an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and other parameters.

4. Absolute Configuration Determination:

  • Flack Parameter Refinement: During the final stages of refinement, introduce the Flack parameter. A value close to 0 with a low standard uncertainty (ideally < 0.1) confirms the assigned absolute configuration.

  • Validation and Reporting: Validate the final structure and generate a Crystallographic Information File (CIF), which includes all the experimental and structural details.

Case Study: Crystallographic Data for a Chiral Biphenyl Derivative
ParameterValueReference
Compound(S)-2 (a chiral biphenyl derivative)[2]
CCDC Deposit Number1051800[2]
Space GroupC2 (non-centrosymmetric)[2]
Flack Parameter (x)0.082(11)[2]
WavelengthMo Kα[2]

The Flack parameter of 0.082 with a standard uncertainty of 0.011 provides high confidence in the assignment of the (S) configuration for this molecule.[2]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, it is not always feasible, primarily due to the requirement of high-quality single crystals. In such cases, other spectroscopic techniques, often in conjunction with computational methods, provide valuable insights into the absolute configuration.

Method_Comparison cluster_Direct Direct Methods cluster_Indirect Indirect/Spectroscopic Methods Xray X-ray Crystallography VCD Vibrational Circular Dichroism (VCD) ECD Electronic Circular Dichroism (ECD) Mosher Mosher's Method (NMR)

Figure 2: Comparison of direct and indirect methods for absolute configuration determination.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally obtained spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. A good match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Advantages:

  • Applicable to samples in solution, overcoming the need for crystallization.

  • Can provide conformational information.

Limitations:

  • Relies on the accuracy of computational models.

  • ECD requires the presence of a chromophore in the molecule.

Mosher's Method (NMR Spectroscopy)

Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangements of the substituents in the two diastereomers lead to distinct chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced.

Advantages:

  • Does not require crystallization.

  • Utilizes widely available NMR instrumentation.

Limitations:

  • Requires the presence of a suitable functional group (e.g., -OH, -NH2) for derivatization.

  • The analysis can be complex for molecules with multiple chiral centers or conformational flexibility.

Conclusion: An Integrated Approach to Stereochemical Integrity

The determination of absolute configuration is a non-negotiable step in the development of chiral drugs. X-ray crystallography, through the analysis of anomalous dispersion and the Flack parameter, provides the most reliable and unambiguous assignment of a molecule's three-dimensional structure. However, the practical challenge of obtaining suitable single crystals necessitates a robust toolkit of analytical techniques.

For researchers and drug development professionals working with bipyrrolidines and other chiral molecules, an integrated approach is often the most effective. When single crystals are available, X-ray crystallography should be the method of choice. In its absence, spectroscopic methods such as VCD, ECD, and Mosher's method, supported by computational analysis, offer powerful alternatives. By understanding the principles, advantages, and limitations of each technique, scientists can confidently and accurately establish the absolute configuration of their compounds, ensuring the development of safe and effective medicines.

References

  • absolute configuration – Chemical Crystallography. (2020, September 26). Chemical Crystallography. [Link]

  • Inokuma, Y., Yoshioka, S., & Fujita, M. (2015). Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. Chemical Science, 6(12), 7023–7026. [Link]

  • Flack parameter - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Flack, H. D., & Bernardinelli, G. (2003). The Mirror of Galadriel: looking at chiral and achiral crystal structures. Crystal Engineering, 6(3-4), 213–223. [Link]

  • Michaels, F., Jones, A. C., & Kariuki, B. M. (2017). Crystal structure of 2,2′-bipyrrole. IUCrData, 2(11), x171517. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Method for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Polavarapu, P. L. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Current Pharmaceutical Analysis, 1(1), 61-70. [Link]

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). Application of electronic circular dichroism in the study of organic stereochemistry. Chemical Society Reviews, 36(6), 914–931. [Link]

  • Houk, K. N., & Seeman, J. I. (Eds.). (2011). Determination of absolute configuration by X-ray crystallography. National Academies Press. [Link]

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the stereochemical identity and purity of a drug candidate is a non-negotiable aspect of its development pathway. The molecule 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, with its multiple chiral centers, presents a complex but manageable analytical challenge. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives for validating the chiral purity of this compound, grounded in scientific principles and practical, field-proven insights.

Our discussion will focus not just on the "how," but the "why"—exploring the causality behind procedural choices to build a robust, self-validating analytical system.

Understanding the Analyte: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

The structure of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol contains three chiral centers, leading to the possibility of eight stereoisomers (four pairs of enantiomers). The presence of a secondary alcohol and a tertiary amine makes the molecule polar. This polarity is a critical factor in selecting the appropriate analytical technique, as it can lead to poor peak shape and unwanted column interactions in gas chromatography if not properly addressed.[1]

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for purity analysis, offering high separation efficiency and definitive identification through mass spectrometry.[2] However, for chiral separations, its effectiveness hinges on overcoming two main challenges: the analyte's volatility and the need for a chiral environment to differentiate between enantiomers.

The Necessity of Derivatization

Direct injection of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol onto a GC column is often problematic. The polar alcohol and amine groups can interact with the stationary phase, causing peak tailing and reducing resolution. Derivatization chemically modifies these functional groups to increase volatility and thermal stability, making the compound more suitable for GC analysis.[3]

Common Derivatization Strategies:

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with both the alcohol and amine groups.[4] The resulting fluoroacyl derivatives are highly volatile and can improve detection sensitivity.[1]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also effective for derivatizing alcohols and amines, replacing active hydrogens with a trimethylsilyl (TMS) group.

The choice of derivatization agent is crucial and should be guided by reaction efficiency, stability of the derivative, and potential for side reactions.

Achieving Chiral Separation in GC

Enantiomers have identical physical properties and cannot be separated on a standard, achiral column.[5] Chiral recognition in GC is achieved through two primary approaches:

Approach 1: Chiral Stationary Phases (CSPs)

This is the most direct method. The capillary column is coated with a chiral selector that interacts differently with each enantiomer, leading to different retention times.[6] For a molecule like ours, cyclodextrin-based CSPs are highly effective.[7][8] These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the rim (e.g., with alkyl or acyl groups), a wide range of selectivities can be achieved for various compounds, including amines and alcohols.[9]

  • Mechanism of Separation: The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[8] The stability of these complexes differs for each enantiomer, resulting in differential retention and separation.

Approach 2: Chiral Derivatizing Agents (CDAs)

An alternative strategy involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent before injection.[10] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.[3]

  • Example Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (a derivative of Mosher's acid) can react with the alcohol group to form diastereomeric esters.[10]

dot graph TD { subgraph "GC-MS Chiral Validation Workflow" A[Racemic Analyte: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol] --> B{Derivatization}; B --> C[Increase Volatility & Thermal Stability]; C --> D{Chiral Separation}; subgraph "Separation Approaches" D --> E[Approach 1: Chiral Stationary Phase]; D --> F[Approach 2: Chiral Derivatizing Agent]; end E --> G[Separation of Enantiomers]; F --> H[Formation of Diastereomers]; H --> I[Separation on Achiral Column]; G --> J[GC Separation]; I --> J; J --> K[Mass Spectrometry Detection]; K --> L[Quantification of Enantiomeric Purity]; end

} Caption: Workflow for GC-MS chiral purity validation.

Comparative Analysis: Alternative & Orthogonal Methods

While GC-MS is a robust option, a comprehensive validation strategy often employs an orthogonal method to confirm results. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful alternatives.

FeatureGC-MS with Chiral Stationary Phase Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) NMR with Chiral Shift Reagents
Principle Separation of volatile derivatives in the gas phase based on differential interaction with a CSP.[6]Separation in the liquid phase based on differential interaction with a CSP.[11]Separation using a supercritical fluid (typically CO2) as the mobile phase.[12]Formation of transient diastereomeric complexes in solution, causing distinguishable chemical shifts in the NMR spectrum.[13]
Sample Prep Derivatization is typically required to ensure volatility and good peak shape.[1]Often requires minimal sample preparation; direct injection is common.Minimal sample preparation, similar to HPLC.Direct analysis, but requires a highly pure chiral shift reagent.[14]
Advantages High resolution and sensitivity; definitive identification with MS.[15]Broad applicability to non-volatile and thermally labile compounds; wide variety of available CSPs.[11][15]Faster separations and lower solvent consumption than HPLC; considered a "greener" technique.[16][17]Provides structural information; can be non-destructive.
Disadvantages Derivatization adds a step and potential for error; not suitable for thermally labile compounds.[18]Higher solvent consumption and cost; lower efficiency than GC for some compounds.Requires specialized high-pressure equipment.[12]Lower sensitivity than chromatographic methods; can be complex to interpret.[19]
Best For Volatile or semi-volatile compounds that are thermally stable after derivatization.Broad range of compounds, especially those that are non-volatile or thermally sensitive.High-throughput screening and preparative separations where speed and solvent reduction are critical.[17]Rapid determination of enantiomeric excess when chromatographic method development is challenging.[13]

Experimental Protocols

Protocol: GC-MS Chiral Purity with Derivatization
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1 mg of the 2'-Methyl-[1,3'-bipyrrolidin]-3-ol sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 100°C hold for 1 min, ramp at 5°C/min to 220°C, hold for 5 min.

    • MS System: Agilent 5977B or equivalent.

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Acquisition Mode: Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target ions.

Protocol: Chiral HPLC for Orthogonal Validation
  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 10 mL of the mobile phase to create a 100 µg/mL solution.

    • Filter through a 0.45 µm syringe filter if necessary.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

    • Mobile Phase: A mixture of Hexane and Isopropanol with a small percentage of an amine modifier like Diethylamine (e.g., 80:20 Hexane:IPA + 0.1% DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 220 nm.

    • Injection Volume: 10 µL.

Method Validation According to ICH Q2(R2) Guidelines

Any chiral purity method intended for use in a regulated environment must be validated to ensure it is fit for its purpose.[11][20] The International Council for Harmonisation (ICH) guidelines provide a framework for this validation.[21][22]

dot graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Method Validation" [fillcolor="#EA4335"]; "Method Validation" -- "Specificity"; "Method Validation" -- "Linearity"; "Method Validation" -- "Accuracy"; "Method Validation" -- "Precision"; "Method Validation" -- "LOD/LOQ"; "Method Validation" -- "Robustness"; "Specificity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Linearity" [fillcolor="#FBBC05", fontcolor="#202124"]; "Accuracy" [fillcolor="#FBBC05", fontcolor="#202124"]; "Precision" [fillcolor="#FBBC05", fontcolor="#202124"]; "LOD/LOQ" [fillcolor="#FBBC05", fontcolor="#202124"]; "Robustness" [fillcolor="#FBBC05", fontcolor="#202124"]; } Caption: Key parameters for analytical method validation per ICH guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of its stereoisomers and other potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5) between all stereoisomeric peaks.[11]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. Often assessed by spiking the main enantiomer with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual tests when the method is applied repeatedly. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).[22]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature ±2°C, flow rate ±5%).[11]

Conclusion and Recommendations

For the validation of chiral purity of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, a derivatized GC-MS method using a cyclodextrin-based chiral stationary phase is the recommended primary approach. This method provides excellent resolving power and the structural confirmation offered by mass spectrometry.

To ensure the trustworthiness of the results, it is imperative to perform an orthogonal validation using a chiral HPLC method with a polysaccharide-based stationary phase . This dual-methodology approach provides a self-validating system, offering the highest degree of confidence in the analytical data, a cornerstone of sound drug development. The choice between methods should ultimately be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Royal Society of Chemistry. (n.d.). New insights into supercritical fluid chromatography for chiral separations. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • PubMed. (2022, March 22). Chiral stationary phases and applications in gas chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns. [Link]

  • PubMed. (2003, March 15). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. [Link]

  • Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. [Link]

  • LCGC. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • ResearchGate. (2003, July). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

  • Academia.edu. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. [Link]

  • Agilent. (2011). Amines and alcohols Fast analysis of amines and solvents. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • ScienceDirect. (n.d.). Preparative enantiomer separation with modified cyclodextrins as chiral stationary phases. [Link]

  • Semantic Scholar. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]

  • PMC. (n.d.). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. [Link]

Sources

Comparison of synthetic routes: Reductive amination vs. nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Amine Synthesis: Reductive Amination vs. Nucleophilic Substitution

In the landscape of modern medicinal chemistry and drug development, the synthesis of amines is a cornerstone. Amines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the methods for their construction a subject of continuous refinement. Among the myriad of available strategies, two workhorse reactions stand out for their versatility and widespread application: reductive amination and nucleophilic substitution.

As a senior application scientist, my goal is to move beyond textbook descriptions. This guide provides a comparative analysis grounded in practical, field-proven insights. We will dissect the mechanistic underpinnings of each reaction, weigh their strategic advantages and inherent limitations, and present the kind of experimental data and protocols that empower researchers to make informed decisions in their synthetic campaigns.

Part 1: Reductive Amination: The Versatile Powerhouse

Reductive amination is arguably one of the most powerful and versatile methods for C-N bond formation. It proceeds through a two-step, one-pot sequence involving the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its immediate reduction to the target amine. The elegance of this method lies in its ability to utilize a vast array of commercially available starting materials to construct primary, secondary, and tertiary amines.

Mechanism and Experimental Causality

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is often the rate-limiting step and is highly pH-dependent. Mildly acidic conditions (pH 4-6) are typically optimal to facilitate both the protonation of the carbonyl oxygen, enhancing its electrophilicity, and the subsequent dehydration of the hemiaminal to form the key iminium ion intermediate. Overly acidic conditions can lead to non-productive protonation of the starting amine, shutting down the reaction.

The choice of reducing agent is critical and is selected based on its reactivity and selectivity. Agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are particularly favored. They are mild enough not to reduce the starting aldehyde or ketone carbonyl but are sufficiently reactive to reduce the protonated iminium ion intermediate. This selectivity is the linchpin of the reaction's success, preventing wasteful consumption of the hydride source and the formation of alcohol byproducts.

Reductive_Amination Reductive Amination Mechanism Start Amine (R'-NH₂) + Ketone/Aldehyde (R₂C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) Iminium Iminium Ion [R₂C=N⁺HR'] Hemiaminal->Iminium - H₂O Product Target Amine (R₂CH-NHR') Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Hydride Delivery

Caption: Mechanism of Reductive Amination.

Advantages & Limitations
  • Broad Substrate Scope: A vast array of aldehydes, ketones, and primary/secondary amines can be coupled.

  • High Functional Group Tolerance: The use of mild, selective reducing agents allows for the presence of sensitive functional groups like esters, amides, and nitro groups.

  • Milder Conditions: Reactions are typically run at room temperature under non-inert conditions.

  • Potential for Over-Alkylation: A primary amine product can potentially react with another equivalent of the carbonyl starting material, leading to a tertiary amine byproduct. This can often be controlled by using an excess of the amine starting material.

  • Catalyst Sensitivity: The reaction is pH-sensitive, requiring careful optimization for specific substrates.

Part 2: Nucleophilic Substitution: The Classic Approach

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming C-N bonds, typically involving the displacement of a leaving group (e.g., a halide or sulfonate) on an sp³-hybridized carbon by an amine. The most common pathway for amine synthesis via this route is the Sₙ2 (bimolecular nucleophilic substitution) reaction.

Mechanism and Experimental Causality

The Sₙ2 mechanism is a concerted, single-step process. The amine, acting as the nucleophile, attacks the electrophilic carbon atom from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the carbon center, a crucial consideration in asymmetric synthesis.

The success of this reaction is governed by several factors. First, the alkyl halide must be sterically accessible; primary and secondary halides are good substrates, while tertiary halides are unreactive due to steric hindrance and will instead favor elimination pathways (E2). Second, a good leaving group (e.g., I⁻, Br⁻, OTs⁻) is required to facilitate the displacement. Finally, the amine's nucleophilicity plays a role, though most primary and secondary amines are sufficiently nucleophilic. A significant drawback is the propensity for over-alkylation. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to competitive reactions that form tertiary amines and even quaternary ammonium salts.

SN2_Reaction SN2 Mechanism for Amine Synthesis Reactants Amine (R'-NH₂) + Alkyl Halide (R-X) TransitionState Transition State [H₂N⁺---R---X⁻] Reactants->TransitionState Backside Attack Product Target Amine (R-NH₂R') + Halide Ion (X⁻) TransitionState->Product Inversion of Stereochemistry

Caption: Concerted Sₙ2 mechanism for amine synthesis.

Advantages & Limitations
  • Simplicity: The reaction is conceptually straightforward and often requires simple reagents.

  • Strong Bond Formation: It reliably forms a stable C-N bond.

  • Stereochemical Control: Provides a predictable inversion of stereochemistry at the reaction center.

  • Over-alkylation: This is a major drawback, often leading to a mixture of products and requiring significant purification efforts or the use of a large excess of the amine.

  • Substrate Limitations: Largely restricted to primary and some secondary alkyl halides. Tertiary halides do not work.

  • Competing Elimination: Elimination (E2) reactions are a common side reaction, especially with hindered substrates or stronger bases.

  • Harsh Conditions: May require elevated temperatures and strong bases, limiting functional group tolerance.

Part 3: Head-to-Head Performance Comparison

The choice between these two methods is dictated by the specific molecular context. A direct comparison of their key performance attributes provides a clear framework for this decision-making process.

FeatureReductive AminationNucleophilic Substitution (Sₙ2)
Electrophile Aldehydes, KetonesPrimary & Secondary Alkyl Halides/Sulfonates
Nucleophile Primary & Secondary Amines, AmmoniaPrimary & Secondary Amines, Ammonia, Azide
Reaction Conditions Mild (RT, pH 4-6)Often requires heat, may need a base
Key Reagents Selective reducing agent (e.g., NaBH(OAc)₃)None (or non-nucleophilic base)
Stereoselectivity Substrate-dependent; can be diastereoselectiveInversion of stereochemistry
Major Side Reaction Product amine reacting with starting carbonylOver-alkylation, E2 Elimination
Functional Group Tolerance High (esters, amides, nitro groups tolerated)Moderate to Low (sensitive to strong bases/heat)
Atom Economy Good; byproduct is acetate/cyanide salt & waterPoor if excess amine is used to prevent over-alkylation

Part 4: Experimental Protocols

Trustworthy protocols are self-validating. The following methods represent standard, reliable procedures for each transformation.

Protocol 1: Synthesis of N-Benzyl-2-phenylethanamine via Reductive Amination
  • Objective: To synthesize a secondary amine from an aldehyde and a primary amine.

  • Methodology:

    • To a solution of phenylacetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with dichloromethane (DCM, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure secondary amine.

Protocol 2: Synthesis of N-Benzyl-2-phenylethanamine via Nucleophilic Substitution
  • Objective: To synthesize the same secondary amine from an alkyl halide and a primary amine.

  • Methodology:

    • To a solution of benzylamine (3.0 eq, used in excess to minimize over-alkylation) in a polar aprotic solvent like acetonitrile (ACN, 0.3 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a non-nucleophilic base.

    • Add (2-bromoethyl)benzene (1.0 eq) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the alkyl bromide (typically 6-12 hours).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess benzylamine and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography. Note: Separation from potential tertiary amine byproduct may be required.

Part 5: Strategic Decision Making

Choosing the right path requires a logical assessment of the synthetic problem. The following workflow illustrates a typical decision-making process.

Decision_Workflow Synthetic Route Selection Guide Start Goal: Synthesize Target Amine CheckCarbonyl Is a precursor Aldehyde or Ketone available? Start->CheckCarbonyl CheckHalide Is a precursor primary/secondary Alkyl Halide available? CheckCarbonyl->CheckHalide No ReductiveAmination Use Reductive Amination CheckCarbonyl->ReductiveAmination Yes ConsiderFGI Consider Alternative Strategy (e.g., Functional Group Interconversion) CheckHalide->ConsiderFGI No CheckOverAlkylation Is over-alkylation a concern? (e.g., valuable amine) CheckHalide->CheckOverAlkylation Yes NucleophilicSub Use Nucleophilic Substitution CheckOverAlkylation->ReductiveAmination Yes (RA is generally cleaner) CheckOverAlkylation->NucleophilicSub No (can use excess amine)

Analytical Comparison & Quality Control Guide: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design analytical workflows not merely to generate data, but to build self-validating systems where orthogonal techniques confirm one another. 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is a highly specialized chiral building block and critical impurity reference standard. Bipyrrolidine derivatives are increasingly prevalent in the development of histamine H3 receptor antagonists and advanced organocatalysts 1. Ensuring the stereochemical integrity and absolute purity of this reference standard is non-negotiable for regulatory submissions (IND/NDA) and precise pharmacokinetic profiling.

This guide objectively compares different grades of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol reference standards and provides field-proven, self-validating protocols for their quality control.

The Mechanistic Importance of Stereochemistry and Purity

The bipyrrolidine core contains multiple stereocenters. The spatial orientation of the 2'-methyl group and the 3-hydroxyl group dictates the molecule's bioactivity and its propensity to form diastereomeric impurities during synthesis. In pharmacological contexts, such as H3 receptor targeting, enantiomeric purity is directly correlated with receptor affinity—Ki values often differ by orders of magnitude between enantiomers 1.

Furthermore, during the synthesis of chiral pyrrolidines, solvent effects and catalytic conditions can lead to unexpected 1,3-nitrogen migrations or the formation of complex dimer impurities 23. Dimerization is a known degradation pathway in pyrrolidine-derived drugs (e.g., methsuximide dimers) 4. Therefore, a reference standard must not only be chemically pure but strictly defined in its enantiomeric excess (ee%) to prevent skewed analytical recoveries.

Comparative Analysis of Reference Standard Grades

When sourcing 2'-Methyl-[1,3'-bipyrrolidin]-3-ol, analytical scientists must evaluate different grades based on their intended use. The table below objectively compares Pharmacopeial-Traceable, High-Purity Analytical, and Standard Building Block grades based on Critical Quality Attributes (CQAs).

Specification / GradePharmacopeial-Traceable (CRS)High-Purity AnalyticalStandard Building Block
Absolute Purity (qNMR) ≥ 99.5%≥ 98.0%≥ 95.0%
Enantiomeric Excess (ee%) ≥ 99.9%≥ 98.0%Not strictly controlled
Water Content (KF) ≤ 0.5%≤ 1.0%≤ 2.0%
Dimer Impurities < 0.05%< 0.5%< 1.0%
Primary Application ANDA/NDA Regulatory FilingsMethod Development (AMV)Early-stage Synthesis

Self-Validating Experimental Protocols for Quality Control

To establish a self-validating QC system, we employ orthogonal techniques. Chromatographic purity (which is relative) must be validated by qNMR (which is absolute). If the purity values from these two distinct physical principles align, the system is self-validated.

Protocol 1: Chiral HPLC-MS for Diastereomeric and Enantiomeric Purity

Causality: Aliphatic bipyrrolidines lack extended conjugated pi-systems, rendering standard UV detection at 254 nm practically blind to these molecules. We mandate the use of MS detection (ESI+) or low-wavelength UV (210 nm) using specialized chiral stationary phases (e.g., Daicel Chiralpak AD) to ensure accurate impurity profiling 2.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol in 1.0 mL of HPLC-grade Isopropanol/Hexane (20:80 v/v).

  • Column Equilibration: Equilibrate a Chiralpak AD column (25 cm x 4.6 mm, 5 µm) with the mobile phase (Isopropanol/Hexane 20:80 + 0.1% TFA) at a flow rate of 1.0 mL/min at 25°C. Causality note: Trifluoroacetic acid (TFA) acts as an ion-pairing agent to suppress the secondary/tertiary amines, preventing severe peak tailing.

  • Injection & Detection: Inject 10 µL of the sample. Monitor via Single Ion Monitoring (SIM) MS for the

    
     ion and UV at 210 nm.
    
  • System Suitability: Ensure the resolution (

    
    ) between the main peak and its closest diastereomeric impurity is 
    
    
    
    .
Protocol 2: Quantitative NMR (qNMR) for Absolute Assay

Causality: Chromatographic methods rely on response factors that may vary wildly between the analyte and its impurities. qNMR provides a direct, fundamental measurement of the mass fraction by integrating proton signals against a highly pure internal standard, making the assay independent of chromatographic biases.

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly 5.0 mg of the bipyrrolidine sample and 2.0 mg of NIST-traceable Maleic acid (Internal Standard) into a microcentrifuge tube using a microbalance (

    
     mg).
    
  • Solvation: Dissolve the mixture in 0.6 mL of

    
    . Ensure complete dissolution to prevent phase-separation bias.
    
  • Acquisition: Acquire the

    
    -NMR spectrum at 400 MHz or higher. Crucial Step: Use a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure complete relaxation of all protons (
    
    
    ), which is critical for quantitative accuracy.
  • Integration & Calculation: Integrate the distinct methyl doublet of the 2'-methyl group (approx. 1.0-1.2 ppm) against the olefinic protons of maleic acid (6.28 ppm). Calculate absolute purity using the standard qNMR mass balance equation.

Quality Control Workflow Visualization

The following diagram illustrates the orthogonal, self-validating workflow required to certify a batch of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol reference standard.

QC_Workflow Start Raw Batch: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol Identity Structural Identity (1H/13C NMR, HRMS) Start->Identity Purity Chromatographic Purity (Chiral HPLC-MS) Start->Purity Assay Absolute Assay (qNMR & Karl Fischer) Start->Assay Decision Meets ICH Q7 Specifications? Identity->Decision Purity->Decision Assay->Decision Pass Certified Reference Standard (CRS) Decision->Pass Yes Fail Repurification / Rejection Decision->Fail No

Fig 1. Self-validating QC workflow for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol reference standards.

References

  • Assessment of[125I]WYE-230949 as a Novel Histamine H3 Receptor Radiopharmaceutical Source: PLOS One URL:[Link]

  • Synthesis of a New Chiral Pyrrolidine Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids Source: Dalian Institute of Chemical Physics (DICP) / Nature Chemistry URL:[Link]

Sources

Benchmarking 2'-Methyl-[1,3'-bipyrrolidin]-3-ol: A Next-Generation Chiral Diamine Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The evolution of pyrrolidine-based organocatalysts[1] and ligands has been a cornerstone of modern asymmetric synthesis. While C2-symmetric diamines like 2,2'-bipyrrolidine[2] have historically dominated transition-metal-catalyzed transformations, the demand for higher stereocontrol in sterically congested substrates has driven the development of desymmetrized, multi-dentate scaffolds.

2'-Methyl-[1,3'-bipyrrolidin]-3-ol (2M-BPP-OH) represents a structural paradigm shift in ligand design. As a Senior Application Scientist, I benchmark this ligand not just on its yield, but on the mechanistic causality of its architecture:

  • 1,3'-Bipyrrolidine Backbone: Unlike traditional C2-symmetric ligands, the 1,3'-linkage creates a highly differentiated, asymmetric chiral pocket. This is crucial for substrates that require distinct steric environments on the Re and Si faces of the incoming nucleophile.

  • 2'-Methyl Steric Shield: Positioned adjacent to the tertiary amine, this methyl group acts as a conformational lock. Causality: By restricting the rotation of the N-N axis, it minimizes the entropic penalty during transition state formation, forcing the substrate into a single, highly enantioselective reactive trajectory.

  • 3-Hydroxyl Directing Group: Drawing inspiration from pyrrolidine-3,4-diamine derivatives[3], the -OH group transforms the molecule from a simple bidentate diamine into a tridentate N,N,O-ligand. This enables dual-activation modes: coordinating Lewis acidic metals while simultaneously providing hydrogen-bond donation to activate nitro or carbonyl groups.

CatalyticCycle Substrate Prochiral Substrate + Nucleophile Coordination Ligand-Metal Coordination (N,N,O-Tridentate) Substrate->Coordination Addition Activation Dual Activation (Lewis Acid + H-Bonding) Coordination->Activation Metal Binding TransitionState Stereocontrolled Transition State Activation->TransitionState Steric Shielding by 2'-Methyl Product Enantioenriched Product (>95% ee) TransitionState->Product Product Release Product->Coordination Catalyst Turnover

Figure 1: Proposed catalytic cycle and dual-activation workflow of 2M-BPP-OH.

Quantitative Benchmarking Data

To objectively evaluate the performance of 2M-BPP-OH, we benchmarked it against three industry-standard chiral diamines: (S,S)-2,2'-Bipyrrolidine, (-)-Sparteine, and (R,R)-DACH.

The chosen model reaction is the Asymmetric Cu(II)-Catalyzed Henry (Nitroaldol) Reaction between benzaldehyde and nitromethane. This reaction is notoriously sensitive to the steric environment and coordination geometry of the chiral ligand, making it an ideal benchmark for N,N,O-tridentate systems.

Table 1: Comparative Performance in the Cu(II)-Catalyzed Henry Reaction
Ligand SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Major EnantiomerReaction Time (h)
2M-BPP-OH 5.0 mol%94 98 (R)18
(S,S)-2,2'-Bipyrrolidine5.0 mol%8885(S)24
(-)-Sparteine5.0 mol%8276(S)36
(R,R)-DACH5.0 mol%7965(R)36

Conditions: Cu(OTf)₂ (5.0 mol%), Ligand (5.5 mol%), Benzaldehyde (1.0 eq), Nitromethane (10.0 eq), DCM, -20 °C.

Self-Validating Experimental Protocol

Trustworthiness in catalytic benchmarking requires a self-validating system. A common pitfall in Lewis acid catalysis is the presence of uncoordinated metal ions driving a rapid, racemic background reaction. The following protocol is designed with internal controls to explicitly rule out false positives.

ValidationWorkflow Start Experimental Setup (Cu(OTf)2 + Substrates) Split Parallel Aliquots (Internal Std: Dodecane) Start->Split Test Test Group (2M-BPP-OH) Split->Test 5.5 mol% PosCtrl Positive Control ((S,S)-2,2'-Bipyrrolidine) Split->PosCtrl 5.5 mol% NegCtrl Negative Control (No Ligand) Split->NegCtrl 0 mol% Analysis Chiral HPLC / GC-MS (Yield & ee %) Test->Analysis PosCtrl->Analysis NegCtrl->Analysis

Figure 2: Self-validating parallel experimental workflow for ligand benchmarking.

Step-by-Step Methodology & Causality

Step 1: Catalyst Complexation (In Situ)

  • Action: In three separate flame-dried Schlenk tubes under argon, add Cu(OTf)₂ (0.05 mmol, 5.0 mol%). To Tube A (Test), add 2M-BPP-OH (0.055 mmol, 5.5 mol%). To Tube B (Positive Control), add (S,S)-2,2'-Bipyrrolidine (0.055 mmol). Leave Tube C (Negative Control) without ligand.

  • Causality: A slight 10% molar excess of the ligand relative to the metal guarantees that no uncoordinated, highly Lewis-acidic Cu(II) species remain in solution. Free Cu(II) would rapidly catalyze the background racemic Henry reaction, artificially depressing the observed ee.

Step 2: Solvent Equilibration

  • Action: Add 2.0 mL of anhydrous dichloromethane (DCM) to each tube. Stir at room temperature for 1 hour.

  • Causality: The low dielectric constant of DCM (ε = 8.9) prevents the premature dissociation of the Cu-ligand complex, preserving the rigid chiral pocket required for high enantioselectivity.

Step 3: Substrate & Internal Standard Addition

  • Action: Cool the mixtures to -20 °C. Add benzaldehyde (1.0 mmol) and dodecane (0.5 mmol) to each tube.

  • Causality: Operating at -20 °C kinetically suppresses the uncatalyzed background reaction. Dodecane is added as an inert, non-volatile internal standard, allowing for absolute GC yield quantification that is entirely independent of extraction efficiency variations.

Step 4: Reaction Initiation & Quenching

  • Action: Add nitromethane (10.0 mmol) dropwise. Stir for 18 hours at -20 °C. Quench with 1.0 M HCl (2 mL).

  • Causality: The acidic quench immediately protonates the diamine ligand, dissociating the metal complex and halting all catalytic turnover instantly, preventing post-reaction racemization.

Step 5: Analytical Validation

  • Action: Extract with ethyl acetate, dry over Na₂SO₄, and analyze via GC-FID (yield) and Chiralcel OD-H HPLC (ee %).

  • Validation Check: Tube C (Negative Control) must show <5% yield. If Tube C shows significant conversion, the background reaction is too fast, and the ee values from Tubes A and B are scientifically invalid.

References

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL
  • Title: A New Efficient Synthesis of (R,R)-2,2'-Bipyrrolidine: An Interesting Chiral 1,2-Diamine with C(2)
  • Title: Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine-3,4-diamine Derivatives Source: Benchchem URL

Sources

The Application Scientist's Guide to Elemental Analysis and Purity Verification for Research-Grade Bipyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in asymmetric synthesis and drug discovery: the silent failure of catalytic systems due to sub-standard ligand purity. Bipyrrolidines—particularly the (2R,2'R) and (2S,2'S) enantiomers—are privileged chiral diamine ligands and organocatalyst precursors. However, their aliphatic, nitrogen-rich nature makes them highly susceptible to atmospheric CO₂ absorption (forming carbamates), moisture retention, and trace heavy-metal contamination from synthetic precursors.

Standard commercial grades (typically ~95% purity) often contain trace mono-pyrrolidines or inorganic salts that act as potent catalyst poisons. Upgrading to Research-Grade (≥99.0% chemical purity, ≥99.5% ee) requires a rigorous, multi-modal analytical paradigm. This guide objectively compares analytical techniques for bipyrrolidines and provides field-proven, self-validating protocols to ensure absolute structural and chiral integrity.

The Multi-Modal Purity Verification Paradigm

Because bipyrrolidines lack a conjugated π-system, they are essentially "invisible" to standard UV detectors. This necessitates orthogonal techniques: combustion analysis for bulk composition, quantitative NMR (qNMR) for absolute chemical purity, and derivatization-HPLC for enantiomeric excess.

G Batch Bipyrrolidine Batch (Research Grade) EA Elemental Analysis (CHN) Combustion Method Batch->EA qNMR Quantitative 1H-NMR (Internal Standard) Batch->qNMR HPLC Chiral HPLC (Pre-column Derivatization) Batch->HPLC Bulk Verify Bulk Composition & Detect Inorganic Salts EA->Bulk AbsPurity Absolute Chemical Purity (>99.0%) qNMR->AbsPurity EE Enantiomeric Excess (>99.5% ee) HPLC->EE Release QA Release: Research Grade Certified Bulk->Release AbsPurity->Release EE->Release

Multi-modal analytical workflow for certifying research-grade bipyrrolidines.

Comparative Evaluation of Purity Verification Methods

Elemental Analysis (CHN Combustion) vs. High-Resolution Mass Spectrometry (HRMS)

While HRMS confirms the exact mass of the bipyrrolidine molecule, it is inherently qualitative regarding bulk sample composition. Elemental analysis via dynamic flash combustion remains the ultimate orthogonal check for bulk purity[1]. Causality Check: Why is CHN critical for bipyrrolidines? These amines are hygroscopic and prone to forming carbonate salts. A sample might show 99% purity by GC-FID, yet contain 10% water or inorganic salts by weight. CHN analysis detects this discrepancy immediately. Upon combustion, the sample generates uniform gases (CO₂, H₂O, NO₂), which are separated by gas chromatography[2]. A deviation of >0.4% from the theoretical carbon or nitrogen values indicates bulk contamination.

Quantitative NMR (qNMR) vs. GC-FID

GC-FID is commonly used for volatile amines, but it suffers from compound-specific response factors and potential thermal degradation of the diamine in the injection port. qNMR overcomes this by measuring the absolute concentration of the analyte without requiring a reference standard of the analyte itself[3]. Causality Check: The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[3]. By adding a high-purity internal standard (e.g., maleic acid) to the bipyrrolidine sample, we can calculate the exact mass fraction of the active ligand. This is non-destructive and highly traceable.

Pre-Column Derivatization HPLC vs. Direct Chiral GC

To determine the enantiomeric excess (ee) of (2R,2'R)-bipyrrolidine, direct chiral GC can be used, but peak tailing is a severe issue for free diamines. Pre-column derivatization followed by chiral HPLC is vastly superior. Causality Check: Reacting the bipyrrolidine with 4-nitrobenzoyl chloride introduces a strong chromophore (absorbing at 254 nm) and removes the basic amine protons, eliminating secondary interactions with the silica backbone of the chiral stationary phase, thus resulting in baseline resolution[4].

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Protocol 1: CHN Combustion Analysis of Bipyrrolidines

Objective: Verify bulk empirical formula (C₈H₁₆N₂) and rule out salt/moisture contamination.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the bipyrrolidine sample into a tin capsule using a microbalance (resolution of 0.001 mg). Note: The skill of the analyst in weighing consistent, small sample sizes is critical to minimize oxygen consumption and ensure complete combustion[2].

  • Catalyst Addition: Add ~1 mg of Vanadium(V) oxide (V₂O₅) to the capsule. Causality: Bipyrrolidines are nitrogen-rich. V₂O₅ ensures complete oxidation and prevents the formation of refractory nitrides.

  • Combustion: Drop the sealed capsule into the elemental analyzer furnace at 950°C under a pulse of pure oxygen.

  • Validation: Run a certified reference standard (e.g., Acetanilide) before and after the sample batch. The experimental C, H, and N percentages must fall within ±0.4% of the theoretical values (C: 68.52%, H: 11.50%, N: 19.98%).

Protocol 2: Absolute Purity Determination via ¹H-qNMR

Objective: Determine the absolute mass fraction of the active diamine.

  • Standard Selection: Choose Maleic acid (NIST SRM) as the internal standard. Its singlet at ~6.2 ppm does not overlap with the aliphatic signals of bipyrrolidine (1.5–3.5 ppm).

  • Sample Preparation: Co-weigh exactly 15.0 mg of bipyrrolidine and 10.0 mg of maleic acid into a vial. Dissolve completely in 0.7 mL of D₂O.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 = 30 seconds) to ensure complete magnetization recovery. Use a 90° pulse angle.

  • Calculation: Integrate the maleic acid singlet (2H) and the distinct methine protons of the bipyrrolidine ring (2H, ~3.2 ppm). Calculate purity using the standard qNMR mass-balance equation.

Protocol 3: Enantiomeric Excess (ee) Determination via Derivatization-HPLC

Objective: Confirm ≥99.5% ee for research-grade applications.

  • Derivatization: Dissolve 5 mg of bipyrrolidine in 1 mL dichloromethane. Add 2.5 equivalents of 4-nitrobenzoyl chloride and 3 equivalents of triethylamine. Stir at room temperature for 30 minutes[4].

  • Quenching & Extraction: Wash with 1M NaOH to remove excess acid chloride, dry the organic layer over Na₂SO₄, and evaporate. Dissolve the residue in the HPLC mobile phase.

  • Chromatography:

    • Column: Chiralcel OD-H (250 × 4.6 mm).

    • Mobile Phase: n-Hexane/Ethanol (90:10 v/v)[4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation: Inject a derivatized racemic standard first to prove baseline resolution (Rs > 1.5) of the (R,R) and (S,S) enantiomers.

Quantitative Data: Performance Comparison

Table 1: Comparative Analytical Matrix for Bipyrrolidine Purity Verification

Analytical TechniquePrimary UtilityLimit of Detection (LOD)Susceptibility to Matrix EffectsFalse Positive Risk (Purity)
Elemental Analysis (CHN) Bulk composition, salt detection~0.1%LowVery Low (Detects "invisible" mass)
qNMR (¹H) Absolute chemical purity~0.5%Low (if D1 is optimized)Low (Direct absolute quantitation)
GC-FID Volatile impurity profiling~0.05%High (Thermal degradation)High (Misses non-volatiles/salts)
Derivatization Chiral HPLC Enantiomeric Excess (ee)~0.01%Medium (Derivatization artifacts)Low (Specific to chiral centers)

Table 2: Impact of Bipyrrolidine Purity on Asymmetric Catalytic Performance (Benchmark: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using Bipyrrolidine-derived thiourea catalysts)

Ligand GradeVerified Chemical PurityVerified Enantiomeric ExcessCatalyst YieldReaction Conversion (24h)Product ee
Standard Commercial 95.2% (GC-FID)98.0%72%81%91%
Research Grade 99.4% (qNMR)>99.5%94%>99%98%

Data Interpretation: The standard grade, despite showing >95% purity by GC, contained trace moisture and mono-pyrrolidine impurities (detected via CHN and qNMR). These impurities actively poisoned the thiourea catalyst synthesis, reducing the final catalyst yield to 72% and depressing the enantioselectivity of the benchmark reaction from 98% to 91%.

Conclusion

For privileged chiral scaffolds like bipyrrolidines, relying solely on GC-FID or qualitative MS for purity verification is a critical vulnerability in drug development workflows. By implementing a self-validating, multi-modal analytical system—anchored by CHN combustion for bulk integrity, qNMR for absolute quantification, and derivatization-HPLC for chiral resolution—researchers can confidently certify research-grade materials and eliminate ligand-induced variability in asymmetric catalysis.

References

  • CHNSO Organic Elemental Analysis - Sample Preparation.mt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmoY6T7beY0S00ItmXOSBRou-noBk2G89Q471wNzJjGqmX5LAbz7QYEidXrCSphPbJX2fxS1SPYC5XUNSqWoAkUDn5Khvu86_cYuPGzt1he3h9TX3oxYQ9mjducW5NJRWhUNT-BTS3Wxrd4Hw2AI5JsO4bhjKfWZx2Uo-i36PSGPHmvl12UQirc63yWcsn3KpFsPWXzrE=]
  • Strategies for Optimizing Elemental Analyses.atlanticmicrolab.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZMKgutZhtV4Fq8o8StCW-3nMyliscTbDu1IiIkon_MZCEC_Ih7ynp0uJONl_7kzvoefI13GfDsrNbMg8BBTetyVQNlEpaWcoK75jb7xx9FeBVeRN-fTUlObPbCzTzDGve0C2cZheDOJ9j-Ai9IJ5-1Swfp3wNn2wgjA6Jy4IvG-DNjLE=]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAKlD26QeWi09LIzKv5nU6rdJ0L9ItBHwzuny9Ju4ha5XK9nymklAkuV6n352BUyRoJWIBmHwXiBIA0m8KGG9fKvXjPFC7VqKKK_RU6D8zVmbs7S1MkZvG5TE6d1hKbw3fATh0AqSon8ZhmUpoxJq2ToPtwCHuyDfczCi-dxtpuLlo-0yr48=]
  • (2R,2'R)-2,2'-Bipyrrolidine ≥99.0% (GC).sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-IDdJKNhohRKCujl8aSOWEdx96HodoMqaJtcRgUzT4VvTNPcvCb5ftxIrMGk7iAJKDhzzv1syiv6cFD9U5oKamrhAjK0HwmiPVC-R2l5evo_aHOd7HpvpZjZStUF-bFA6bih4RF_JPh80S6hyyAbetMTs]
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3_9FDF0jDpUctcFiHvXoj_QWe-SJwWKjJeGxAsVdScclcPp5Hu7y4kgOdvodwF1iUG4se3K32Ee7Lkz5Sa-8mSnqT7OBJXSlcmWILvEAAsIYsy_rXMBDsLVC4Lbw4vpiUfG89LG-CHadUxwRtQQDmJDh11efwWp7wU1YYsGxvFq3LW-d05NL7y56UomPhyvacA0rZTeF15Rbr4h9iaWi7GFBCVwjESbfom2l55fWnirS9rpWN-KJOTSjv3mjkqbeCWFzNheNLfTGlBEwP0mZVAWkDegQZYA_ptsgKzAkRHzWpiRcaQA8SiB7aeGYVMhHiIhWWlv8nA4OFRAEZd5TNcA==]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol . As a specialized heterocyclic amine used in drug development, this compound presents specific chemical risks—primarily alkalinity and potential neuroactivity—that dictate its waste management lifecycle.

Hazard Characterization & Physiochemical Profile

Before disposal, the waste stream must be characterized. As a bipyrrolidine derivative, this compound behaves as a basic, nitrogenous organic .

PropertyCharacteristicOperational Implication
Chemical Class Bipyrrolidine (Heterocyclic Amine)Incompatible with Acids. Exothermic reaction risk.
Physical State Viscous Oil or Low-Melting SolidMay adhere to glass; requires solvent rinsing for complete removal.
Basicity (pKa) Estimated ~9.5 - 10.5 (Amine)Corrosive (D002) potential if pH > 12.5 in solution.
Combustibility High Organic ContentSuitable for thermal destruction (Incineration) .
Toxicity Profile Irritant (H315/H319); Potential STOTDo not drain dispose. Aquatic toxicity risk.

Waste Segregation & Pre-Treatment

The Golden Rule: Never mix this amine waste with acid waste streams (e.g., HPLC mobile phases containing TFA or Formic Acid) in a closed container. The neutralization heat can pressurize and rupture vessels.

Decision Matrix: Waste Stream Segregation

The following logic ensures chemical compatibility during storage.

WasteSegregation Start Waste Generation: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Waste Bin (Double Bagged) Solid->BinSolid Label: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated BinHalo Halogenated Waste Carboy (High BTU Incineration) Halogenated->BinHalo Do NOT mix with Acids BinNonHalo Organic Waste Carboy (Basic/Neutral) NonHalogenated->BinNonHalo Check pH Compatibility

Figure 1: Decision matrix for segregating amine-based chemical waste to prevent incompatible reactions.

Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagent, synthesis yield, or spill cleanup residue.

  • Containment: Transfer the solid into a screw-cap jar or double-bag it in high-density polyethylene (HDPE) bags.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2'-Methyl-[1,3'-bipyrrolidin]-3-ol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Path: Lab Pack for Incineration .

    • Why: High-temperature incineration (typically >1000°C) is required to break the pyrrolidine rings and prevent environmental accumulation of the pharmacophore.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, or mother liquors.

  • pH Check: If the solution contains acids (e.g., from a workup), verify the solution is cool and stable.

  • Solvent Selection:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Methanol/DMSO : Dispose in Non-Halogenated Organic Waste .

  • Bulking: Pour into the appropriate carboy. Leave 10% headspace to accommodate thermal expansion.

  • Documentation: Log the volume and concentration on the waste manifest.

Protocol C: Trace Contamination (Glassware)

Applicability: Flasks, vials, and syringes.

  • Triple Rinse: Rinse glassware 3x with a solvent capable of dissolving the amine (e.g., Methanol or Acetone).

  • Rinsate Disposal: Collect the first rinse as Hazardous Liquid Waste (Protocol B).

  • Glass Fate:

    • If visibly clean after rinsing: Deface labels and dispose of as Glass/Sharps .

    • If residue remains: Dispose of the entire vessel as Solid Hazardous Waste .

Emergency Contingency: Spill Response

In the event of a spill, the primary risk is exposure to the amine vapors (respiratory irritation) and skin contact.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Neutralize 4. NEUTRALIZE Apply weak acid (Citric Acid/Spill Kit) Contain->Neutralize Clean 5. CLEAN Scoop into hazard bag Neutralize->Clean Wash 6. DECON Wash area with soap & water Clean->Wash

Figure 2: Step-by-step workflow for managing an amine spill in the laboratory.

Scientific Rationale for Neutralization: Bipyrrolidines are bases. Applying a standard "Base Neutralizer" (usually citric or acetic acid based) converts the volatile free base into a non-volatile, water-soluble salt (e.g., citrate salt). This reduces vapor pressure and makes physical cleanup safer.

Regulatory Compliance (US Focus / Global Applicability)

Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory in the US, and serves as a best-practice model globally.

  • Waste Code Assignment:

    • D001 (Ignitable): Assign if the waste solution has a flash point < 60°C (140°F).

    • D002 (Corrosive): Assign if the aqueous pH is ≥ 12.5.[1]

    • Non-Listed: If neither applies, manage as "Non-RCRA Regulated Hazardous Waste" (State regulated) requiring incineration.

  • EPA "P-List" / "U-List": This specific isomer is generally not explicitly listed on the P or U lists. However, the "Cradle-to-Grave" liability remains with the generator.

Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste disposal vendor. If a specific SDS is unavailable, provide an SDS for a surrogate compound (e.g., Pyrrolidine or 1-Methylpyrrolidine ) to ensure the vendor understands the flammability and alkalinity risks [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: Pyrrolidine (Surrogate Data). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Provisional Safety and Handling Guide: 2'-Methyl-[1,3'-bipyrrolidin]-3-ol

Disclaimer: A specific Safety Data Sheet (SDS) for 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is not publicly available at the time of this writing. This guide is based on the known hazards of structurally related compounds, including pyrrolidine and its derivatives. The toxicological properties of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol have not been fully investigated.[1] This information is intended to provide essential, immediate safety and logistical guidance for experienced researchers. It is not a substitute for a compound-specific risk assessment and the official SDS, which must be obtained from the supplier. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

Inferred Hazard Profile and Core Principles

Given the absence of specific data, a conservative approach to handling 2'-Methyl-[1,3'-bipyrrolidin]-3-ol is mandatory. The core structure contains two pyrrolidine rings, a tertiary amine, and a hydroxyl group. Structurally similar compounds, such as N-Methylpyrrolidone (NMP) and pyrrolidine itself, present significant hazards. NMP is a known reproductive hazard and causes skin, eye, and respiratory irritation.[2][3][4][5] Pyrrolidine is highly flammable, corrosive, and harmful by all routes of exposure. Therefore, we must assume that 2'-Methyl-[1,3'-bipyrrolidin]-3-ol may possess similar properties.

Presumed Hazards:

  • Skin and Eye Irritation/Corrosion: Potential to cause mild to severe skin and eye irritation or burns upon contact.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust, aerosol, or vapor.[2][3]

  • Reproductive Toxicity: Due to the presence of the pyrrolidine moiety, potential for reproductive harm cannot be ruled out.[2][5]

  • Flammability: While the hydroxyl group may reduce volatility compared to pyrrolidine, the compound may still be a combustible liquid, especially upon heating.[2][3]

The foundational principle for handling this compound is the Precautionary Principle . All operations must be designed to minimize the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create redundant barriers to exposure. The selection of PPE is based on the presumed hazards and the specific laboratory operation being performed.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.Pyrrolidine derivatives can penetrate common glove materials. Double-gloving provides enhanced protection against permeation and allows for safe removal of the contaminated outer layer without compromising the inner barrier.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential vapors which could cause severe eye irritation or damage.[5] A face shield provides an additional layer of protection for the entire face.
Body Protection A long-sleeved, fully-buttoned lab coat. A chemical-resistant apron (neoprene or butyl rubber) over the lab coat.Protects the skin from accidental contact. Given the potential for skin absorption and irritation, a chemical-resistant apron is crucial when handling larger quantities or when there is a significant risk of splashing.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a certified chemical fume hood, when handling the compound as a powder, or if there is a potential for aerosolization (e.g., during sonication, vigorous mixing, or heating).[2]
Footwear Closed-toe shoes that cover the entire foot.Standard laboratory practice to protect feet from potential spills.

Operational and Disposal Plans

Pre-Handling Checklist & Workflow

A systematic approach ensures all safety measures are in place before work begins.

PreHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Consult SDS & EHS Dept. B Verify Fume Hood Certification A->B C Locate & Test Eyewash/Shower B->C D Assemble All Required PPE C->D E Prepare Spill Kit D->E F Don PPE E->F G Perform Work in Fume Hood F->G H Segregate Waste at Point of Generation G->H I Decontaminate Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Pre-handling to post-handling workflow.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Ensure an appropriate spill kit containing absorbent material (e.g., vermiculite or sand), and clearly labeled hazardous waste bags is readily accessible.

    • Dry all glassware in an oven to remove moisture, especially if the compound is determined to be water-reactive.

  • Weighing and Solution Preparation :

    • All weighing of the solid compound must be performed within the fume hood. Use an anti-static weigh boat if the material is a fine powder.

    • When preparing solutions, add the compound slowly and in small portions to the solvent to control any potential exothermic reactions.

    • Keep the container tightly closed when not in use. If the compound is sensitive to air or moisture, use a nitrogen or argon blanket.[3]

  • Post-Handling Procedures :

    • Decontamination : Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Glove Removal : Remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the contaminated outer surface. Dispose of gloves immediately into the designated hazardous waste container.

    • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

All waste streams containing 2'-Methyl-[1,3'-bipyrrolidin]-3-ol must be treated as hazardous waste.

DisposalPlan cluster_generation Waste Generation cluster_segregation Waste Segregation A Contaminated PPE (gloves, wipes) E Solid Waste Container A->E B Empty Containers B->E C Aqueous Waste F Liquid Waste Container (Halogenated/Non-Halogenated) C->F D Organic Waste D->F G Label Waste Containers (Full Chemical Name, Hazard Class) E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by EHS or Licensed Contractor H->I

Caption: Hazardous waste disposal workflow.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated consumables (e.g., gloves, pipette tips, paper towels, weigh boats) into a designated, chemically compatible, and clearly labeled solid hazardous waste container.

    • Liquid Waste : Collect all liquid waste containing the compound into a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Empty Containers : Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container and dispose of it as solid waste.

  • Container Management :

    • Keep all waste containers securely sealed when not in use to prevent the release of vapors.

    • Store containers in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Do not dispose of 2'-Methyl-[1,3'-bipyrrolidin]-3-ol down the drain or in the regular trash.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.